GlcNaz
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N4O6 |
|---|---|
Molecular Weight |
262.22 g/mol |
IUPAC Name |
2-azido-N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5-,6-,7-,8?/m1/s1 |
InChI Key |
AFNOHTDETQTADW-ZQLGFOCFSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NC(=O)CN=[N+]=[N-])O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Role of N-Azidoacetylglucosamine (GlcNaz) in Glycobiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Azidoacetylglucosamine (GlcNaz) has emerged as an indispensable chemical tool in the field of glycobiology for the study of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications. This dynamic and widespread post-translational modification plays a crucial role in regulating a vast array of cellular processes, including signal transduction, transcription, and protein stability. Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders. This compound, a synthetic analogue of the natural sugar N-acetylglucosamine (GlcNAc), contains a bioorthogonal azide (B81097) group. This feature allows for the metabolic labeling of glycoproteins in living cells and organisms, enabling their subsequent visualization, identification, and functional characterization. This technical guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Principle: Metabolic Labeling and Bioorthogonal Chemistry
The utility of this compound lies in a two-step process: metabolic incorporation followed by bioorthogonal reaction. The cell-permeable, peracetylated form of this compound (Ac4this compound) is introduced to cells, where it is deacetylated by cellular esterases.[1][2] The resulting this compound enters the hexosamine biosynthetic pathway and is converted to UDP-GlcNaz.[3][4] This azido-sugar donor is then utilized by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins on serine and threonine residues.[2][3]
The incorporated azide group serves as a chemical handle for covalent ligation to a probe molecule via bioorthogonal chemistry. These reactions are highly specific and occur under physiological conditions without interfering with native biological processes. The three primary bioorthogonal reactions used with this compound are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction between the azide on the modified protein and a terminal alkyne on a reporter molecule, catalyzed by copper(I).[5][6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) to react with the azide, making it suitable for live-cell imaging.[5][7][8]
-
Staudinger Ligation: A reaction between the azide and a phosphine-based probe to form a stable amide bond.[9][10][11]
Data Presentation: Quantitative Parameters for this compound-based Experiments
The efficiency of this compound-based labeling and subsequent detection depends on several factors, including the cell type, concentration of the metabolic label, incubation time, and the choice of bioorthogonal reaction. The following tables provide a summary of key quantitative data to guide experimental design.
| Table 1: Metabolic Labeling Parameters for Ac4this compound | |||
| Cell Line | Ac4this compound Concentration (µM) | Incubation Time (hours) | Reference |
| Various Mammalian Cell Lines | 25-75 | 48 | [12][13] |
| HeLa | 200 | 16 | [14] |
| A549 | Not specified | Not specified | [6] |
| CHO | 50 | 48 | [15][16] |
| COLO205 | Not specified | Not specified | [17] |
| HEK293 | Not specified | Not specified | [18] |
| NIH3T3 | 200 | 16 | [19] |
| Table 2: Comparative Data for Bioorthogonal Reactions | |||
| Reaction | Typical Reactants | **Second-Order Rate Constant (M⁻¹s⁻¹) ** | Key Considerations |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High efficiency; requires copper catalyst which can be toxic to cells.[5][8] |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | 0.24 - 1.22 | Copper-free, suitable for live-cell applications; kinetics depend on the specific cyclooctyne and reaction conditions.[20][21][22] |
| Staudinger Ligation | Azide + Phosphine | ~7.7 x 10⁻³ | Copper-free; generally slower kinetics compared to click chemistry.[9][11] |
| Table 3: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics | ||
| Metric | CuAAC (with Biotin-Diazo-Alkyne) | SPAAC (with Biotin-DIBO-Alkyne) |
| Number of Identified Proteins (A549 cells) | 229 | 188 |
| Overlapping Proteins | 114 | 114 |
| Proteins in dbOGAP Database | 74 | 46 |
| Reference | [6][7][23] | [6][7][23] |
Signaling Pathways and Experimental Workflows
This compound is a powerful tool to investigate the role of O-GlcNAcylation in various signaling pathways. The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. raineslab.com [raineslab.com]
- 12. Ac4this compound, Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
N-azidoacetylglucosamine mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of N-azidoacetylglucosamine (GlcNAz)
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This modification is crucial for regulating a vast array of cellular processes, including transcription, nutrient sensing, cell cycle progression, and stress responses.[2][3] The dynamic nature of O-GlcNAcylation, governed by the addition and removal of O-GlcNAc by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA) respectively, positions it as a critical signaling hub, analogous to protein phosphorylation.[2][3][4]
However, the low stoichiometry, labile nature of the glycosidic bond, and the lack of highly specific antibodies have made studying O-GlcNAcylation challenging.[5][6] To overcome these hurdles, chemical biology has provided powerful tools known as metabolic chemical reporters. N-azidoacetylglucosamine (this compound) is a key example of such a reporter. This guide provides a detailed technical overview of the mechanism of action of this compound, its applications, and the experimental protocols for its use.
Core Mechanism: Metabolic Labeling and Bioorthogonal Ligation
The fundamental mechanism of this compound action is a two-step process: (1) metabolic incorporation of the azido-sugar into cellular glycoproteins, and (2) covalent tagging of the incorporated sugar via a bioorthogonal chemical reaction.[1]
-
Cellular Uptake and Metabolic Conversion: this compound is typically introduced to cells in its peracetylated form, 1,3,4,6-tetra-O-acetyl-N-azidoacetylglucosamine (Ac4this compound).[5][7] The acetyl groups neutralize the polar hydroxyl groups of the sugar, increasing its lipophilicity and allowing it to passively diffuse across the cell membrane.[5][7][8] Once inside the cell, non-specific cytosolic esterases remove the acetyl groups, liberating this compound.[5][7][8] The free this compound is then processed by the endogenous hexosamine salvage pathway.[1][9] It is converted sequentially into this compound-6-phosphate and this compound-1-phosphate, and finally to the nucleotide sugar donor, UDP-GlcNAz.[9]
-
Incorporation into Proteins: The cell's glycosylation machinery recognizes UDP-GlcNAz as an analog of the natural donor, UDP-GlcNAc. O-GlcNAc transferase (OGT) utilizes UDP-GlcNAz to attach the this compound moiety onto its native protein substrates at serine and threonine residues.[1][3][9] This results in a proteome that is tagged with bioorthogonal azide (B81097) groups at sites of O-GlcNAcylation.
-
Bioorthogonal Ligation: The incorporated azide group serves as a chemical handle. It is inert to native biological functional groups but can be selectively and covalently ligated to a probe molecule containing a complementary bioorthogonal handle, such as an alkyne or a phosphine.[1][10] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," which forms a stable triazole linkage.[11][12] This allows for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for affinity purification and proteomic analysis.[10][11]
Metabolic Cross-Talk: The GalNAz Advantage
While effective, metabolic labeling with Ac4this compound can be inefficient in some systems.[1] Studies have revealed that the UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway can be rate-limiting for the biosynthesis of UDP-GlcNAz.[1][2]
A significant breakthrough came with the use of the C4 epimer, peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).[1] Once deacetylated to GalNAz in the cell, it enters the GalNAc salvage pathway to form UDP-GalNAz. Crucially, the enzyme UDP-galactose 4′-epimerase (GALE) efficiently converts UDP-GalNAz into UDP-GlcNAz.[1][3] This metabolic cross-talk bypasses the bottleneck in the GlcNAc salvage pathway, often resulting in more robust and efficient labeling of O-GlcNAcylated proteins compared to Ac4this compound.[1][2]
Caption: Metabolic pathways for Ac4this compound and Ac4GalNAz labeling of O-GlcNAc proteins.
Data Presentation: Comparison of Metabolic Chemical Reporters
The choice of metabolic reporter can significantly impact labeling efficiency. Ac4GalNAz is often favored for its robust incorporation into O-GlcNAcylated proteins.[1]
| Metabolic Reporter | Typical Concentration | Advantages | Disadvantages & Considerations |
| Ac4this compound | 40-200 µM[9][11] | Commercially available; directly enters the target salvage pathway. | Labeling can be weak in some cell lines due to a rate-limiting enzymatic step.[1] Can also be incorporated into N-linked and O-linked glycans on the cell surface.[10] |
| Ac4GalNAz | 25-50 µM[13][14] | More robust and efficient labeling of O-GlcNAc proteins by bypassing the GlcNAc salvage pathway bottleneck.[1][2] | Can also label mucin-type O-GalNAc glycans; requires subcellular fractionation for specific analysis of O-GlcNAc.[15] |
| Alkyne Analogs (e.g., GlcNAlk) | Varies | Can result in less background during CuAAC reaction compared to azide reporters.[11] | May exhibit different metabolic efficiencies compared to azide analogs. |
Quantitative Proteomics Insights
Metabolic labeling with azido-sugars coupled with mass spectrometry has enabled the large-scale identification of O-GlcNAcylated proteins and their modification sites.
| Study Focus | Cell/Tissue Type | Reporter Used | Key Quantitative Finding | Reference |
| Global O-GlcNAc Profiling | Various Cells | Ac4this compound | Identified approximately 1,500 O-GlcNAc proteins. | [5][7] |
| O-GlcNAc Site Mapping | Various Cells | Ac4this compound | Mapped 185 O-GlcNAc modification sites on 80 proteins. | [5] |
| O-GlcNAc in Human Brain | Human Brain Tissue | Chemoenzymatic (GalNAz) | Identified 1,850 O-GlcNAc peptides from 530 proteins. | [6][16] |
| Turnover Dynamics | - | Ac36AzGlcNAc | Identified 896 O-GlcNAcylated proteins, with 86% showing dynamic turnover. | [5] |
Experimental Protocols & Workflow
The following is a generalized protocol for the metabolic labeling, bioorthogonal tagging, and enrichment of O-GlcNAz-modified proteins for downstream analysis.
General Experimental Workflow
The overall process involves treating live cells with the azido-sugar, lysing the cells, tagging the modified proteins using click chemistry, and then analyzing the results via fluorescence or enrichment for proteomics.
Caption: A generalized workflow for the analysis of metabolically labeled proteins.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the treatment of cells with an azido-sugar reporter.
-
Cell Culture: Plate and culture cells to the desired confluency using standard tissue culture techniques.
-
Reporter Preparation: Prepare a sterile stock solution of Ac4this compound or Ac4GalNAz (e.g., 50 mM in DMSO).
-
Treatment: Add the azido-sugar stock solution directly to the cell culture medium to achieve the desired final concentration (e.g., 50 µM for Ac4GalNAz). A vehicle control (e.g., DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for 16-48 hours under standard growth conditions to allow for metabolic incorporation of the reporter.[11][14]
-
Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization. Lyse the cells in an appropriate lysis buffer containing protease inhibitors.
-
Quantification: Determine the protein concentration of the resulting cell lysate using a standard method like the BCA assay.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to tag the azide-modified proteins with a biotin-alkyne probe for enrichment.[11]
-
Reagent Stock Solutions:
-
Biotin-Alkyne Probe: Prepare a 10 mM stock in DMSO.
-
Tris(2-carboxyethyl)phosphine (TCEP): Prepare a 50 mM stock in water. TCEP is a reducing agent that maintains the copper in its active Cu(I) state.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): Prepare a 10 mM stock in DMSO. TBTA is a ligand that stabilizes the Cu(I) ion and improves reaction efficiency.
-
Copper(II) Sulfate (CuSO4·5H2O): Prepare a 50 mM stock in water.
-
-
Reaction Setup: For a typical 1 mg scale reaction in 1 mL final volume:
-
Start with 1 mg of protein lysate in an appropriate buffer.
-
Add the Biotin-Alkyne probe to a final concentration of 100 µM.
-
Add TCEP to a final concentration of 1 mM.
-
Add TBTA to a final concentration of 100 µM.
-
Vortex gently after each addition.
-
-
Initiation: Initiate the reaction by adding CuSO4 to a final concentration of 1 mM. Vortex immediately.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[11]
-
Enrichment: Following the reaction, the biotinylated proteins can be enriched using streptavidin-conjugated agarose (B213101) or magnetic beads for subsequent Western blot or mass spectrometry analysis.[17]
Signaling Pathways and Biological Context
This compound does not have a mechanism of action in the traditional sense of activating or inhibiting a pathway. Instead, it is a tool to interrogate the function of O-GlcNAcylation, a modification that is intimately linked to cellular signaling. The substrate for OGT, UDP-GlcNAc, is produced by the Hexosamine Biosynthetic Pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[18][19] Therefore, the level of O-GlcNAcylation on proteins acts as a nutrient sensor, directly linking the metabolic state of the cell to the regulation of protein function.[20][21] By enabling the detection and quantification of O-GlcNAcylated proteins, this compound provides a window into how nutrient flux and signaling pathways are integrated to control cellular physiology.[20][21]
Caption: The Hexosamine Biosynthetic Pathway as a nutrient sensor for O-GlcNAc cycling.
Conclusion
N-azidoacetylglucosamine and its analogs are indispensable tools in modern chemical biology and proteomics. Their mechanism of action, centered on metabolic incorporation and bioorthogonal ligation, allows for the specific and sensitive detection, visualization, and enrichment of O-GlcNAcylated proteins. This has profoundly advanced our understanding of the scope and dynamics of O-GlcNAcylation, providing a means to decipher its complex role in integrating cellular metabolism with critical signaling pathways in both health and disease.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A novel chemical glycoproteomics platform reveals O-GlcNAcylation of mitochondrial voltage-dependent anion channel 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 6. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
Principle of GlcNaz Metabolic Glycan Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying N-azidoacetylglucosamine (GlcNaz) metabolic glycan labeling. This powerful technique enables the visualization and identification of glycans and glycoproteins in living cells and organisms, offering profound insights into cellular processes and providing valuable tools for drug development.
Core Principle
Metabolic glycan labeling with this compound is a two-step process that leverages the cell's own biosynthetic machinery to incorporate a chemical reporter into glycans.[1]
-
Metabolic Incorporation: Cells are cultured in the presence of a peracetylated derivative of this compound, typically tetraacetylated N-azidoacetylglucosamine (Ac4this compound). The acetyl groups enhance cell permeability.[2] Once inside the cell, cytosolic esterases remove the acetyl groups, yielding this compound.[3] this compound then enters the hexosamine biosynthetic pathway (HBP), where it is converted to UDP-GlcNaz.[2][4] This azido-sugar donor is subsequently used by glycosyltransferases to incorporate this compound into various glycoconjugates, including N-linked glycans, O-linked glycans, and O-GlcNAc modifications on intracellular proteins.[2]
-
Bioorthogonal Detection: The incorporated azide (B81097) group serves as a bioorthogonal chemical handle. It does not interfere with normal cellular processes and can be specifically detected through covalent ligation with a probe molecule. Two primary bioorthogonal reactions are employed:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction forms a stable triazole linkage between the azide on the glycan and an alkyne-containing probe (e.g., a fluorophore or biotin).[5]
-
Staudinger Ligation: This reaction occurs between the azide and a phosphine-based probe, such as phosphine-FLAG, for subsequent detection or enrichment.[1]
-
This labeling strategy allows for the sensitive and specific detection, visualization, and enrichment of newly synthesized glycans and glycoproteins.[1][5]
Signaling and Metabolic Pathways
The metabolic fate of this compound is intricately linked to the hexosamine biosynthetic pathway and its crosstalk with other sugar metabolism pathways.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GlcNaz and Bioorthogonal Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-azidoacetylglucosamine (GlcNaz) and its application in bioorthogonal click chemistry, a powerful tool for studying, visualizing, and identifying glycoproteins. We will delve into the core principles of metabolic labeling with this compound, detail the mechanisms of the most common bioorthogonal reactions, provide quantitative kinetic data, and present detailed experimental protocols for key applications.
Introduction to Metabolic Glycoengineering with this compound
Metabolic glycoengineering is a technique that introduces chemically unique tags, or "handles," into cellular glycans through the cell's own metabolic pathways. N-azidoacetylglucosamine (this compound) is a modified sugar that serves as a powerful chemical reporter for studying O-linked β-N-acetylglucosamine (O-GlcNAc) modifications and N-linked glycosylation.[1]
The process begins with the introduction of a cell-permeable, peracetylated form of this compound (Ac4this compound).[1][2] Once inside the cell, native enzymes called carboxyesterases remove the acetyl groups, liberating this compound.[1] This deacetylated this compound then enters the hexosamine biosynthetic pathway, where it is converted to UDP-GlcNAz.[1][3][4] This azido-sugar donor is then utilized by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins, or it can be incorporated into N-glycans.[1][3] The presence of the azide (B81097) group, a bioorthogonal handle, on these glycans allows for their specific detection and analysis using click chemistry.[1]
Bioorthogonal Click Chemistry: The Detection Toolbox
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[5] The azide group introduced by this compound is a key player in several such "click" reactions, which are prized for their high efficiency, selectivity, and biocompatibility.[5][6]
Staudinger Ligation
One of the first bioorthogonal reactions used for this purpose was the Staudinger ligation. In this reaction, the azide reacts with a phosphine (B1218219) reagent to form an aza-ylide intermediate, which then rearranges in aqueous environments to form a stable amide bond.[7][8] A "traceless" version of this reaction is particularly useful as it forms a native amide bond without leaving behind any residual atoms from the phosphine reagent.[7][9][10] While highly bioorthogonal, the Staudinger ligation generally exhibits slower reaction kinetics compared to other click chemistry methods.[1][11]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that forms a stable triazole linkage between an azide and a terminal alkyne.[12][13] This reaction boasts an enormous acceleration in rate compared to the uncatalyzed version.[12] The mechanism involves the formation of a copper-acetylide intermediate which then reacts with the azide.[11][14] While extremely fast and efficient for in vitro applications like proteomics, the cytotoxicity of the copper catalyst limits its use in living cells.[1][15]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity of CuAAC in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[5][16][17] This reaction utilizes a strained cyclooctyne (B158145), which reacts readily with an azide without the need for a metal catalyst.[16][17][18] The driving force for this reaction is the release of ring strain in the cyclooctyne.[16][17] SPAAC is highly bioorthogonal and has become a go-to method for imaging and tracking glycans in live cells and organisms.[5][16] The reaction rate of SPAAC is highly dependent on the specific cyclooctyne used.[17]
Quantitative Data: A Comparative Look at Reaction Kinetics
The choice of bioorthogonal reaction often depends on the specific application, with reaction kinetics being a critical factor. The following table summarizes the second-order rate constants for various click chemistry reactions, providing a quantitative basis for comparison.
| Reaction Type | Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| Staudinger Ligation | Azide + Phosphine | ~0.001 - 0.0077 | High biocompatibility, forms a native amide bond (traceless version), but has slow kinetics.[1][10][19] |
| CuAAC | Azide + Terminal Alkyne (with Copper(I) catalyst) | ~1 - 100 | Very fast and efficient, but the copper catalyst is toxic to living cells.[1][11] |
| SPAAC | Benzyl Azide + BCN | ~0.14 | Catalyst-free, ideal for in vivo applications. |
| SPAAC | Benzyl Azide + DIBAC | ~1.9 | Faster than BCN, good for live-cell imaging.[20] |
| SPAAC | Benzyl Azide + DBCO | 0.24 - 0.31 | Commonly used for in vivo applications with good kinetics.[19] |
| SPAAC | Benzyl Azide + [9+1]CPP | 2.2 x 10⁻³ | Demonstrates tunable reactivity based on cycloparaphenylene structure.[16] |
| SPAAC | Benzyl Azide + m[9+1]CPP | 9.6 x 10⁻³ | Increased strain leads to a faster reaction rate compared to [9+1]CPP.[16] |
| SPAAC | Benzyl Azide + [11+1]CPP | 4.5 x 10⁻⁴ | Slower kinetics with a larger cycloparaphenylene structure.[16] |
Experimental Protocols
Here we provide detailed methodologies for the metabolic labeling of glycoproteins with this compound and their subsequent detection and analysis.
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4this compound
This protocol describes the general procedure for introducing the azide handle into cellular glycoproteins.
Materials:
-
Ac4this compound
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates/flasks
-
Sterile DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in sterile DMSO to create a stock solution (e.g., 10 mM). Store this stock solution at -20°C.
-
Cell Seeding: Seed your mammalian cells of choice in the appropriate culture vessels. Allow the cells to adhere and grow to the desired confluency (typically 50-70%).
-
Metabolic Labeling: Dilute the Ac4this compound stock solution into the complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM). Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Incubation: Culture the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar.[21]
-
Cell Harvesting: Following incubation, wash the cells with ice-cold PBS to remove any unincorporated Ac4this compound. The cells can then be harvested by scraping or trypsinization, depending on the downstream application.[21]
-
Cell Pelleting: Pellet the harvested cells by centrifugation and proceed to cell lysis for proteomic analysis or fixation for imaging.
Protocol 2: Fluorescent Imaging of Azide-Labeled Glycoproteins via Click Chemistry
This protocol outlines the visualization of metabolically labeled glycoproteins in fixed cells using a fluorescent alkyne probe.
Materials:
-
Metabolically labeled cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Click chemistry reaction buffer (e.g., PBS)
-
Alkyne-fluorophore conjugate (e.g., DBCO-fluorophore)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15-30 minutes at room temperature.[7]
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Click Reaction: Prepare the click reaction cocktail by diluting the alkyne-fluorophore conjugate in the reaction buffer to the desired final concentration (e.g., 10-50 µM).
-
Incubation: Add the click reaction cocktail to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three to five times with PBS to remove any unreacted fluorescent probe.[7]
-
Staining and Mounting: Counterstain the nuclei with DAPI if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescently labeled glycoproteins using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 3: Proteomic Analysis of Azide-Labeled Glycoproteins
This protocol details the enrichment and identification of azide-labeled proteins using an alkyne-biotin probe followed by mass spectrometry.
Materials:
-
Metabolically labeled cell pellet (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Alkyne-biotin conjugate
-
Click chemistry reaction components (e.g., CuSO₄, THPTA, sodium ascorbate (B8700270) for CuAAC)
-
Streptavidin-conjugated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Trypsin
-
Reagents for LC-MS/MS analysis
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cell pellet using an appropriate lysis buffer on ice.[22]
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Reaction with Biotin: To the cell lysate, add the alkyne-biotin conjugate and the appropriate click chemistry reagents (for CuAAC, add CuSO₄, a copper ligand like THPTA, and a reducing agent like sodium ascorbate). Incubate for 1-2 hours at room temperature.[22]
-
Enrichment of Biotinylated Proteins: Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated glycoproteins.[22]
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
Peptide Elution and Preparation: Collect the supernatant containing the tryptic peptides. Desalt the peptides using a C18 column.[22]
-
LC-MS/MS Analysis: Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the O-GlcNAcylated proteins.[2][22]
Visualizing Workflows and Signaling Pathways
Diagrams generated using the DOT language provide a clear visual representation of complex biological processes and experimental workflows.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for proteomic identification of O-GlcNAcylated proteins.
O-GlcNAcylation in Insulin (B600854) Signaling
O-GlcNAcylation plays a crucial role in regulating insulin signaling. Under conditions of high glucose, increased flux through the hexosamine biosynthetic pathway leads to elevated levels of UDP-GlcNAc and consequently, increased O-GlcNAcylation of key signaling proteins. This can lead to an attenuation of the insulin signal, contributing to insulin resistance.[5][10][20][23]
Caption: O-GlcNAcylation negatively regulates the insulin signaling pathway.
Bioorthogonal Reaction Mechanisms
Caption: Comparison of three major bioorthogonal click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of O-GlcNAcylation in nutritional sensing, insulin resistance and in mediating the benefits of exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. portlandpress.com [portlandpress.com]
- 13. researchgate.net [researchgate.net]
- 14. journals.biologists.com [journals.biologists.com]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. O-GlcNAc as an Integrator of Signaling Pathways | Semantic Scholar [semanticscholar.org]
- 18. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | The Role of Insulin Resistance and Protein O-GlcNAcylation in Neurodegeneration [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz)
Tetraacetylated N-azidoacetylglucosamine (Ac4this compound) is a pivotal chemical reporter for investigating the landscape of protein glycosylation. As a cell-permeable analog of N-acetylglucosamine (GlcNAc), it leverages the cell's own metabolic machinery to introduce a bioorthogonal azide (B81097) group into various glycoconjugates. This modification enables the visualization, identification, and functional characterization of glycosylated proteins through highly selective chemical ligation reactions. This guide details the core chemical properties, metabolic incorporation, and experimental applications of Ac4this compound.
Chemical Properties
Ac4this compound is a synthetic, peracetylated monosaccharide designed for enhanced cell permeability.[1][2] The acetyl groups mask the polar hydroxyls, rendering the molecule lipophilic enough to diffuse across the cell membrane.[3][4] Once inside the cell, ubiquitous esterases remove the acetyl groups, trapping the deacetylated this compound and allowing it to enter cellular metabolic pathways.[3][5]
Quantitative Data
The key chemical and physical properties of Ac4this compound are summarized below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₆H₂₂N₄O₁₀ | [2][4][5][6] |
| Molecular Weight | 430.37 g/mol | [2][5][6] |
| CAS Number | 98924-81-3 | [2][4][5][6] |
| Appearance | White to off-white solid | [2][6] |
| Purity | ≥95% (HPLC) | [5] |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM, THF, Chloroform | [6][7] |
| Storage Conditions | Store desiccated at -20°C for long-term stability. | [4][7] |
| Shipping Conditions | Shipped at ambient temperature. | [7] |
Synthesis and Metabolic Incorporation
While Ac4this compound is readily available from numerous commercial suppliers, understanding its metabolic synthesis and fate within the cell is critical for its effective use.
Chemical Synthesis
The chemical synthesis of Ac4this compound is a multi-step process typically performed by specialized manufacturers. The process involves the strategic modification of a glucosamine (B1671600) starting material to introduce the N-azidoacetyl group at the C-2 position and acetyl groups at the hydroxyl positions.
Metabolic Incorporation Pathway
The true utility of Ac4this compound lies in its metabolic conversion into a usable substrate for glycosyltransferases.
-
Cellular Uptake and Deacetylation : The peracetylated, lipophilic Ac4this compound passively diffuses across the cell membrane.[3] Intracellular carboxyesterases then efficiently remove the four acetyl protecting groups to yield N-azidoacetylglucosamine (this compound).[3][5]
-
Hexosamine Salvage Pathway : this compound is processed by the hexosamine salvage pathway. It is converted sequentially by N-acetylglucosamine kinase (NAGK), phosphoglucomutase (AGM1), and UDP-N-acetylglucosamine pyrophosphorylase (AGX1/UAP1) to produce the high-energy sugar donor, UDP-N-azidoacetylglucosamine (UDP-GlcNAz).[8]
-
Rate-Limiting Step : Studies have shown that the pyrophosphorylase (AGX1) step is rate-limiting for the conversion of this compound into UDP-GlcNAz. This can result in relatively weak metabolic labeling of some glycoproteins compared to other azidosugars.[3]
-
Glycosyltransferase Activity : UDP-GlcNAz serves as a substrate for O-GlcNAc transferase (OGT), which attaches the this compound moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[3][8] It can also be incorporated into N-linked and O-linked glycans within the secretory pathway.[9]
Comparison with Ac4GalNAz
Interestingly, for labeling O-GlcNAcylated proteins, Tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) is often more effective than Ac4this compound.[3] This is due to metabolic cross-talk where UDP-GalNAz, formed from Ac4GalNAz, is efficiently converted to UDP-GlcNAz by the enzyme UDP-galactose 4′-epimerase (GALE).[3][9] This epimerization bypasses the rate-limiting pyrophosphorylase step in the GlcNAc salvage pathway, leading to a larger intracellular pool of UDP-GlcNAz and more robust labeling.[3]
Experimental Protocols & Workflows
The azide group incorporated by Ac4this compound serves as a bioorthogonal chemical handle, allowing for covalent modification with probes via "click chemistry"—most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]
General Protocol for Metabolic Labeling and Proteomic Analysis
This protocol provides a general framework for labeling glycoproteins in cultured mammalian cells with Ac4this compound for subsequent enrichment and identification by mass spectrometry.
Materials:
-
Ac4this compound (e.g., 50 mM stock in sterile DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Click Chemistry Reagents:
-
Biotin-Alkyne probe (e.g., DBCO-Biotin for SPAAC)
-
For CuAAC: Copper(II) sulfate (B86663) (CuSO₄), a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate)
-
-
Streptavidin-conjugated affinity resin (e.g., agarose (B213101) or magnetic beads)
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Elution buffer (e.g., boiling 2x SDS-PAGE loading buffer)
-
Reagents for in-gel or in-solution trypsin digestion
-
Mass spectrometer for LC-MS/MS analysis
Procedure:
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere and reach desired confluency (e.g., 70-80%).
-
Replace the medium with fresh complete medium containing Ac4this compound. A typical concentration range is 25-75 µM.[2] A vehicle-only (DMSO) control should be run in parallel.
-
Incubate cells for 24-48 hours under standard culture conditions.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with cold PBS to remove residual media and unincorporated sugar.
-
Lyse the cells directly on the plate with cold lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 14,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Click Chemistry Reaction:
-
To a normalized amount of protein lysate (e.g., 1 mg), add the alkyne probe.
-
For SPAAC: Add DBCO-Biotin and incubate (e.g., 1-4 hours at room temperature or overnight at 4°C).
-
For CuAAC: Sequentially add the alkyne probe, CuSO₄, ligand, and freshly prepared sodium ascorbate. Incubate for 1 hour at room temperature.
-
Quench the reaction if necessary (e.g., with EDTA for CuAAC).
-
-
Affinity Purification:
-
Add pre-washed streptavidin resin to the lysate and incubate (e.g., 2 hours at 4°C with rotation) to capture biotinylated proteins.
-
Wash the resin extensively to remove non-specifically bound proteins (e.g., 3x with PBS + 1% SDS, 3x with 8M urea, 3x with PBS).
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins from the resin, typically by boiling in SDS-PAGE sample buffer.
-
Run the eluate briefly on an SDS-PAGE gel and perform an in-gel trypsin digest, or perform an in-solution digest.
-
Analyze the resulting peptides by LC-MS/MS to identify the enriched glycoproteins.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a proteomics experiment using Ac4this compound.
Applications in Research and Drug Development
Ac4this compound is a versatile tool for probing the roles of glycosylation in various biological contexts.
-
Proteomic Identification : The primary application is the enrichment and identification of O-GlcNAc-modified proteins, which are crucial regulators of signaling pathways analogous to phosphorylation.[3][8]
-
Visualization of Glycans : By using fluorescently tagged alkyne probes, Ac4this compound enables the imaging of glycoconjugate localization and dynamics in cells and organisms via microscopy or flow cytometry.
-
Functional Studies : It allows for the investigation of how O-GlcNAcylation impacts protein function, stability, and localization in response to cellular stimuli or in disease states like cancer, diabetes, and neurodegeneration.[3]
-
Drug Target Discovery : Identifying proteins whose glycosylation status changes in disease can uncover novel therapeutic targets and biomarkers.
References
- 1. Synthesis of 4-Azido-N-acetylhexosamine Uridine Diphosphate Donors: Clickable Glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. chempep.com [chempep.com]
- 4. N-azidoacetylglucosamine-tetraacylated (Ac4this compound), 98924-81-3 | BroadPharm [broadpharm.com]
- 5. N-Azidoacetylglucosamine-tetraacylated 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pnas.org [pnas.org]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
An In-depth Technical Guide to the Cellular Metabolic Pathways of GlcNaz versus GlcNAc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the cellular metabolic pathways of N-acetylglucosamine (GlcNAc) and its azide-modified analog, N-azidoacetylglucosamine (GlcNaz). This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, chemical biology, and drug discovery. It details the metabolic fates of both molecules, provides quantitative comparisons where available, and includes detailed experimental protocols for their study.
Introduction: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation
The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2] Approximately 2-5% of cellular glucose enters the HBP to produce the key metabolite, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[2] UDP-GlcNAc serves as the donor substrate for all N-acetylglucosamine-containing glycans, including N-glycans, O-glycans, and glycosylphosphatidylinositol (GPI) anchors.
A particularly important fate of UDP-GlcNAc is in the post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins, known as O-GlcNAcylation.[1] This dynamic and reversible modification, catalyzed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[1][3]
N-azidoacetylglucosamine (this compound) is a chemically modified analog of GlcNAc that contains an azide (B81097) group. This bioorthogonal handle allows for the detection and visualization of this compound-containing glycoconjugates through "click chemistry."[4] As a metabolic chemical reporter, this compound has become an invaluable tool for studying the dynamics of GlcNAc metabolism and O-GlcNAcylation.[4][5]
Comparative Metabolic Pathways: GlcNAc vs. This compound
Both GlcNAc and this compound can be metabolized by cells and incorporated into glycans. However, their entry points into the metabolic machinery and the efficiency of their processing differ significantly.
The Natural Pathway of GlcNAc Metabolism
GlcNAc can be synthesized de novo from fructose-6-phosphate (B1210287) via the HBP or salvaged from extracellular sources or the breakdown of glycoconjugates.
-
De Novo Synthesis (Hexosamine Biosynthetic Pathway): This pathway begins with the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). A series of subsequent enzymatic reactions leads to the formation of UDP-GlcNAc.[6]
-
Salvage Pathway: Exogenous GlcNAc is transported into the cell and phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This intermediate then enters the HBP to be converted to UDP-GlcNAc.[5]
The Metabolic Fate of this compound
This compound, typically supplied to cells in its peracetylated form (Ac4this compound) to enhance cell permeability, is metabolized primarily through the salvage pathway.[7]
-
Deacetylation: Once inside the cell, cytosolic esterases remove the acetyl groups from Ac4this compound to yield this compound.[7]
-
Salvage Pathway Entry: this compound is then phosphorylated by N-acetylglucosamine kinase (NAGK).
-
Conversion to UDP-GlcNaz: The resulting this compound-6-phosphate is converted to this compound-1-phosphate and subsequently to UDP-GlcNaz by the enzymes of the salvage pathway.
-
Incorporation into Glycans: UDP-GlcNaz can then be used by glycosyltransferases, such as OGT, to incorporate the this compound moiety into glycoproteins.[8]
A significant challenge in the use of this compound is the inefficiency of its conversion to UDP-GlcNaz. This is primarily due to a metabolic bottleneck at the UDP-N-acetylglucosamine pyrophosphorylase (AGX1/2 in humans, GlmU in bacteria) step. This enzyme exhibits reduced efficiency with the azide-modified substrate compared to its natural counterpart.[2]
The GalNAz "Workaround"
To circumvent the inefficiency of the this compound salvage pathway, researchers often utilize the peracetylated form of N-azidoacetylgalactosamine (Ac4GalNAz).[2]
-
Metabolism to UDP-GalNAz: Ac4GalNAz is deacetylated and converted to UDP-GalNAz via the GalNAc salvage pathway.
-
Epimerization to UDP-GlcNaz: The enzyme UDP-galactose 4'-epimerase (GALE) can then convert UDP-GalNAz to UDP-GlcNaz.[2] This epimerization reaction provides a more robust method for generating the UDP-GlcNaz necessary for labeling O-GlcNAcylated proteins.[2]
Quantitative Comparison of GlcNAc and this compound Metabolism
While extensive comparative quantitative data is not always available in a single study, the following tables summarize key parameters gathered from various sources to provide a comparative overview of GlcNAc and this compound metabolism.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Enzyme Source | Km | Vmax / kcat | Reference(s) |
| N-acetylglucosamine Kinase (NAGK) | GlcNAc | Saccharomyces cerevisiae | 0.11 mM | 2.3 s⁻¹ | [9] |
| GlcNAc | Plesiomonas shigelloides | 230 µM (KD) | - | [10] | |
| This compound | - | Data not available | Data not available | ||
| UDP-GlcNAc Pyrophosphorylase (AGX1/2) | GlcNAc-1-P | - | Data not available | Data not available | |
| This compound-1-P | Human | Reduced efficiency reported | Reduced efficiency reported | [2] | |
| O-GlcNAc Transferase (OGT) | UDP-GlcNAc | Human | 1 - 20 µM (protein dependent) | - | [3][11] |
| UDP-GlcNaz | Human | Strong preference for UDP-GlcNaz over UDP-GlcAz reported | Strong preference for UDP-GlcNaz over UDP-GlcAz reported | [8] |
Table 2: Cellular Uptake and Incorporation
| Parameter | GlcNAc | This compound | Reference(s) |
| Cellular Uptake | Actively transported. | Enters cells, often as Ac4this compound. | [7][12] |
| UDP-Sugar Formation | Efficiently converted to UDP-GlcNAc. | Inefficiently converted to UDP-GlcNaz due to pyrophosphorylase bottleneck. | [2] |
| Incorporation into Glycoproteins | High | Lower than GlcNAc when supplied as this compound; more robust when supplied as GalNAz. | [2][13] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of this compound and GlcNAc metabolism.
Protocol for Metabolic Labeling of Cultured Cells with Ac4this compound
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4this compound.
Materials:
-
Ac4this compound
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates/flasks
-
Sterile DMSO
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in sterile DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Dilute the Ac4this compound stock solution in complete culture medium to the desired final concentration (e.g., 50-100 µM). Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Incubation: Culture the cells for 24-72 hours to allow for metabolic incorporation of this compound.
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated Ac4this compound. Harvest the cells by scraping or trypsinization.
-
Cell Pelleting: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). The cell pellet can now be used for downstream applications such as cell lysis for Western blot or mass spectrometry.
Protocol for Detection of Azide-Labeled Proteins via Click Chemistry (CuAAC)
This protocol outlines the steps for detecting azide-labeled proteins in cell lysates using a fluorescent alkyne probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Materials:
-
Cell lysate from metabolically labeled cells
-
Alkyne-fluorophore probe (e.g., alkyne-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (1.7 mM in DMSO/t-butanol 1:4)
-
Copper(II) sulfate (B86663) (CuSO4) solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Cell Lysate: Lyse the cell pellet from Protocol 4.1 in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate.
-
Prepare Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (e.g., 50 µg of protein)
-
PBS to a final volume of 44 µL
-
Alkyne-fluorophore probe (to a final concentration of 100 µM)
-
TCEP solution (1 µL, final concentration 1 mM)
-
TBTA solution (3 µL, final concentration 100 µM)
-
CuSO4 solution (1 µL, final concentration 1 mM)
-
-
Initiate the Reaction: Add 1 µL of freshly prepared sodium ascorbate solution (final concentration 1 mM) to initiate the click reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and then analyze by SDS-PAGE and in-gel fluorescence scanning.
Protocol for Quantification of UDP-GlcNAc and UDP-GlcNaz by HPLC
This protocol provides a general method for the separation and quantification of UDP-GlcNAc and UDP-GlcNaz from cell extracts using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cell pellets
-
40 mM Sodium Phosphate (B84403) buffer, pH 7.0
-
HPLC system with a suitable anion-exchange or reverse-phase column
-
UDP-GlcNAc and UDP-GlcNaz standards
Procedure:
-
Extraction of Nucleotide Sugars:
-
Resuspend the cell pellet in 75% ethanol and lyse by sonication.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant and dry it using a speed vacuum.
-
Resuspend the dried extract in 40 mM sodium phosphate buffer, pH 7.0.[2]
-
-
HPLC Analysis:
-
Inject the resuspended extract and standards onto the HPLC system.
-
Use a suitable gradient of mobile phases to separate the nucleotide sugars. The exact conditions will depend on the column and HPLC system used.
-
Detect the eluting compounds by UV absorbance at 262 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of UDP-GlcNAc and UDP-GlcNaz standards.
-
Determine the concentration of UDP-GlcNAc and UDP-GlcNaz in the cell extracts by comparing their peak areas to the standard curve.
-
Visualizations of Pathways and Workflows
Metabolic Pathways
Caption: Comparative metabolic pathways of GlcNAc and this compound.
Experimental Workflow for Metabolic Labeling and Detection
Caption: Workflow for metabolic labeling and detection of this compound.
Conclusion
The development of this compound as a metabolic chemical reporter has significantly advanced our ability to study GlcNAc metabolism and O-GlcNAcylation. While the metabolic processing of this compound is less efficient than that of the natural substrate GlcNAc, strategies such as the use of Ac4GalNAz have provided robust methods for labeling and analysis. This guide provides a foundational understanding of the comparative metabolism of these two molecules and offers detailed protocols to aid researchers in their experimental design. Further research is needed to fully quantitate the kinetic parameters of all enzymes involved in this compound metabolism to provide a more complete picture of its cellular fate.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into O-linked N-acetylglucosamine ([0-9]O-GlcNAc) processing and dynamics through kinetic analysis of O-GlcNAc transferase and O-GlcNAcase activity on protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. summit.sfu.ca [summit.sfu.ca]
- 9. Identification and biochemical characterization of a novel N-acetylglucosamine kinase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ROK kinase N-acetylglucosamine kinase uses a sequential random enzyme mechanism with successive conformational changes upon each substrate binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Glycome: A Technical Guide to GlcNaz as a Chemical Reporter
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core concepts of N-azidoacetylglucosamine (GlcNaz) as a powerful chemical reporter for the study of glycosylation. By enabling the visualization and identification of glycoproteins, this compound has become an indispensable tool in glycobiology, with significant implications for understanding disease and developing novel therapeutics. This document provides a comprehensive overview of this compound, from its metabolic incorporation to its detection, supported by structured data, detailed experimental protocols, and visual diagrams of key processes.
Introduction to this compound: A Bioorthogonal Handle on Glycans
N-azidoacetylglucosamine (this compound) is a synthetic, azide-modified monosaccharide analog of N-acetylglucosamine (GlcNAc). The core principle behind its use lies in metabolic oligosaccharide engineering, a technique that introduces bioorthogonal chemical reporters into cellular glycans.[1][2] The azide (B81097) group on this compound is chemically inert within the cellular environment but can be selectively reacted with exogenously supplied probes, a concept known as bioorthogonal chemistry.[1][3] This allows for the specific labeling and subsequent analysis of glycoproteins.
Once introduced to cells, the peracetylated form of this compound (Ac4this compound), which has enhanced cell permeability, is deacetylated by cytosolic esterases.[4] The resulting this compound enters the hexosamine biosynthetic pathway (HBP), where it is converted to UDP-GlcNaz.[4][5] This unnatural sugar-nucleotide is then utilized by glycosyltransferases, such as O-GlcNAc transferase (OGT), to incorporate this compound into glycoproteins, effectively tagging them with an azide "handle".[4][6]
The Metabolic Journey of this compound
The successful incorporation of this compound into cellular glycans hinges on its recognition and processing by the endogenous enzymatic machinery of the hexosamine biosynthetic pathway.
Caption: Metabolic incorporation of Ac4this compound into glycoproteins.
It is important to note that while this compound is a valuable tool, it is not without its metabolic complexities. Studies have shown that this compound can be metabolically interconverted to N-azidoacetylgalactosamine (GalNAz), leading to its incorporation into mucin-type O-linked glycans.[7][8] Furthermore, the efficiency of UDP-GlcNaz biosynthesis can be a rate-limiting step in some cell types, which can be overcome by overexpressing key enzymes like the UDP-GlcNAc pyrophosphorylase (AGX2).[6][9]
Detection of this compound-Labeled Glycoproteins: Bioorthogonal Ligation
The azide group incorporated into glycoproteins serves as a bioorthogonal handle for covalent ligation to probes bearing a complementary reactive group. Two primary bioorthogonal reactions are employed for the detection of this compound: the Staudinger ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Staudinger Ligation
The Staudinger ligation is a reaction between an azide and a phosphine (B1218219) derivative, resulting in the formation of a stable amide bond.[2][3] This reaction is highly specific and can be performed in complex biological samples.[1] Phosphine probes are often conjugated to reporter molecules such as FLAG tags or biotin (B1667282) for subsequent detection or enrichment.[2][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by copper(I).[11][12] This reaction is generally faster and more robust than the Staudinger ligation for labeling in cell lysates.[7] Alkyne-functionalized probes can be linked to a variety of reporter molecules, including fluorophores for imaging or biotin for affinity purification.[11][13] A variation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), utilizes strained cyclooctynes that react with azides without the need for a toxic copper catalyst, enabling live-cell imaging.[11]
Caption: Bioorthogonal reactions for detecting this compound-labeled glycoproteins.
Experimental Protocols and Quantitative Data
The successful application of this compound as a chemical reporter relies on optimized experimental procedures. Below are generalized protocols for metabolic labeling and detection, along with a summary of quantitative data from various studies.
General Experimental Workflow
Caption: General experimental workflow for this compound-based glycoprotein analysis.
Detailed Methodologies
Basic Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound [13]
-
Cell Culture: Plate cells (e.g., HEK293T, HeLa, Jurkat) in appropriate growth medium and culture to a desired confluency (typically 70-80%).
-
Preparation of Ac4this compound Stock: Prepare a stock solution of Ac4this compound in DMSO. A typical stock concentration is 50 mM.
-
Metabolic Labeling: Add Ac4this compound stock solution directly to the cell culture medium to achieve the desired final concentration (see Table 1). Incubate the cells for a period ranging from 16 hours to 3 days, depending on the cell line and experimental goals.
-
Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove excess Ac4this compound. Harvest the cells by scraping or trypsinization, followed by centrifugation. The cell pellet can be stored at -80°C or used immediately for lysis.
Basic Protocol 2: Detection via CuAAC in Cell Lysate [13]
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Sonicate or incubate on ice to ensure complete lysis. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Preparation of CuAAC Reaction Mix: Prepare a master mix of the CuAAC reagents. For a typical reaction, this includes an alkyne-probe (e.g., alkyne-biotin), a copper(I) source (e.g., CuSO4), a reducing agent (e.g., TCEP), and a copper ligand (e.g., TBTA).
-
Ligation Reaction: Add the CuAAC master mix to the protein lysate. Incubate the reaction for 1 hour at room temperature in the dark.
-
Protein Precipitation: Precipitate the labeled proteins using a methanol/chloroform protocol to remove excess reagents.
-
Downstream Analysis: The protein pellet can be resolubilized in an appropriate buffer for analysis by SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Quantitative Data Summary
The following table summarizes typical experimental parameters and outcomes from various studies utilizing this compound.
| Cell Line | This compound Derivative | Concentration (µM) | Incubation Time | Detection Method | Number of Identified Proteins | Reference |
| Jurkat | Ac4this compound | 40 | 3 days | Staudinger Ligation | - | [4] |
| HEK293 | Ac4this compound | 200 | 16 hours | CuAAC | 32 | [7] |
| A549 | Ac4this compound | - | - | CuAAC | 229 | [14][15] |
| A549 | Ac4this compound | - | - | SPAAC | 188 | [14] |
| Arabidopsis thaliana | This compound | 200 | 7 days | CuAAC | - | [16] |
| H. pylori | Ac4this compound | 1000 | 4 days | Staudinger Ligation | - | [17] |
Applications in Signaling and Drug Development
This compound has proven to be a valuable tool for investigating the role of O-GlcNAcylation in various signaling pathways.[18][19] O-GlcNAcylation is a dynamic post-translational modification that, much like phosphorylation, regulates the function of numerous nuclear and cytoplasmic proteins.[18] By enabling the identification of O-GlcNAc-modified proteins, this compound helps to elucidate the intricate interplay between glycosylation and other signaling events.
For example, O-GlcNAcylation is known to be involved in nutrient sensing pathways and has been implicated in diseases such as diabetes and neurodegenerative disorders.[2][5] In the context of drug development, this compound can be used to:
-
Identify novel drug targets: By profiling changes in O-GlcNAcylation in response to disease or drug treatment, new therapeutic targets can be discovered.
-
Assess drug efficacy: this compound can be used to monitor the on-target effects of drugs that modulate glycosylation pathways.
-
Develop diagnostic tools: Changes in the O-GlcNAc proteome may serve as biomarkers for disease diagnosis and prognosis.
The ability to specifically label and identify glycoproteins using this compound provides a powerful platform for advancing our understanding of glycobiology and its role in human health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pnas.org [pnas.org]
- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing Glycans With the Copper(I)‐Catalyzed [3+2] Azide–Alkyne Cycloaddition (2007) | Sarah R. Hanson | 34 Citations [scispace.com]
- 13. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic glycan labeling-based screen to identify bacterial glycosylation genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GlcNaz for Studying Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-azidoacetylglucosamine (GlcNaz) as a powerful tool for the investigation of O-linked β-N-acetylglucosamine (O-GlcNAc) modifications, a critical post-translational modification (PTM) implicated in a vast array of cellular processes and disease states. This document details the underlying principles, experimental workflows, and data analysis strategies for leveraging this compound in your research.
Introduction to O-GlcNAcylation and the Role of this compound
O-GlcNAcylation is a dynamic and reversible post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3][4] This process is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][5][6][7] O-GlcNAcylation is a critical regulator of numerous cellular signaling pathways and is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[8][9]
The study of O-GlcNAcylation has been historically challenging due to the labile nature of the modification and the lack of high-affinity antibodies.[10][11] this compound has emerged as a powerful chemical biology tool to overcome these hurdles.[10][12] this compound is a synthetic, cell-permeable analog of GlcNAc that contains a bioorthogonal azide (B81097) group.[12][13] Once inside the cell, acetylated forms of this compound (e.g., Ac4this compound) are deacetylated by cellular esterases and metabolically incorporated into the hexosamine biosynthetic pathway (HBP), leading to the formation of UDP-GlcNaz.[10][11] OGT then transfers this compound onto its native protein substrates.[12][14][15] The incorporated azide handle serves as a chemical reporter that can be selectively tagged with probes for visualization, enrichment, and identification of O-GlcNAcylated proteins.[12][14][15]
The Metabolic Labeling and Click Chemistry Workflow
The core of using this compound involves a two-step process: metabolic labeling of cells with the this compound sugar, followed by bioorthogonal ligation, most commonly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][16]
Metabolic Labeling
Cells are cultured in the presence of a cell-permeable, acetylated form of this compound (e.g., 1,3,4,6-Tetra-O-acetyl-N-azidoacetylglucosamine or Ac4this compound).[11] This allows for passive diffusion across the cell membrane.[10] Inside the cell, esterases remove the acetyl groups, and the resulting this compound is converted into UDP-GlcNaz, the donor substrate for OGT.[11]
Click Chemistry
Following metabolic labeling, cell lysates are prepared, and the azide-modified proteins are reacted with an alkyne-containing probe. This probe can be a fluorophore for in-gel visualization, a biotin (B1667282) tag for affinity purification and enrichment, or other reporter molecules.[1][12]
Experimental Protocols
Metabolic Labeling of Cultured Cells with Ac4this compound
This protocol describes the general procedure for labeling O-GlcNAcylated proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, Jurkat)
-
Complete cell culture medium
-
Ac4this compound (peracetylated N-azidoacetylglucosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24 hours.
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a stock solution (e.g., 50 mM).
-
Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to a final concentration of 25-50 µM. A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of this compound.[12] The optimal incubation time and concentration should be determined empirically for each cell line and experimental goal.
-
Cell Harvest:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry.
Enrichment of this compound-labeled Proteins using Click Chemistry and Biotin-Alkyne
This protocol details the enrichment of azide-labeled proteins for subsequent analysis by mass spectrometry or western blotting.
Materials:
-
This compound-labeled protein lysate from Protocol 3.1
-
Biotin-alkyne probe (e.g., Biotin-PEG4-alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare Click Chemistry Reagents:
-
Biotin-alkyne stock solution (e.g., 10 mM in DMSO)
-
TCEP stock solution (e.g., 50 mM in water, freshly prepared)
-
TBTA stock solution (e.g., 1.7 mM in DMSO)
-
CuSO4 stock solution (e.g., 50 mM in water)
-
-
Click Reaction:
-
In a microcentrifuge tube, combine 1 mg of this compound-labeled protein lysate with the click chemistry reagents in the following order:
-
Biotin-alkyne (final concentration: 100 µM)
-
TCEP (final concentration: 1 mM)
-
TBTA (final concentration: 100 µM)
-
CuSO4 (final concentration: 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess click chemistry reagents. A methanol/chloroform precipitation is effective.
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).
-
Add pre-washed streptavidin-agarose beads to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This can include washes with:
-
2% SDS in PBS
-
8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0
-
PBS
-
-
-
Elution:
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
The eluted proteins can be analyzed by SDS-PAGE and western blotting or prepared for mass spectrometry analysis.
-
Quantitative Data Summary
The application of this compound labeling coupled with mass spectrometry has enabled the identification of a large number of O-GlcNAcylated proteins across various cell types and tissues.
| Study Focus | Cell/Tissue Type | Number of O-GlcNAc Proteins Identified | Number of O-GlcNAc Sites Identified | Reference |
| Global O-GlcNAc Proteome Profiling | HEK293 cells | ~1500 | 192 | [1] |
| Global O-GlcNAc Proteome Profiling | HEK293 cells | ~1500 | 185 | [9][11] |
| O-GlcNAc Site Mapping | C2C12 myotubes | 342 | 620 | [17] |
| Global Effects of OGA Inhibition | Cellular proteins | ~200 proteins with increased O-GlcNAcylation | Not specified | [9] |
| Proof-of-principle Proteomics | Jurkat cells | Numerous | Not specified | [14][18] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving O-GlcNAcylation
O-GlcNAcylation is a key regulator of cellular signaling, often in a complex interplay with phosphorylation.[19] It acts as a nutrient sensor, integrating metabolic inputs from various pathways.[5][6][7]
Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation Cycle:
Caption: The Hexosamine Biosynthetic Pathway leading to O-GlcNAcylation.
Insulin (B600854) Signaling Pathway and O-GlcNAcylation Crosstalk:
Caption: O-GlcNAcylation provides negative feedback on insulin signaling.
Experimental Workflow Diagrams
Workflow for Identification of O-GlcNAcylated Proteins:
Caption: A typical workflow for proteomic analysis of O-GlcNAcylation.
Concluding Remarks
This compound, in conjunction with click chemistry, offers a robust and versatile platform for the study of O-GlcNAcylation. This approach enables the visualization, enrichment, and large-scale identification of O-GlcNAcylated proteins, providing invaluable insights into their regulatory roles in health and disease. The protocols and workflows outlined in this guide serve as a foundation for researchers to design and execute experiments aimed at unraveling the complexities of this critical post-translational modification. As with any technique, careful optimization and the use of appropriate controls are paramount for generating high-quality, reproducible data.
References
- 1. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 4. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 6. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Proteome wide purification and identification of O-GlcNAc-modified proteins using click chemistry and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. O-GlcNAcylation site mapping by (azide-alkyne) click chemistry and mass spectrometry following intensive fractionation of skeletal muscle cells proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
Methodological & Application
Application Notes and Protocols for GlcNaz Metabolic Labeling in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with N-azidoacetylglucosamine (GlcNaz) is a powerful bioorthogonal chemical reporter strategy for the study of O-GlcNAcylation, a dynamic post-translational modification crucial to numerous cellular processes. By introducing an azide-functionalized analog of the native sugar, N-acetylglucosamine (GlcNAc), into cellular glycan pathways, researchers can visualize, identify, and quantify O-GlcNAcylated proteins. This technique, coupled with click chemistry, provides a versatile platform for investigating the roles of O-GlcNAcylation in health and disease, including cancer, neurodegeneration, and diabetes.[1] This document provides detailed protocols for the metabolic labeling of mammalian cells with this compound and subsequent downstream analyses.
Principle of the Method
The peracetylated form of this compound (Ac4this compound) is cell-permeable and, once inside the cell, is deacetylated by cytosolic esterases. The resulting this compound enters the hexosamine salvage pathway, where it is converted to UDP-GlcNaz. This unnatural sugar donor is then utilized by O-GlcNAc transferase (OGT) to modify serine and threonine residues of nuclear and cytoplasmic proteins.[1][2] The incorporated azide (B81097) group serves as a bioorthogonal handle for covalent ligation to a variety of probes via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as click chemistry.[1]
Signaling Pathway and Experimental Workflow
The metabolic conversion of Ac4this compound and its subsequent incorporation into proteins, followed by click chemistry-mediated detection, is a multi-step process.
The overall experimental process, from cell culture to data analysis, follows a structured workflow.
Quantitative Data Summary
The efficiency of this compound metabolic labeling can vary depending on the cell line, concentration of the labeling reagent, and incubation time. The following tables summarize typical experimental parameters and outcomes.
Table 1: Recommended Ac4this compound and Ac4GalNAz Concentrations and Incubation Times for Various Mammalian Cell Lines
| Cell Line | Reagent | Concentration (µM) | Incubation Time (hours) | Reference(s) |
| HeLa | Ac4this compound | 200 | 16 | [2] |
| HeLa | Ac4GalNAz | 1000 | 48 | [3] |
| HEK293T | Ac4GalNAz | 25,000 | 48 | |
| Jurkat | Ac4GalNAz | 50 | 72 | [4] |
| CHO | Ac4GalNAz | 50 | 48 | [4] |
| COS-7 | Ac4GalNAz | 50 | 72 | [4] |
| NIH 3T3 | Ac4GalNAz | 50 | 72 | [4] |
| K-562 | Ac4GalNAz | 3 | Not Specified | [5] |
| K-562 | Ac4this compound | 8 | Not Specified | [5] |
Note: Ac4GalNAz can be metabolically converted to UDP-GlcNaz and is often used as a reporter for O-GlcNAcylation.[6]
Table 2: Comparison of Labeling Efficiency with Different Metabolic Reporters
| Cell Line | Reporter (200 µM) | Relative Labeling Intensity | Reference |
| NIH 3T3 | Ac4this compound | ++ | |
| Ac4GalNAz | +++ | ||
| Ac4GlcNAlk | ++ | ||
| Ac4GalNAlk | + | ||
| HeLa | Ac4this compound | + | |
| Ac4GalNAz | +++ | ||
| Ac4GlcNAlk | ++ | ||
| Ac4GalNAlk | + | ||
| HEK293 | Ac4this compound | ++ | |
| Ac4GalNAz | +++ | ||
| Ac4GlcNAlk | +++ | ||
| Ac4GalNAlk | + |
(+++ High, ++ Medium, + Low labeling intensity based on in-gel fluorescence)
Table 3: Proteomic Identification of O-GlcNAcylated Proteins Using Metabolic Labeling
| Study System | Labeling Strategy | Number of Identified O-GlcNAcylated Proteins | Number of Identified O-GlcNAc Sites | Reference(s) |
| Mouse Brain Tissue | Chemoenzymatic labeling | 274 | 458 | [1][7] |
| HeLa Cells | 1 mM GalNAz for 48h | 552 (intracellular) | 321 | [3] |
| HeLa Cells | 200 µM Ac4GalNAz | Not specified | 267 | [3] |
| Mouse Cardiomyocytes | GeMGL with AGX2F383G and GlcNAl | 582 | Not specified | [8] |
| C2C12 Myotubes | Azido-GalNAc | 342 | Not specified | |
| Various | Ac4this compound | ~1500 | 185 | [9] |
| Various | Alkyne-modified GlcNAc | 374 | Not specified | [1] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4this compound
This protocol describes the general procedure for labeling adherent mammalian cells. Optimization may be required for different cell lines.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Ac4this compound (tetraacetylated N-azidoacetylglucosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 10 cm dish) and grow to 70-80% confluency in complete culture medium.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4this compound in DMSO (e.g., 50 mM). Dilute the stock solution directly into pre-warmed complete culture medium to the desired final concentration (typically 50-200 µM).
-
Metabolic Labeling: Aspirate the existing medium from the cells and replace it with the Ac4this compound-containing medium. For a negative control, treat a separate dish of cells with medium containing an equivalent amount of DMSO.
-
Incubation: Incubate the cells for 16-48 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and experimental goal.
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium, transfer the cell suspension to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C.
-
Suspension cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.
-
Storage: The cell pellet can be used immediately for lysis or snap-frozen in liquid nitrogen and stored at -80°C for later use.
Protocol 2: Cell Lysis and Protein Quantification
Materials:
-
Labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer, or 1% SDS in 50 mM Tris-HCl, pH 7.4 with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubation: Incubate on ice for 30 minutes, with occasional vortexing.
-
Sonication (Optional): To ensure complete lysis, sonicate the sample on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay according to the manufacturer's instructions.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for In-Gel Fluorescence
Materials:
-
Protein lysate from this compound-labeled cells
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Click Chemistry Master Mix: For each sample, prepare a master mix containing:
-
Alkyne-fluorophore (final concentration ~25 µM)
-
TCEP (final concentration ~1 mM)
-
TBTA (final concentration ~100 µM)
-
CuSO4 (final concentration ~1 mM)
-
-
Reaction Setup: In a microcentrifuge tube, add 20-50 µg of protein lysate.
-
Initiate Reaction: Add the click chemistry master mix to the protein lysate.
-
Incubation: Vortex briefly and incubate the reaction at room temperature for 1 hour in the dark.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction, boil for 5 minutes, and load onto a polyacrylamide gel.
-
In-Gel Fluorescence: After electrophoresis, visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
Protocol 4: CuAAC for Biotin (B1667282) Tagging and Western Blot Detection
Materials:
-
Protein lysate from this compound-labeled cells
-
Alkyne-biotin probe
-
Click chemistry reagents (as in Protocol 3)
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
Procedure:
-
Click Reaction: Perform the click chemistry reaction as described in Protocol 3, substituting the alkyne-fluorophore with an alkyne-biotin probe.
-
SDS-PAGE and Transfer: Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDV membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the signal using a chemiluminescence imager.
Protocol 5: Enrichment of Biotinylated Proteins for Mass Spectrometry
Materials:
-
Biotin-labeled protein lysate
-
Streptavidin-agarose beads
-
Wash buffers (e.g., high salt, low salt, urea)
-
Elution buffer (e.g., containing biotin or using on-bead digestion)
-
Trypsin (for on-bead digestion)
Procedure:
-
Bead Incubation: Incubate the biotin-labeled protein lysate with streptavidin-agarose beads overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elution/On-Bead Digestion:
-
Elution: Elute the bound proteins using a biotin-containing elution buffer.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C. The resulting peptides will be in the supernatant.
-
-
Sample Preparation for Mass Spectrometry: Process the eluted proteins or peptides for mass spectrometry analysis according to standard protocols, which may include reduction, alkylation, and desalting.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no labeling | Inefficient uptake of Ac4this compound | Optimize Ac4this compound concentration and incubation time. Use a different cell line known to have higher labeling efficiency. |
| Cell toxicity | Lower the concentration of Ac4this compound or reduce the incubation time. | |
| Inactive click chemistry reagents | Prepare fresh stock solutions of TCEP, TBTA, and CuSO4. | |
| High background in Western blot | Non-specific binding of streptavidin-HRP | Increase the number and duration of wash steps. Increase the concentration of detergent (e.g., Tween-20) in the wash buffer. |
| Endogenous biotinylated proteins | Perform a pre-clearing step with streptavidin beads before the click reaction. | |
| Smeary bands on gel/blot | Protein degradation | Use fresh lysis buffer with a complete protease inhibitor cocktail. Keep samples on ice at all times. |
Conclusion
This compound metabolic labeling is a robust and versatile technique for studying protein O-GlcNAcylation in mammalian cells. The protocols provided here offer a foundation for researchers to implement this methodology in their own experimental systems. Careful optimization of labeling conditions and downstream detection methods will ensure high-quality, reproducible data, enabling deeper insights into the critical roles of O-GlcNAcylation in cellular function and disease.
References
- 1. Tandem mass spectrometry identifies many mouse brain O-GlcNAcylated proteins including EGF domain-specific O-GlcNAc transferase targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
Detecting O-GlcNAcylated Proteins Using GlcNaz: A Detailed Guide for Researchers
Application Notes and Protocols for the identification and characterization of O-GlcNAc modified proteins, a critical post-translational modification involved in a myriad of cellular processes.
The study of O-linked β-N-acetylglucosamine (O-GlcNAc) modification on nuclear and cytoplasmic proteins has been greatly advanced by the development of chemical biology tools. Among these, the use of N-azidoacetylglucosamine (GlcNaz) and its peracetylated derivative, Ac4this compound, provides a powerful method for the metabolic labeling, enrichment, and identification of O-GlcNAcylated proteins. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals to effectively utilize this compound for O-GlcNAc protein detection.
Principle of the Method
The strategy relies on the metabolic incorporation of an unnatural sugar, this compound, into O-GlcNAcylated proteins. Cells are cultured with a peracetylated, cell-permeable version of this compound, typically Ac4this compound.[1][2] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting this compound enters the hexosamine salvage pathway.[3] It is then converted to UDP-GlcNaz, which is used as a substrate by O-GlcNAc transferase (OGT) to modify serine and threonine residues of target proteins.[3][4]
The incorporated azide (B81097) group serves as a bioorthogonal chemical handle.[1] This allows for the covalent attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[5][6] Labeled proteins can then be detected by methods like Western blotting or identified on a proteome-wide scale using mass spectrometry.[1][7]
Key Applications
-
Identification of novel O-GlcNAcylated proteins: Metabolic labeling coupled with mass spectrometry enables the discovery of previously unknown O-GlcNAc modified proteins.[5][8]
-
Monitoring O-GlcNAcylation dynamics: This method can be used to study changes in O-GlcNAcylation levels in response to various stimuli or in different disease states.[9]
-
Validation of O-GlcNAc modification on specific proteins: Western blotting of enriched protein lysates can confirm O-GlcNAcylation of a protein of interest.[10]
-
Imaging O-GlcNAcylated proteins: The use of fluorescent probes allows for the visualization of O-GlcNAcylated proteins within cells.[1]
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with Ac4this compound
This protocol describes the metabolic incorporation of Ac4this compound into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Ac4this compound (tetraacetylated N-azidoacetylglucosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to reach approximately 80% confluency at the time of harvest.
-
Preparation of Ac4this compound Stock Solution: Prepare a stock solution of Ac4this compound in DMSO. A typical stock concentration is 50 mM. Store at -20°C.
-
Labeling:
-
For a final concentration of 200 µM, add the appropriate volume of Ac4this compound stock solution to fresh, pre-warmed complete culture medium.[1][11]
-
As a negative control, prepare a parallel culture with medium containing an equivalent volume of DMSO.
-
Remove the old medium from the cells and replace it with the Ac4this compound-containing medium or the control medium.
-
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 16-48 hours. The optimal incubation time can vary depending on the cell line and experimental goals and may require optimization.[1][12] Labeling typically increases in the first 24 hours.[1]
-
Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) and then harvest the cells by scraping or trypsinization.
Protocol 2: Cell Lysis and Protein Extraction
This protocol details the preparation of cell lysates for subsequent click chemistry and analysis.
Materials:
-
Harvested cell pellet from Protocol 1
-
Lysis Buffer (e.g., RIPA buffer, or 4% SDS, 150 mM NaCl, 50 mM HEPES pH 7.4)[10]
-
Protease inhibitor cocktail
-
OGA (O-GlcNAcase) inhibitor (e.g., PUGNAc or Thiamet-G)[9][13]
-
Sonicator or Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and OGA inhibitors.
-
Homogenization: Sonicate the lysate on ice or pass it through a Dounce homogenizer to ensure complete cell disruption and to shear DNA.
-
Clarification: Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Transfer the supernatant (cell lysate) to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: The lysate can be used immediately or stored at -80°C for later use.
Protocol 3: Click Chemistry Reaction for Biotin Tagging
This protocol describes the attachment of a biotin tag to the azide-modified proteins.
Materials:
-
Cell lysate containing this compound-labeled proteins (from Protocol 2)
-
Biotin-alkyne probe
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in order:
-
Protein lysate (e.g., 1 mg of total protein)
-
Biotin-alkyne (final concentration typically 100 µM)
-
TCEP (freshly prepared, final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
CuSO4 (final concentration 1 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation (Optional but recommended): Precipitate the proteins to remove excess reagents. A methanol/chloroform precipitation is a common method.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1.25% SDS buffer for enrichment).[10]
Protocol 4: Enrichment of Biotinylated O-GlcNAcylated Proteins
This protocol describes the affinity purification of biotin-tagged proteins using streptavidin beads.
Materials:
-
Biotinylated protein lysate (from Protocol 3)
-
Streptavidin-agarose beads or magnetic beads
-
Wash buffers (e.g., buffers with decreasing concentrations of SDS)[10]
-
Elution buffer (e.g., SDS-PAGE loading buffer containing biotin)
Procedure:
-
Bead Incubation: Add streptavidin beads to the biotinylated protein lysate and incubate for 1-2 hours at room temperature with rotation to allow for binding.
-
Washing: Pellet the beads by centrifugation and wash them extensively to remove non-specifically bound proteins. A series of washes with buffers containing decreasing concentrations of SDS (e.g., 1.25% SDS, then 0% SDS buffer) is effective.[10]
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. For mass spectrometry applications, on-bead digestion with trypsin is often performed.[5]
Protocol 5: Detection by Western Blotting
This protocol outlines the detection of enriched O-GlcNAcylated proteins.
Materials:
-
Eluted protein sample (from Protocol 4)
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Antibody against a specific protein of interest
-
Chemiluminescent substrate
Procedure:
-
SDS-PAGE and Transfer: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Detection with Streptavidin-HRP: To detect all biotinylated proteins, incubate the membrane with a streptavidin-HRP conjugate.
-
Detection with a Specific Antibody: To confirm the O-GlcNAcylation of a specific protein, probe the membrane with a primary antibody against that protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Visualization: Develop the blot using a chemiluminescent substrate and image the results.[1][13]
Data Presentation
Table 1: Recommended Reagent Concentrations and Incubation Times for Metabolic Labeling
| Cell Line | Ac4this compound Concentration (µM) | Incubation Time (hours) | Reference(s) |
| HeLa | 200 | 16 - 36 | [1][11] |
| HEK293T | 25 | 48 | [12] |
| Jurkat | Not specified | 24 | [4] |
| B16 | 200 | 36 | [11] |
| A549 | 200 | 36 | [11] |
| MDA-MB-231 | 200 | 36 | [11] |
Table 2: Click Chemistry Reaction Components
| Reagent | Stock Concentration | Final Concentration | Purpose | Reference(s) |
| Biotin-Alkyne | 10 mM in DMSO | 100 µM | Reporter tag for biotinylation | [5][6] |
| TCEP | 50 mM in water (fresh) | 1 mM | Reducing agent to maintain Cu(I) state | [10] |
| TBTA | 1.7 mM in DMSO | 100 µM | Ligand to stabilize Cu(I) and improve reaction efficiency | [10] |
| CuSO4 | 50 mM in water | 1 mM | Copper catalyst | [10] |
Visualizations
Caption: Overall experimental workflow for O-GlcNAc protein detection using this compound.
Caption: Metabolic incorporation of Ac4this compound into O-GlcNAcylated proteins.
Important Considerations and Troubleshooting
-
Cytotoxicity: While generally considered safe at working concentrations, it is advisable to perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of Ac4this compound for your specific cell line.[11][14][15][16]
-
Labeling Efficiency: The efficiency of metabolic labeling can vary between cell lines.[11] It has been reported that Ac4GalNAz can sometimes lead to more robust labeling of O-GlcNAcylated proteins due to metabolic cross-talk.[4] Optimization of the sugar analog, its concentration, and incubation time may be necessary.
-
Specificity: While a powerful tool, it's important to note that Ac4this compound can also be incorporated into other types of glycans, such as N-linked and O-linked glycans on cell surface proteins.[10] Chemoenzymatic labeling methods can offer higher specificity for O-GlcNAc.
-
Click Chemistry: The click chemistry reaction is generally robust, but it is crucial to use freshly prepared TCEP and to perform the reaction in a buffer compatible with the reagents.
-
Enrichment: Thorough washing of the streptavidin beads is critical to minimize the background of non-specifically bound proteins.
By following these detailed protocols and considering the key aspects of the methodology, researchers can successfully employ this compound-based metabolic labeling to advance our understanding of the roles of O-GlcNAcylation in health and disease.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new O-GlcNAc modified proteins using a click-chemistry-based tagging | Semantic Scholar [semanticscholar.org]
- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Metabolic Oligosaccharide Engineering with N-Acyl Functionalized ManNAc Analogues: Cytotoxicity, Metabolic Flux, and Glycan-display Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thno.org [thno.org]
Application Notes and Protocols for Click Chemistry Labeling of GlcNAz-Modified Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the labeling and detection of glycoproteins metabolically engineered with N-azidoacetylglucosamine (GlcNAz). The protocols cover two primary "click chemistry" methods: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These powerful bioorthogonal reactions enable the specific and efficient conjugation of reporter molecules, such as fluorophores or biotin, to azide-modified glycoproteins for visualization, enrichment, and downstream analysis.
Introduction to Glycoprotein (B1211001) Labeling with Click Chemistry
Glycosylation is a critical post-translational modification that influences protein folding, stability, and function. The study of glycoproteins is often challenged by their heterogeneity and the lack of general tools for their detection. Metabolic glycoengineering, coupled with click chemistry, offers a robust two-step strategy to overcome these challenges.[1][2]
-
Metabolic Labeling: Cells are cultured with a peracetylated, azido-modified sugar analog, such as tetraacetylated N-azidoacetylglucosamine (Ac-GlcNAz).[1][3] Cellular enzymes deacetylate the sugar, which is then incorporated into glycan structures by glycosyltransferases.[3][4] This process introduces an azide (B81097) chemical handle onto glycoproteins.
-
Click Chemistry Reaction: The azide-labeled glycoproteins are then covalently conjugated to a probe molecule containing a complementary alkyne functional group through a highly specific and efficient click reaction.[5][6]
This methodology allows for the sensitive detection of O-GlcNAc modified proteins, as well as other glycoproteins, without significantly perturbing biological systems.[1][6]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key experimental workflows and chemical principles involved in the click chemistry labeling of this compound-modified glycoproteins.
Caption: General workflow for labeling and detecting this compound-glycoproteins.
Caption: Simplified mechanism of CuAAC reaction.
Caption: Simplified mechanism of SPAAC reaction.
Quantitative Data Summary
The efficiency of click chemistry reactions can be influenced by various factors including reagent concentrations, reaction time, and the choice between CuAAC and SPAAC. The following tables summarize typical experimental parameters.
Table 1: Comparison of CuAAC and SPAAC for Glycoprotein Labeling
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (relies on ring strain) |
| Reaction Speed | Generally faster (minutes to a few hours)[7] | Slower (hours to overnight) |
| Biocompatibility | Potential cytotoxicity due to copper[5] | Highly biocompatible, suitable for live-cell imaging[5] |
| Alkyne Reagent | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, DIBO)[2][8] |
| Typical Applications | In vitro labeling of cell lysates, fixed cells | Live-cell imaging, in vivo studies[5] |
Table 2: Typical Reagent Concentrations and Incubation Times
| Parameter | CuAAC | SPAAC |
| Azide-labeled Protein | Varies based on expression | Varies based on expression |
| Alkyne Probe | 10-100 µM | 10-100 µM |
| CuSO₄ | 50 µM - 1 mM[7] | N/A |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | N/A |
| Reducing Agent (e.g., Sodium Ascorbate) | 2.5 mM - 5 mM[7] | N/A |
| Incubation Time | 1-4 hours at room temperature | 12-16 hours at room temperature or 5 min at 98°C[9] |
| Incubation Temperature | Room Temperature | Room Temperature or 98°C[9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Glycoproteins with Ac-GlcNAz
This protocol describes the introduction of azide moieties into cellular glycoproteins through metabolic labeling.
Materials:
-
Tetraacetylated N-azidoacetylglucosamine (Ac-GlcNAz)
-
Cell culture medium appropriate for the cell line
-
Mammalian cell line of interest
Procedure:
-
Prepare a stock solution of Ac-GlcNAz in DMSO.
-
Culture cells to approximately 80-90% confluency.
-
Add Ac-GlcNAz to the cell culture medium to a final concentration of 25-50 µM.[10]
-
Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into glycoproteins.[1]
-
Harvest the cells for lysis and subsequent click chemistry reaction.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound-labeled Glycoproteins in Cell Lysate
This protocol is suitable for labeling azide-modified glycoproteins in a cell lysate with an alkyne-containing probe.
Materials:
-
This compound-labeled cell lysate
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)
-
Copper ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM)
-
Protein labeling buffer (e.g., PBS)
Procedure:
-
In a microcentrifuge tube, combine the this compound-labeled cell lysate with the alkyne probe to the desired final concentration (e.g., 10-100 µM).
-
Add the copper ligand to the mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent probe.
-
The labeled glycoproteins are now ready for downstream analysis such as SDS-PAGE, western blot, or enrichment.
Note on Copper Toxicity: The use of copper can lead to the formation of reactive oxygen species (ROS), which may damage proteins.[11] The inclusion of a copper-chelating ligand like THPTA helps to stabilize the Cu(I) oxidation state and minimize this damage.[12][13]
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound-labeled Glycoproteins
This protocol is ideal for copper-free labeling of glycoproteins, including applications in live cells.
Materials:
-
This compound-labeled cells or cell lysate
-
Strained alkyne probe (e.g., DBCO-fluorophore, DBCO-biotin)
-
Appropriate buffer (e.g., PBS for lysates, cell culture medium for live cells)
Procedure for Cell Lysates:
-
Add the strained alkyne probe to the this compound-labeled cell lysate to a final concentration of 10-100 µM.
-
Incubate the reaction at room temperature for 12-16 hours or at 98°C for 5 minutes.[9] The shorter, high-temperature incubation has been shown to be effective and can reduce background.[9]
-
The labeled glycoproteins are ready for downstream applications.
Procedure for Live Cells:
-
After metabolic labeling with Ac-GlcNAz, wash the cells with fresh medium.
-
Add the strained alkyne probe directly to the cell culture medium at a suitable concentration (typically 10-50 µM).
-
Incubate the cells for 1-2 hours at 37°C.
-
Wash the cells to remove excess probe.
-
The cells can now be fixed for imaging or lysed for further analysis.
Conclusion
Click chemistry provides a versatile and powerful toolkit for the study of this compound-labeled glycoproteins. The choice between CuAAC and SPAAC depends on the specific application, with CuAAC offering rapid kinetics for in vitro experiments and SPAAC providing the biocompatibility required for live-cell and in vivo studies. By following these detailed protocols, researchers can effectively label, detect, and analyze glycoproteins to gain deeper insights into their biological roles.
References
- 1. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Reagents for Glycosylation - Jena Bioscience [jenabioscience.com]
- 4. Glycan Labeling [sigmaaldrich.com]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for GlcNaz Labeling for In-Gel Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of post-translational modifications (PTMs) is crucial for understanding cellular processes and disease pathogenesis. O-GlcNAcylation, the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine and threonine residues of nuclear and cytoplasmic proteins, is a dynamic PTM involved in signaling, transcription, and metabolism.[1] Dysregulation of O-GlcNAcylation is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders.[1]
Metabolic labeling with sugar analogs containing bioorthogonal functional groups has emerged as a powerful technique for the detection and analysis of glycoproteins.[2] N-azidoacetylglucosamine (GlcNaz) is a metabolic chemical reporter that is incorporated into the hexosamine salvage pathway and ultimately transferred onto proteins by O-GlcNAc transferase (OGT).[3][4] The incorporated azide (B81097) group can then be selectively reacted with a fluorescent probe via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," or via the Staudinger ligation, enabling sensitive and specific detection of O-GlcNAcylated proteins by in-gel fluorescence microscopy.[5][6][7] This approach facilitates the visualization, proteomic analysis, and quantification of dynamic changes in protein glycosylation.[5][8]
Principle of the Method
The this compound labeling and in-gel fluorescence detection workflow consists of three main stages:
-
Metabolic Labeling: Cells are cultured in the presence of a peracetylated form of this compound (Ac4this compound), which is cell-permeable. Inside the cell, the acetyl groups are removed, and this compound enters the hexosamine salvage pathway, where it is converted to UDP-GlcNaz.[3] OGT then utilizes UDP-GlcNaz as a donor substrate to modify target proteins with this compound.[3][4]
-
Protein Extraction and Separation: Following metabolic labeling, cells are lysed, and the total protein is extracted. The protein lysate is then separated by one-dimensional (1D) or two-dimensional (2D) sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]
-
In-Gel Fluorescence Detection: The gel is incubated with a reaction cocktail containing a fluorescent alkyne probe, a copper(I) catalyst, and a reducing agent. The copper(I) catalyzes the cycloaddition reaction between the azide group on the labeled proteins and the alkyne group on the fluorescent probe, resulting in a stable triazole linkage.[9][] After washing to remove excess reagents, the gel is imaged using a fluorescence scanner to visualize the this compound-labeled glycoproteins.
Signaling Pathway and Experimental Workflow
Caption: Workflow of this compound metabolic labeling and subsequent in-gel fluorescence detection.
Applications
-
Visualization of Glycoproteins: Enables the direct visualization of the O-GlcNAcylated proteome within a polyacrylamide gel, providing a snapshot of the glycosylation status of a cell or tissue.[8]
-
Monitoring Glycosylation Dynamics: Allows for the study of changes in O-GlcNAcylation in response to various stimuli, drug treatments, or disease states.[5]
-
Proteomic Identification: Fluorescently labeled protein bands can be excised from the gel and identified by mass spectrometry, leading to the identification of novel O-GlcNAcylated proteins.[5][8]
-
Drug Development: Can be used as a screening tool to assess the efficacy of drugs that target O-GlcNAc cycling enzymes (OGT and O-GlcNAcase).
Quantitative Data Summary
| Parameter | Concentration/Value | Incubation Time | Notes |
| Metabolic Labeling | |||
| Ac4this compound | 50-200 µM | 16-72 hours | Optimal concentration and time may vary by cell type.[11][12] |
| In-Gel CuAAC Reaction | |||
| Fluorescent Alkyne Probe | 0.1-10 µM | 1-2 hours | e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor dyes.[9][11] |
| Copper(II) Sulfate (CuSO4) | 100-200 µM | 1-2 hours | Will be reduced to Cu(I) in the reaction.[9] |
| Reducing Agent (e.g., TCEP) | 400 µM - 1 mM | 1-2 hours | Tris(2-carboxyethyl)phosphine (TCEP) is recommended.[9] |
| Triazole Ligand (e.g., TBTA) | 100-200 µM | 1-2 hours | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine improves reaction efficiency.[9] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound
-
Cell Culture: Plate cells in appropriate culture dishes and grow to the desired confluency (typically 70-80%).
-
Preparation of Ac4this compound Stock Solution: Prepare a 50 mM stock solution of Ac4this compound in sterile dimethyl sulfoxide (B87167) (DMSO).
-
Labeling: Add the Ac4this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50-200 µM). As a negative control, treat a parallel culture with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 16-72 hours under standard cell culture conditions. The optimal incubation time should be determined empirically for each cell type and experimental goal.
-
Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any residual Ac4this compound. The cells are now ready for protein extraction.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis: Lyse the washed cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Homogenization: Further disrupt the cells by sonication or by passing the lysate through a fine-gauge needle.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 3: SDS-PAGE and In-Gel Fluorescence Detection (CuAAC)
-
Protein Separation: Mix an appropriate amount of protein lysate (e.g., 20-50 µg) with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel. Run the gel according to standard procedures to separate the proteins.
-
Gel Fixation: After electrophoresis, fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for 30 minutes. Repeat this step once.
-
Washing: Wash the gel with deionized water three times for 10 minutes each.
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail. For a 10 mL reaction, combine the reagents in the following order, vortexing between each addition:
-
7.8 mL of PBS, pH 7.8
-
200 µL of 10 mM Triazole ligand (e.g., TBTA) in DMSO (final concentration 200 µM)
-
10 µL of 10 mM fluorescent alkyne probe in DMSO (final concentration 10 µM)
-
1 mL of 40 mM TCEP in water (final concentration 4 mM)
-
200 µL of 100 mM CuSO4 in water (final concentration 2 mM)
-
-
Incubate the gel in the reaction cocktail for 1-2 hours at room temperature with gentle agitation, protected from light.
-
-
Destaining: After the reaction, discard the cocktail and wash the gel with a destaining solution (e.g., 50% methanol, 10% acetic acid) for at least 3 hours, changing the solution every hour.
-
Fluorescence Imaging: Image the gel using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Considerations and Troubleshooting
-
Metabolic Interconversion: It has been reported that this compound can be metabolically converted to N-azidoacetylgalactosamine (GalNAz) in cells, which can be incorporated into mucin-type O-linked glycans.[11][13] For studies requiring high specificity for O-GlcNAcylation, alternative probes such as alkynyl-modified GlcNAc analogs (GlcNAlk) may be considered, as they show less metabolic interconversion.[11][12]
-
Background Fluorescence: Incomplete removal of the fluorescent probe can lead to high background. Ensure thorough washing steps after the click reaction. The use of a triazole ligand can also help to reduce background by improving the efficiency of the copper-catalyzed reaction.[14]
-
Cell Viability: High concentrations of Ac4this compound or prolonged incubation times may affect cell viability. It is important to perform a toxicity assay to determine the optimal labeling conditions for your specific cell line.
-
Alternative Ligation Chemistry: The Staudinger ligation offers a copper-free alternative for conjugating the fluorescent probe to the azide-labeled proteins.[2][15] This can be advantageous in systems where copper toxicity is a concern.
Caption: The CuAAC reaction forms a stable triazole linkage between the azide and alkyne.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct in-gel fluorescence detection and cellular imaging of O-GlcNAc-modified proteins [authors.library.caltech.edu]
- 6. Glycoprotein Labeling and Detection: Novel Click Chemistry-based Applications for gel Electrophoresis, Flow Cytometry and Fluorescence Microscopy | Technology Networks [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.caltech.edu [chemistry.caltech.edu]
- 9. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for GlcNAz Labeling of Bacterial Peptidoglycan
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the metabolic labeling of bacterial peptidoglycan (PG) using N-azidoacetylglucosamine (GlcNAz). This technique allows for the visualization of PG synthesis and dynamics, offering valuable insights for microbiology research and the development of novel antibacterial agents. The protocols described herein are based on established methodologies and leverage the power of bioorthogonal click chemistry for fluorescent detection.
Introduction
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic stress. The dynamic nature of PG synthesis and remodeling makes it an attractive target for antimicrobial drugs. Metabolic labeling with this compound, a synthetic analog of the natural sugar N-acetylglucosamine (GlcNAc), enables researchers to study these processes in living bacteria. This compound is metabolically incorporated into the PG backbone and can be subsequently detected with high specificity using click chemistry to attach a fluorescent probe. This approach provides a powerful tool for imaging sites of active cell wall synthesis, studying the effects of antibiotics, and screening for new inhibitors of PG biosynthesis.
Principle of the Method
The this compound labeling method involves two key steps:
-
Metabolic Incorporation: Bacterial cells are cultured in the presence of this compound. The bacterial machinery involved in PG synthesis recognizes and incorporates this compound into the growing PG layer. This process often requires the expression of a heterologous enzyme, such as OleD or NahK, to facilitate the conversion of this compound into the key precursor, UDP-GlcNAz.[1][2][3][4][5]
-
Click Chemistry Detection: The incorporated azide-modified sugars are then covalently labeled with a fluorescent probe containing a complementary bioorthogonal functional group (e.g., an alkyne or a cyclooctyne) via a click reaction.[2][3][5] This highly specific and efficient reaction allows for sensitive and targeted visualization of the labeled PG.
Data Summary
The following table summarizes key quantitative data from published studies on this compound labeling of bacterial peptidoglycan.
| Parameter | Value | Bacterial Strain | Notes | Reference |
| This compound Concentration | >1 mM | E. coli | Higher concentrations can lead to unusual cell morphology, suggesting disruption of peptidoglycan biosynthesis. | [4] |
| This compound-CNP Feeding | Not specified | OleD-expressed bacteria | Used to demonstrate in vivo incorporation of this compound into the PG layer. | [1][2][3][5] |
| Fluorescence Signal | Significant increase with active NahK | E. coli | Demonstrates the necessity of UDP-GlcNAz generation for labeling. | [4][6] |
| Labeling Specificity | Primarily Peptidoglycan | E. coli K-12 | Lower levels of incorporation were observed in poly-β-1,6-N-acetylglucosamine (PNAG) and no observable incorporation in lipopolysaccharide (LPS) or enterobacterial common antigen (ECA). | [4] |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling of E. coli Peptidoglycan with this compound
This protocol describes the metabolic labeling of E. coli expressing the N-acetylglucosamine kinase (NahK) from Bifidobacterium longum, which facilitates the conversion of this compound to UDP-GlcNAz.
Materials:
-
E. coli strain expressing NahK (e.g., from a suitable expression vector)
-
Luria-Bertani (LB) medium
-
N-azidoacetylglucosamine (this compound)
-
Arabinose (for inducing NahK expression, if applicable)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reagents:
-
Fluorescent alkyne probe (e.g., DBCO-Cy5)
-
Copper(I)-based catalyst for CuAAC (e.g., CuSO4, THPTA, sodium ascorbate) or a strain-promoted alkyne-azide cycloaddition (SPAAC) reagent.
-
-
Microcentrifuge and tubes
-
Fluorescence microscope
Procedure:
-
Bacterial Culture: Inoculate a single colony of E. coli expressing NahK into LB medium containing the appropriate antibiotic for plasmid selection. Grow the culture overnight at 37°C with shaking.
-
Subculturing and Induction: Dilute the overnight culture 1:100 into fresh LB medium. Grow to mid-log phase (OD600 ≈ 0.4-0.6). If using an inducible promoter for NahK expression, add the inducer (e.g., arabinose) and incubate for the appropriate time.
-
Metabolic Labeling: Add this compound to the culture to a final concentration of 1 mM. Continue to incubate the culture for a defined period (e.g., 1-3 hours) to allow for metabolic incorporation.
-
Cell Harvesting and Fixation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes). Wash the cell pellet once with PBS. Resuspend the cells in fixative solution and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS. Resuspend the cells in permeabilization solution and incubate for 10-15 minutes at room temperature.
-
Click Reaction (SPAAC example):
-
Wash the permeabilized cells twice with PBS.
-
Resuspend the cell pellet in PBS containing the fluorescent alkyne probe (e.g., 10-50 µM DBCO-Cy5).
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBS to remove excess fluorescent probe.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS. Mount the cells on a microscope slide and visualize using a fluorescence microscope with the appropriate filter sets.
Protocol 2: In Vitro Incorporation of this compound into Lipid II
This protocol outlines the enzymatic synthesis of UDP-GlcNAz and its subsequent incorporation into the peptidoglycan precursor Lipid II in a cell-free system.[1][2][3][5]
Materials:
-
Purified glycosyltransferase OleD
-
UDP
-
2-chloro-4-nitrophenyl this compound (this compound-CNP)
-
Purified MurG enzyme
-
Lipid I
-
Reaction buffer (specific to the enzymes used)
-
TLC plate and developing solvent
-
UV lamp
Procedure:
-
UDP-GlcNAz Synthesis:
-
Set up a reaction mixture containing UDP, this compound-CNP, and purified OleD enzyme in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature for OleD activity.
-
Monitor the reaction progress by detecting the release of 2-chloro-4-nitrophenolate or by TLC analysis to confirm the formation of UDP-GlcNAz.[7]
-
-
Lipid II Synthesis:
-
In a separate reaction, combine the synthesized UDP-GlcNAz with Lipid I and the purified MurG enzyme in its reaction buffer.
-
Incubate the mixture to allow MurG to catalyze the transfer of this compound to Lipid I, forming azide-labeled Lipid II.
-
-
Analysis:
-
The formation of azide-labeled Lipid II can be confirmed by various methods, including mass spectrometry or by performing a subsequent click reaction with a fluorescent probe followed by TLC or gel analysis.
-
Visualizations
Signaling Pathway of this compound Incorporation
Caption: Biochemical pathway of this compound incorporation into bacterial peptidoglycan.
Experimental Workflow for this compound Labeling
Caption: Experimental workflow for in vivo this compound labeling of bacterial peptidoglycan.
References
- 1. researchgate.net [researchgate.net]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Unveiling the O-GlcNAc Proteome: A Guide to Proteomic Analysis Using N-Azidoacetylglucosamine (GlcNaz)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This modification is crucial in regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][2][4] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making it a critical area of study for both basic research and drug development.[1][5]
The study of O-GlcNAcylation has been historically challenging due to its low stoichiometry and the labile nature of the O-glycosidic bond. The development of metabolic labeling with bioorthogonal chemical reporters, such as N-azidoacetylglucosamine (GlcNaz), has revolutionized the field.[6] This technique allows for the covalent tagging of O-GlcNAcylated proteins in living cells, enabling their enrichment and subsequent identification and quantification by mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the proteomic analysis of O-GlcNAcylated proteins.
Principle of the Method
The this compound-based proteomic workflow involves three key steps:
-
Metabolic Labeling: Cells are cultured in the presence of a cell-permeable, azido-modified GlcNAc analog, typically peracetylated this compound (Ac4this compound). Inside the cell, the acetate (B1210297) groups are removed, and this compound is metabolized through the hexosamine salvage pathway to form UDP-GlcNaz.[7] This azido-sugar donor is then used by O-GlcNAc transferase (OGT) to modify target proteins.[7][8]
-
Click Chemistry-Based Enrichment: The azide (B81097) group introduced onto O-GlcNAcylated proteins serves as a bioorthogonal handle. Following cell lysis, these tagged proteins are covalently linked to an affinity tag (e.g., biotin) functionalized with an alkyne group via the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[9][10]
-
Proteomic Analysis: The biotinylated O-GlcNAcylated proteins are then enriched using streptavidin-conjugated beads.[6][11] The enriched proteins can be identified and quantified using mass spectrometry (MS)-based proteomic approaches.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Proteomic approaches for site-specific O-GlcNAcylation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease [frontiersin.org]
- 4. Quantitative proteomics identifies altered O-GlcNAcylation of structural, synaptic and memory-associated proteins in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac4GlcNAz Cell Culture Feeding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz) for metabolic labeling of glycans in cell culture. Detailed protocols for cell feeding, downstream analysis, and troubleshooting are included to assist researchers in studying O-linked N-acetylglucosamine (O-GlcNAc) modifications and other glycosylation events.
Introduction
Ac4this compound is a cell-permeable analog of N-acetylglucosamine (GlcNAc) that contains a bioorthogonal azide (B81097) group.[1][2] Once inside the cell, nonspecific cytosolic esterases remove the acetyl groups, and the resulting this compound enters the hexosamine biosynthetic pathway.[2][3] It is then converted to UDP-GlcNAz and incorporated into glycoproteins by O-GlcNAc transferase (OGT) and other glycosyltransferases.[2][4] The azide group serves as a chemical handle for covalent ligation to probes containing a terminal alkyne or a cyclooctyne (B158145) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[2][5] This enables the visualization, enrichment, and identification of glycosylated proteins.[2][6]
Mechanism of Action
The metabolic labeling process begins with the passive diffusion of Ac4this compound across the cell membrane. Inside the cell, the acetyl groups are removed, and this compound is processed through the hexosamine salvage pathway to form UDP-GlcNAz. This azido-sugar donor is then utilized by OGT to modify serine and threonine residues of nuclear and cytoplasmic proteins, a process known as O-GlcNAcylation.[2]
Caption: Metabolic pathway of Ac4this compound incorporation into O-GlcNAcylated proteins.
Quantitative Data Summary
The optimal concentration and incubation time for Ac4this compound labeling can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response experiment to determine the ideal conditions for your specific system.[7]
| Cell Line/System | Ac4this compound Concentration (µM) | Incubation Time | Notes |
| Various Mammalian Cell Lines | 25-75 | 24-72 hours | A general starting range for metabolic labeling.[5][7] |
| PC-3, HeLa, HEK293 | 100 | 24 hours | Efficient labeling observed.[4] |
| HEK293 | 25-200 | 16 hours | Robust labeling detected by in-gel fluorescence.[8] |
| CHO Cells | 50 | 2 days | Significantly lower labeling of cell surface azides compared to Ac4GalNAz.[9] |
| Jurkat Cells | 50 | 3 days | Used for proteomic analysis of labeled proteins.[10] |
Comparison with Ac4GalNAz:
Studies have shown that for labeling O-GlcNAcylated proteins, Ac4GalNAz often provides more robust labeling than Ac4this compound.[11] This is attributed to a metabolic bottleneck at the UDP-GlcNAc pyrophosphorylase (AGX1/2) step in the GlcNAc salvage pathway for Ac4this compound.[11] In contrast, Ac4GalNAz is efficiently converted to UDP-GalNAz and subsequently epimerized to UDP-GlcNAz by UDP-galactose 4'-epimerase (GALE).[11]
| Feature | Ac4this compound | Ac4GalNAz |
| Primary Labeled Glycans | O-GlcNAc modified proteins, N-glycans, O-glycans.[6] | Mucin-type O-glycans, O-GlcNAc modified proteins.[6] |
| Metabolic Labeling Efficiency for O-GlcNAc | Generally lower.[6] | High, due to efficient conversion to UDP-GlcNAz.[6] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4this compound.
Materials:
-
Ac4this compound
-
Sterile Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates/flasks
Procedure:
-
Prepare Ac4this compound Stock Solution:
-
Cell Seeding:
-
Seed cells in the appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
-
Metabolic Labeling:
-
Dilute the Ac4this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 25-100 µM).
-
Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO used for the Ac4this compound treatment).
-
Incubate the cells for the desired period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated Ac4this compound.
-
The cells are now ready for lysis and downstream analysis.
-
Caption: General workflow for metabolic labeling of cultured cells with Ac4this compound.
Protocol 2: In-Gel Fluorescence Detection of Ac4this compound-Labeled Proteins
This protocol describes the detection of azide-labeled proteins in a polyacrylamide gel using a fluorescently tagged alkyne probe via CuAAC.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Fluorescent alkyne probe (e.g., Alkyne-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Cell Lysis:
-
Lyse the washed cells from Protocol 1 in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following:
-
Cell lysate (20-50 µg of protein)
-
PBS to a final volume of 40 µL
-
Fluorescent alkyne probe (final concentration 25-100 µM)
-
CuSO4 (final concentration 1 mM)
-
THPTA (final concentration 1 mM)
-
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the labeled proteins using a methanol/chloroform precipitation method to remove excess reagents.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.[8]
-
After scanning, the gel can be stained with Coomassie Blue to visualize total protein.[8]
-
Protocol 3: Western Blot Analysis of Ac4this compound-Labeled Proteins
This protocol allows for the detection of specific azide-labeled proteins of interest.
Materials:
-
Biotin-alkyne
-
Streptavidin-HRP conjugate
-
All other reagents from Protocol 2
-
Western blot reagents (membranes, antibodies, detection reagents)
Procedure:
-
Click Chemistry with Biotin-Alkyne:
-
Perform the click chemistry reaction as described in Protocol 2, but substitute the fluorescent alkyne probe with a biotin-alkyne probe.
-
-
SDS-PAGE and Western Blotting:
-
Separate the biotin-labeled proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Detection:
-
Block the membrane and then incubate with a streptavidin-HRP conjugate to detect the biotinylated proteins.
-
Alternatively, after the click reaction, the protein of interest can be immunoprecipitated, followed by detection with streptavidin-HRP or a specific antibody against the protein of interest.
-
Protocol 4: Enrichment and Mass Spectrometry Analysis of Ac4this compound-Labeled Proteins
This protocol describes the enrichment of azide-labeled proteins for identification by mass spectrometry.
Materials:
-
Alkyne-biotin probe with a cleavable linker (optional)
-
Streptavidin-agarose beads
-
Trypsin
-
Mass spectrometry sample preparation reagents
Procedure:
-
Click Chemistry and Enrichment:
-
Perform the click reaction on the cell lysate with an alkyne-biotin probe as described in Protocol 3.
-
Incubate the lysate with streptavidin-agarose beads to capture the biotin-tagged glycoproteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the captured proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the supernatant containing the peptides.
-
If a cleavable linker was used, cleave the biotin (B1667282) tag from the peptides according to the manufacturer's instructions.
-
Desalt the peptides using a C18 ZipTip or equivalent.
-
The sample is now ready for analysis by LC-MS/MS.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no labeling signal | Suboptimal Ac4this compound concentration or incubation time. | Perform a dose-response (10-200 µM) and time-course (12-72 h) experiment to optimize labeling conditions.[7] |
| Inefficient click chemistry reaction. | Use freshly prepared reagents, especially sodium ascorbate. Ensure the correct final concentrations of all components. | |
| Low expression of the target glycoprotein. | Overexpress the protein of interest if possible. Increase the amount of cell lysate used for the analysis. | |
| High background | Non-specific binding of the probe. | Decrease the concentration of the alkyne probe. Include more stringent wash steps after the click reaction or enrichment. |
| Undesired S-glyco modification on cysteine residues. | Consider using an alternative metabolic chemical reporter, such as Ac34Fthis compound, which has been shown to have decreased S-glyco-modification.[4] | |
| Cell toxicity | High concentration of Ac4this compound. | Perform a cell viability assay (e.g., MTT assay) to determine the optimal non-toxic concentration. Reduce the concentration of Ac4this compound.[12] |
| Prolonged incubation time. | Reduce the incubation time. | |
| Cytotoxicity from copper catalyst in CuAAC. | For live-cell imaging, use a copper-free click chemistry approach (SPAAC) with a cyclooctyne-conjugated probe.[2] |
Concluding Remarks
Metabolic labeling with Ac4this compound is a powerful technique for studying protein glycosylation. By carefully optimizing the feeding conditions and utilizing the appropriate downstream detection methods, researchers can gain valuable insights into the roles of O-GlcNAcylation and other glycosylation events in various biological processes. These application notes and protocols provide a solid foundation for the successful implementation of Ac4this compound-based metabolic labeling in your research.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.com [targetmol.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. 4-Deoxy-4-fluoro-GalNAz (4FGalNAz) Is a Metabolic Chemical Reporter of O-GlcNAc Modifications, Highlighting the Notable Substrate Flexibility of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for GlcNaz Labeling Followed by Mass Spectrometry Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and quantification of O-GlcNAcylated proteins using a powerful combination of metabolic labeling with N-azidoacetylglucosamine (GlcNaz) analogs, bioorthogonal click chemistry, and mass spectrometry-based proteomics. This technique allows for the selective enrichment and analysis of this critical post-translational modification, offering insights into cellular processes and potential therapeutic targets.
Introduction to O-GlcNAcylation and its Significance
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and reversible post-translational modification (PTM) found on serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] Unlike complex glycosylation, O-GlcNAcylation involves the addition of a single sugar moiety. This modification is crucial for regulating a wide array of cellular processes, including signal transduction, transcription, and cell cycle control.[1][2][3] Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, such as cancer, diabetes, and neurodegenerative disorders, making it a key area of investigation for drug development.[3]
The study of O-GlcNAcylation has been challenging due to its low stoichiometry and the labile nature of the glycosidic bond.[4][5] The methods outlined here provide a robust workflow to overcome these challenges and enable in-depth analysis of the O-GlcNAc proteome.
Experimental Workflow Overview
The overall experimental workflow for this compound labeling and subsequent mass spectrometry identification involves several key stages. Initially, cells are cultured in the presence of a this compound analog, which is metabolically incorporated into O-GlcNAcylated proteins.[1][5] Following cell lysis, the azide-modified proteins are covalently tagged with a biotin (B1667282) or other affinity handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[5][6] The tagged proteins are then enriched, typically using streptavidin-coated beads.[7] Finally, the enriched proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[5]
Figure 1: Overall experimental workflow for this compound labeling and mass spectrometry identification.
Detailed Experimental Protocols
Here, we provide detailed protocols for the key steps in the this compound labeling and mass spectrometry workflow. These protocols are based on established methods and can be adapted for specific cell lines and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound
This protocol describes the metabolic incorporation of an azide-modified N-acetylglucosamine analog, tetra-acetylated N-azidoacetylglucosamine (Ac4this compound), into cellular proteins. The acetyl groups enhance cell permeability, and once inside the cell, esterases remove them, allowing the this compound to be utilized by the hexosamine salvage pathway.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
Ac4this compound (N-azidoacetylglucosamine, tetraacetylated)
-
Sterile DMSO
-
Cell culture plates/flasks
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in sterile DMSO to create a stock solution (e.g., 50 mM). Store this stock solution at -20°C.
-
Cell Seeding: Seed cells in the appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling: Dilute the Ac4this compound stock solution into the complete culture medium to the desired final concentration. A typical starting concentration is 50 µM, but this may need tobe optimized for different cell lines.[8]
-
Remove the existing medium from the cells and replace it with the Ac4this compound-containing medium.
-
Culture the cells for 24-72 hours to allow for sufficient metabolic incorporation of the azido-sugar.[9]
-
Cell Harvesting: After the incubation period, wash the cells twice with ice-cold PBS to remove any unincorporated Ac4this compound.
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.
Protocol 2: Cell Lysis and Click Chemistry Reaction
This protocol details the lysis of metabolically labeled cells and the subsequent copper-catalyzed click chemistry reaction to attach a biotin-alkyne reporter to the azide-modified proteins.
Materials:
-
Cell pellet from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotin-alkyne probe
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
DMSO
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer. Incubate on ice for 30 minutes with occasional vortexing. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare Click Chemistry Reagents:
-
Click Reaction: In a microcentrifuge tube, combine the following in order:
-
Vortex briefly to mix.
-
Initiate the reaction by adding sodium ascorbate (final concentration 1 mM).[10]
-
Incubate the reaction for 1 hour at room temperature with gentle rotation, protected from light.[12]
Protocol 3: Enrichment of Biotinylated Proteins using Streptavidin Beads
This protocol describes the enrichment of biotinylated O-GlcNAcylated proteins using streptavidin-conjugated magnetic beads.
Materials:
-
Biotinylated protein lysate from Protocol 2
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 20% acetonitrile (B52724) in 100 mM Tris-HCl, pH 8.0)
-
Magnetic rack
Procedure:
-
Bead Equilibration: Resuspend the streptavidin magnetic beads in Wash Buffer 1. Place the tube on a magnetic rack to capture the beads and remove the supernatant. Repeat this wash step twice.
-
Protein Binding: Add the biotinylated protein lysate to the equilibrated beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Washing: Place the tube on the magnetic rack to capture the beads and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:
-
Wash three times with Wash Buffer 1.
-
Wash three times with Wash Buffer 2.
-
Wash three times with Wash Buffer 3.
-
-
After the final wash, the beads with the enriched proteins are ready for on-bead digestion.
Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol outlines the tryptic digestion of the enriched proteins directly on the streptavidin beads, followed by peptide cleanup for LC-MS/MS analysis.
Materials:
-
Protein-bound beads from Protocol 3
-
50 mM Ammonium Bicarbonate (Ambic)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Resuspension: Resuspend the beads in 50 mM Ambic.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate at 37°C overnight with shaking.[13]
-
Peptide Elution: Place the tube on the magnetic rack and carefully collect the supernatant containing the digested peptides.
-
Acidification: Acidify the peptide solution by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptides using C18 spin tips according to the manufacturer's instructions.
-
Drying and Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a small volume of 0.1% formic acid for LC-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from representative studies employing this compound labeling and mass spectrometry to identify and quantify O-GlcNAcylated proteins.
Table 1: Identification of O-GlcNAc Proteins in HEK293 Cells
| Protein | Gene | Function | Peptide Sequence | O-GlcNAc Site |
| Alpha-enolase | ENO1 | Glycolysis, growth control | IIgLDC(Carbamidomethyl)S(GlcNAc)TESEIK | Ser26 |
| Vimentin | VIM | Intermediate filament | SLGS(GlcNAc)PRPS(GlcNAc)S(GlcNAc)SYR | Ser34, Ser38, Ser41 |
| Host cell factor 1 | HCF1 | Transcriptional coactivator | AT(GlcNAc)PT(GlcNAc)AT(GlcNAc)PT(GlcNAc)SEK | Thr761, Thr763, Thr765, Thr767 |
| O-GlcNAc transferase | OGT | Enzyme | T(GlcNAc)APT(GlcNAc)SS(GlcNAc)PVK | Thr5, Thr7, Ser10 |
| Nucleoporin Nup62 | NUP62 | Nuclear pore complex | GS(GlcNAc)KFS(GlcNAc)FGAT(GlcNAc)PANT(GlcNAc)K | Ser2, Ser5, Thr9, Thr13 |
Data adapted from a study on proteome-wide purification and identification of O-GlcNAc modified proteins.[5]
Table 2: Quantitative Analysis of O-GlcNAcylation Changes Upon O-GlcNAcase Inhibition
| Protein | Gene | Fold Change (+/- GlcNAcstatin G) | Function |
| O-GlcNAc transferase | OGT | 2.5 | Enzyme |
| Host cell factor 1 | HCF1 | 3.1 | Transcriptional coactivator |
| Vimentin | VIM | 2.1 | Intermediate filament |
| Splicing factor 3B subunit 1 | SF3B1 | 1.8 | Splicing |
| Casein kinase II subunit alpha | CSNK2A1 | 1.9 | Kinase |
Data represents a summary of findings from a study investigating the effects of an O-GlcNAcase inhibitor.[14]
Signaling Pathway Visualization
O-GlcNAcylation is intricately linked to various signaling pathways, often competing with phosphorylation to regulate protein function. The hexosamine biosynthetic pathway (HBP) is central to the production of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT).
References
- 1. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. uib.no [uib.no]
- 4. BAF_Protocol_002 On-Bead Digestion (Magnetic Beads) of Proteins in Solution or Provided Already on Beads [protocols.io]
- 5. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotechsupportgroup.com [biotechsupportgroup.com]
- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. broadpharm.com [broadpharm.com]
- 13. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 14. researchgate.net [researchgate.net]
Illuminating Biology in Real-Time: In Vivo Applications of GlcNaz Metabolic Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Metabolic labeling with N-azidoacetylglucosamine (GlcNaz) offers a powerful strategy to visualize and study glycans in their native physiological context. By introducing a bioorthogonal azide (B81097) reporter into cellular glycoconjugates, researchers can track glycosylation dynamics, identify specific glycoproteins, and even deliver therapeutic agents in living organisms. These application notes provide a comprehensive overview of the in vivo uses of this compound labeling, complete with detailed protocols and quantitative data to guide your experimental design.
Introduction to this compound Metabolic Labeling
N-acetylglucosamine (GlcNAc) is a fundamental building block for a vast array of glycans in mammals, including N-linked glycans, O-linked glycans (such as O-GlcNAc and mucin-type glycans), and glycosylphosphatidylinositol (GPI) anchors. The this compound metabolic labeling strategy leverages the cell's own enzymatic machinery to incorporate an azide-modified GlcNAc analog, this compound, into these glycans.[1][2] The peracetylated form, Ac4this compound, is typically used to enhance cell permeability.[3][4] Once inside the cell, nonspecific esterases remove the acetyl groups, and the resulting this compound enters the hexosamine salvage pathway.[3]
The incorporated azide group serves as a bioorthogonal chemical handle, meaning it is chemically inert to biological functionalities but can be selectively reacted with an exogenously supplied probe.[5][6] This two-step process allows for the visualization and analysis of newly synthesized glycans in living organisms without significant perturbation.[1][7]
Key Applications in In Vivo Research
The versatility of this compound metabolic labeling has enabled a wide range of in vivo applications, providing unprecedented insights into complex biological processes.
-
Developmental Biology: Tracking glycan dynamics during embryogenesis is crucial for understanding cell differentiation, migration, and tissue formation. This compound labeling has been successfully employed in zebrafish embryos to visualize changes in glycosylation patterns during early development.[8][9][10]
-
Cancer Research: Aberrant glycosylation is a hallmark of cancer, playing a critical role in tumor progression, metastasis, and immune evasion.[11][12] this compound labeling allows for the in vivo imaging of tumor-associated glycans, offering potential for diagnostics and targeted drug delivery.[3][13]
-
Neuroscience: Glycosylation is vital for proper neuronal function, and its dysregulation is implicated in neurodegenerative diseases.[14] While challenges with the blood-brain barrier exist, strategies are being developed to apply metabolic labeling for studying brain glycosylation in vivo.[14][15]
-
Immunology: Glycans on the surface of immune cells mediate cell-cell recognition and signaling. This compound labeling can be used to study glycan expression on different immune cell populations, such as B-cells and T-cells, in living animals.[13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathway of this compound incorporation and a general experimental workflow for in vivo labeling and detection.
Metabolic incorporation of Ac4this compound into glycans.
General workflow for in vivo this compound labeling.
Quantitative Data Summary
The efficiency of this compound labeling can vary depending on the model organism, cell type, and experimental conditions. The following tables summarize key quantitative parameters from published studies.
| Model Organism | Labeling Reagent | Concentration/Dose | Administration Route | Incubation Time | Detection Method | Reference |
| Zebrafish Embryo | perOActhis compound | 46 µM - 138 µM | Microinjection | 3 days | Dot blot with HRP-streptavidin | [8] |
| Zebrafish Embryo | Ac4GalNAz | Not specified | Incubation | 3 to 72 hpf | Copper-free click chemistry with DIFO-fluorophore | [10] |
| Mouse | Ac4GalNAz | Not specified | Injection | 7 days | Staudinger ligation with phosphine-FLAG | [13] |
| Mouse | 1,6-Pr2GalNAz | Not specified | Intraperitoneal injection | 3 days | In-gel fluorescence with alkyne-Cy5 | [16] |
| Mouse | 1,6-Pr2ManNAz | Not specified | Intraperitoneal injection | 7 days | In-gel fluorescence with alkyne-Cy5 | [16] |
| Mouse (tumor xenograft) | Ac4ManNAz | Not specified | Intraperitoneal injection | Not specified | In vivo imaging with phosphine (B1218219) tags | [13] |
Detailed Experimental Protocols
The following protocols provide a starting point for in vivo this compound metabolic labeling experiments. Optimization may be required for specific applications.
Protocol 1: Metabolic Labeling of Glycans in Zebrafish Embryos
Materials:
-
Peracetylated N-azidoacetylglucosamine (perOActhis compound) or Ac4this compound
-
Zebrafish embryos (one-cell stage)
-
Microinjection apparatus
-
Embryo medium (E3)
-
Bioorthogonal probe (e.g., alkyne-PEG4-biotin for click chemistry, or a phosphine-FLAG probe for Staudinger ligation)
-
Detection reagents (e.g., streptavidin-HRP for biotinylated probes, anti-FLAG antibody for FLAG-tagged probes)
Procedure:
-
Preparation of Labeling Reagent: Dissolve perOActhis compound in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in injection buffer to the desired final concentration (e.g., 46 µM to 138 µM).[8]
-
Microinjection: Microinject the perOActhis compound solution into the yolk of one-cell stage zebrafish embryos.
-
Incubation: Incubate the injected embryos in E3 medium at 28-30°C for the desired period (e.g., up to 3 days).[8] Monitor for any signs of toxicity or developmental abnormalities.[9]
-
Harvesting and Lysis: At the desired time point, dechorionate the embryos and harvest them. Lyse the embryos in a suitable buffer (e.g., phosphate-buffered saline) via sonication.[8]
-
Protein Precipitation: Concentrate the protein fraction by acetone (B3395972) precipitation.[8]
-
Bioorthogonal Ligation (Click Chemistry Example):
-
Resuspend the protein pellet.
-
Prepare a reaction cocktail containing:
-
The azide-labeled protein lysate
-
Alkyne-PEG4-biotin
-
Copper(II) sulfate (B86663) (CuSO4)
-
A reducing agent (e.g., ascorbic acid)[8]
-
-
Incubate the reaction at room temperature.
-
-
Detection:
Protocol 2: Metabolic Labeling of Glycans in Mice
Materials:
-
Peracetylated N-azidoacetylglucosamine (Ac4this compound) or other analogs like Ac4GalNAz.[13]
-
Adult mice
-
Sterile PBS or other suitable vehicle for injection
-
Bioorthogonal probe (e.g., phosphine-FLAG for Staudinger ligation)[13]
-
Anesthesia and surgical tools for tissue harvesting
-
Tissue homogenization buffer with protease inhibitors
-
Reagents for Western blotting or immunohistochemistry
Procedure:
-
Preparation of Labeling Reagent: Dissolve Ac4this compound in a biocompatible vehicle (e.g., a mix of DMSO and PBS).
-
Administration: Administer the Ac4this compound solution to the mice via intraperitoneal (i.p.) injection. The dosing regimen will need to be optimized, but a daily injection for several days (e.g., 7 days) has been reported.[13]
-
Incubation: Allow the mice to metabolize the azido (B1232118) sugar for the duration of the treatment. Monitor the animals for any adverse effects.
-
Tissue Harvesting: At the end of the labeling period, euthanize the mice and harvest the organs of interest (e.g., spleen, liver, tumor).[13]
-
Tissue Homogenization: Homogenize the harvested tissues in a lysis buffer containing protease inhibitors to obtain protein lysates.
-
Bioorthogonal Ligation (Staudinger Ligation Example):
-
Incubate the tissue lysates with a phosphine-FLAG probe to label the azide-containing glycoproteins.[13]
-
-
Detection:
-
Perform SDS-PAGE and Western blotting on the lysates using an anti-FLAG antibody to visualize the labeled glycoproteins.[13]
-
Alternatively, for in vivo imaging, a fluorescently tagged probe can be administered to the live animal, followed by imaging of the whole animal or specific organs.[13][14][18]
-
Considerations and Limitations
-
Metabolic Crosstalk: It is important to be aware of metabolic interconversions. For instance, UDP-GalNAz analogs can be epimerized to UDP-GlcNAz analogs by the enzyme GALE, leading to labeling of both O-GalNAc and GlcNAc-containing glycans.[13][19][20] The choice of azido sugar should be carefully considered based on the target glycan population.
-
Toxicity: While generally well-tolerated, high concentrations of azido sugars or the catalysts used in some bioorthogonal reactions (e.g., copper in CuAAC) can be toxic.[13][21][22] It is crucial to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific model system.
-
Labeling Efficiency: The efficiency of metabolic incorporation can vary between cell types and tissues.[13] This can be influenced by factors such as the expression levels of enzymes in the hexosamine salvage pathway.
Conclusion
In vivo this compound metabolic labeling is a dynamic and evolving field that provides powerful tools for studying glycosylation in the context of a whole organism. By carefully selecting the appropriate labeling reagents, detection methods, and experimental controls, researchers can gain valuable insights into the roles of glycans in health and disease. The protocols and data presented here serve as a foundation for the successful implementation of this innovative technology in your research.
References
- 1. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. web.uri.edu [web.uri.edu]
- 9. Visualizing enveloping layer glycans during zebrafish early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Imaging of Membrane-Associated Glycans in Developing Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycan Metabolic Fluorine Labeling for In Vivo Visualization of Tumor Cells and In Situ Assessment of Glycosylation Variations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 14. In vivo metabolic labeling of sialoglycans in the mouse brain by using a liposome-assisted bioorthogonal reporter strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 22. Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Glycans in Living Cells with N-Azidoacetylglucosamine (GlcNAz)
Application Notes and Protocols for Researchers
Introduction
The study of glycans, complex carbohydrates that decorate the surface of cells, is crucial for understanding a vast array of biological processes, from cell-cell communication to disease progression. Visualizing these dynamic structures in their native environment—living cells—has historically been a significant challenge. The advent of bioorthogonal chemistry has revolutionized this field, providing powerful tools to image glycans without perturbing cellular processes.[1][2][3] This document provides detailed application notes and protocols for the visualization of glycans in living cells using N-azidoacetylglucosamine (GlcNAz), a metabolic chemical reporter.
This technique involves a two-step process:
-
Metabolic Labeling: Cells are incubated with a peracetylated form of this compound (Ac4this compound). The acetyl groups enhance cell permeability.[2] Once inside the cell, cytosolic esterases remove the acetyl groups, and the resulting this compound is metabolized through the hexosamine salvage pathway. This leads to the biosynthesis of UDP-GlcNAz, which is then incorporated into various glycoconjugates by glycosyltransferases.[2][4]
-
Bioorthogonal Ligation: The incorporated azide (B81097) group, a small and biologically inert functional group, serves as a chemical handle.[1][2] This handle can be specifically and covalently tagged with a fluorescent probe via a bioorthogonal reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5]
This method allows for the sensitive and specific visualization of glycan localization and dynamics, offering invaluable insights for researchers in cell biology, immunology, and drug development.[6]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Mammalian Cells with Ac4this compound
This protocol describes the metabolic incorporation of this compound into cellular glycans.
Materials:
-
Per-O-acetylated N-azidoacetylglucosamine (Ac4this compound)
-
Complete cell culture medium appropriate for the cell line of interest
-
Cultured mammalian cells (e.g., HeLa, Jurkat, MDA-MB-231)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, 35 mm imaging dish) at a density that will result in 70-80% confluency at the time of labeling.
-
Metabolic Labeling:
-
The following day, remove the culture medium.
-
Add fresh complete culture medium containing the desired final concentration of Ac4this compound. A typical starting concentration is 50 µM. The optimal concentration may vary depending on the cell line and experimental goals.
-
Incubate the cells for 1 to 3 days at 37°C in a humidified atmosphere with 5% CO2. The incubation time can be adjusted to study glycan turnover.[7]
-
-
Cell Harvest/Fixation:
-
After the incubation period, wash the cells three times with ice-cold PBS to remove any unincorporated Ac4this compound.
-
The cells are now ready for bioorthogonal ligation (Protocol 2). They can be used live or fixed for imaging. For fixation, use 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Protocol 2: Visualization of Azide-Labeled Glycans via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach a fluorescent probe to the azide-modified glycans.
Materials:
-
Azide-labeled cells (from Protocol 1)
-
Alkyne-functionalized fluorescent probe (e.g., Alkyne-TAMRA, Alkyne-Alexa Fluor 488)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
PBS
-
Hoechst 33342 or DAPI (for nuclear counterstaining)
Procedure:
-
Prepare Click-&-Go™ Reaction Cocktail: Prepare this solution fresh just before use.
-
For a 500 µL reaction volume:
-
435 µL PBS
-
10 µL of 20 mM CuSO4 solution
-
50 µL of 50 mM THPTA or TBTA solution
-
5 µL of a 10 mM alkyne-fluorophore stock solution
-
-
-
Initiate the Reaction:
-
Add 25 µL of freshly prepared 100 mM sodium ascorbate solution to the Click-&-Go™ reaction cocktail. Mix gently.
-
-
Labeling:
-
Remove the PBS from the washed cells (from Protocol 1).
-
Add the complete Click-&-Go™ reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei by incubating with Hoechst 33342 or DAPI in PBS for 10-15 minutes.
-
Wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS or appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.
-
Quantitative Data Summary
The following table provides representative concentrations and incubation times for the metabolic labeling and visualization of glycans using this compound. These values may require optimization for specific cell lines and experimental conditions.
| Parameter | Typical Range | Notes |
| Metabolic Labeling | ||
| Ac4this compound Concentration | 25 - 200 µM | Higher concentrations may lead to toxicity in some cell lines.[8] |
| Incubation Time | 24 - 72 hours | Shorter times can be used for pulse-chase experiments to study glycan dynamics.[7] |
| CuAAC Reaction | ||
| Alkyne-Fluorophore Conc. | 1 - 10 µM | |
| CuSO4 Concentration | 100 - 400 µM | |
| THPTA/TBTA Concentration | 500 µM - 2 mM | Ligand to prevent copper-mediated damage to fluorophores and biomolecules. |
| Sodium Ascorbate Conc. | 1 - 5 mM | Reducing agent to generate Cu(I) in situ. |
| Reaction Time | 30 - 60 minutes |
Diagrams
Caption: Experimental workflow for visualizing glycans.
Caption: Metabolic labeling and detection pathway.
References
- 1. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Bio-orthogonal Glycan Imaging of Cultured Cells and Whole Animal C. elegans with Expansion Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting GlcNAz Labeled Proteins by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-GlcNAcylation is a dynamic and widespread post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, mitochondrial, and cytoplasmic proteins.[1][2][3] This modification is crucial in regulating numerous cellular processes, and its dysregulation is implicated in various diseases, including diabetes, neurodegenerative disorders, and cancer.[1][4] The study of O-GlcNAcylation has been challenging due to the labile nature of the O-GlcNAc linkage and the lack of high-affinity antibodies.
Metabolic labeling with azido-modified sugars, such as N-azidoacetylglucosamine (GlcNAz), offers a powerful chemical biology approach to study O-GlcNAcylated proteins.[5][6] Cells are cultured with a peracetylated version of this compound (Ac4this compound), which is cell-permeable.[7] Inside the cell, esterases remove the acetyl groups, and the resulting this compound is metabolized through the hexosamine salvage pathway to form UDP-GlcNAz.[7][8] O-GlcNAc transferase (OGT) then utilizes this UDP-GlcNAz to glycosylate target proteins, effectively installing a bioorthogonal azide (B81097) handle onto O-GlcNAcylated proteins.[8]
This azide group can then be selectively reacted with a probe molecule containing a complementary bioorthogonal handle, such as an alkyne or a phosphine, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" or the Staudinger ligation, respectively.[9][10][11] These probes can be reporter tags like biotin (B1667282) for enrichment or fluorophores for direct in-gel visualization.[5][9] This application note provides detailed protocols for the detection of this compound labeled proteins by western blot, a common and powerful technique for this analysis.[1][8]
Signaling Pathway and Experimental Workflow
// Invisible nodes and edges for spacing {rank=same; Ac4GlcNAz_ext; Ac4this compound} } . Caption: Metabolic incorporation of Ac4this compound into cellular proteins.
Data Presentation
The following tables provide examples of how to structure quantitative data for comparison of different labeling and enrichment strategies.
Table 1: Comparison of Metabolic Chemical Reporters
| Reporter | Concentration (µM) | Incubation Time (h) | Relative Labeling Efficiency (%) | Notes |
| Ac4this compound | 50 | 48 | 100 | Standard reporter, may have some off-target labeling of N-glycans.[12][8] |
| Ac4GalNAz | 50 | 48 | >100 | Can be more efficiently converted to UDP-GlcNAz in some cell lines.[13] |
| Ac4ManNAz | 50 | 48 | Variable | Primarily labels sialic acid-containing glycoproteins.[14] |
Table 2: Comparison of Bioorthogonal Ligation Chemistries
| Ligation Chemistry | Probe | Reaction Time | Signal-to-Noise Ratio | Key Advantages |
| CuAAC (Click Chemistry) | Alkyne-Biotin | 1-2 h | High | Fast kinetics, highly specific.[15][16] |
| Staudinger Ligation | Phosphine-FLAG | 12-16 h | Moderate | Copper-free, suitable for live-cell imaging.[17] |
| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | DBCO-Biotin | 1-4 h | High | Copper-free, fast kinetics.[12] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4this compound
This protocol describes the metabolic incorporation of this compound into cellular proteins.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa, NIH3T3)
-
Complete cell culture medium
-
Ac4this compound (e.g., from Click Chemistry Tools)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a tissue culture dish or flask to achieve 70-80% confluency at the time of harvesting.
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to prepare a 50 mM stock solution. Store at -20°C.
-
Metabolic Labeling: The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of Ac4this compound (typically 25-100 µM). A vehicle control (DMSO only) should be run in parallel.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time may vary depending on the cell type and experimental goals.
-
Cell Harvest: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (see Protocol 2).
Protocol 2: Cell Lysis and Protein Quantification
This protocol describes the preparation of cell lysates for subsequent analysis.
Materials:
-
Lysis Buffer: RIPA buffer or a buffer containing 1% SDS (e.g., 4% SDS, 150mM NaCl, 50mM TEA, pH 7.4).[8]
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
Procedure:
-
Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the washed cell pellet.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. For SDS-containing buffers, sonicate the lysate to shear DNA and reduce viscosity.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Storage: The lysate can be used immediately for click chemistry or stored at -80°C.
Protocol 3: Click Chemistry (CuAAC) Reaction for Biotin Tagging
This protocol describes the copper-catalyzed azide-alkyne cycloaddition to attach a biotin probe to this compound-labeled proteins.
Materials:
-
This compound-labeled protein lysate (from Protocol 2)
-
Alkyne-biotin probe (e.g., Biotin-PEG4-Alkyne)
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 1.7 mM in DMSO
-
Copper(II) sulfate (B86663) (CuSO4), 50 mM in water
-
SDS buffers (4%, 1.25%, and 0% SDS in 150 mM NaCl, 50 mM TEA, pH 7.4)[8]
Procedure:
-
Protein Sample Preparation: Dilute the protein lysate to 1 mg/mL in 1.25% SDS buffer.[5] For a 1 mg sample, take 250 µL of 4 mg/mL lysate in 4% SDS buffer and add 130 µL of 1.25% SDS buffer and 550 µL of 0% SDS buffer.[5]
-
Prepare CuAAC Cocktail (Master Mix): For each 1 mg of protein, prepare the following master mix. It is recommended to prepare a master mix for multiple samples.
-
20 µL of 10 mM Alkyne-Biotin
-
20 µL of 50 mM TCEP
-
10 µL of 1.7 mM TBTA
-
20 µL of 50 mM CuSO4
-
-
Click Reaction: Add 70 µL of the freshly prepared CuAAC cocktail to each 1 mg protein sample.[5]
-
Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. Add 4 volumes of ice-cold acetone (B3395972) and incubate at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with ice-cold methanol.
Protocol 4: Western Blot Detection of Biotinylated Proteins
This protocol describes the detection of biotin-tagged this compound-labeled proteins by western blot.
Materials:
-
Biotinylated protein sample (from Protocol 3)
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced chemiluminescence (ECL) substrate
-
Antibody for a protein of interest (for total protein control)
Procedure:
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in 1X Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel according to standard procedures.
-
Western Blot Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate and visualize the signal using a chemiluminescence imaging system.
-
Total Protein Control: To confirm equal loading, the blot can be stripped and re-probed with an antibody against a protein of interest or a loading control like beta-actin or GAPDH.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling. | Optimize Ac4this compound concentration and incubation time. Ensure cell viability. |
| Inefficient click reaction. | Use freshly prepared reagents, especially TCEP and CuSO4. | |
| Low abundance of the target protein. | Consider an enrichment step using streptavidin beads before western blotting. | |
| High background | Non-specific binding of streptavidin-HRP. | Increase the number and duration of washing steps. Use a different blocking buffer (e.g., BSA instead of milk). |
| Copper-induced protein aggregation. | Ensure the use of a copper-chelating ligand like TBTA. | |
| Smeary bands | Protein degradation. | Keep samples on ice and use protease inhibitors. |
| Glycosylation heterogeneity. | This can be inherent to the protein. Deglycosylation with PNGase F can be a control to check for N-glycan labeling. |
References
- 1. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. pnas.org [pnas.org]
Application Note: Flow Cytometry Analysis of Cellular Glycans Using N-azidoacetylglucosamine (GlcNaz) Metabolic Labeling
Introduction
Metabolic glycoengineering is a powerful technique for studying glycans, which are complex carbohydrate structures involved in numerous biological processes.[1][2] This method utilizes the cell's own biosynthetic pathways to incorporate synthetic, chemically-tagged monosaccharides into glycoconjugates.[1][2][3] N-azidoacetylglucosamine (GlcNAz) is a widely used analog of N-acetylglucosamine (GlcNAc), a fundamental building block for many glycan structures.[2][4] Once cells are fed with this compound, it is metabolized and integrated into various glycans, including cell-surface and intracellular O-GlcNAc-modified proteins.[2][5] The incorporated azide (B81097) group serves as a bioorthogonal chemical handle, allowing for specific detection through a "click" reaction with a fluorescently-labeled alkyne probe.[5][6][7] This application note provides a detailed protocol for labeling cells with this compound and analyzing the resulting fluorescence by flow cytometry, a technique that enables rapid and quantitative analysis of a large number of cells.[8][9]
Principle of the Method
The workflow involves two main steps. First, cells are cultured in the presence of a tetraacetylated form of this compound (Ac4this compound), which is more cell-permeable. Inside the cell, the acetyl groups are removed, and the resulting this compound enters the hexosamine salvage pathway. It is then converted to UDP-GlcNAz, the activated sugar nucleotide donor, which is used by glycosyltransferases to incorporate this compound into growing glycan chains.[5][10][11] In the second step, the azide-labeled glycans are detected by a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction with a fluorescent alkyne probe. The intensity of the fluorescence, which is proportional to the amount of incorporated this compound, is then quantified on a per-cell basis using flow cytometry.
Visualized Biological Pathway and Experimental Workflow
Caption: Metabolic incorporation of Ac4this compound into cellular glycoproteins.
Caption: Step-by-step workflow for flow cytometry analysis of this compound-labeled cells.
Experimental Protocols
Materials
-
Cells of interest (e.g., Jurkat, HeLa, CHO cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Ac4this compound (tetraacetylated N-azidoacetylglucosamine)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 or Saponin in PBS)
-
Fluorescent alkyne probe (e.g., DBCO-Fluor 488, Alkyne-Fluor 555)
-
Copper(II) Sulfate (CuSO4)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Flow cytometry tubes
-
Flow cytometer
Protocol 1: Metabolic Labeling of Suspension or Adherent Cells
-
Cell Seeding:
-
Suspension Cells: Seed cells at a density of 2-5 x 10^5 cells/mL in complete culture medium.
-
Adherent Cells: Seed cells in a tissue culture plate (e.g., 6-well plate) to reach 50-70% confluency at the time of labeling.
-
-
Ac4this compound Incubation:
-
Prepare a stock solution of Ac4this compound in DMSO (e.g., 50 mM).
-
Add Ac4this compound to the cell culture medium to a final concentration of 25-100 µM. A vehicle control (DMSO only) should be run in parallel.
-
Incubate the cells for 24 to 72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time and concentration may vary depending on the cell type and should be determined empirically.[12]
-
-
Cell Harvesting:
-
Suspension Cells: Transfer the cell suspension to a conical tube.
-
Adherent Cells: Wash cells once with PBS, then detach using a gentle method like trypsinization or cell scraping. Neutralize trypsin if used.
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS containing 1% Bovine Serum Albumin (BSA).
-
Protocol 2: Click Chemistry Reaction and Flow Cytometry Analysis
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Pellet the cells, discard the supernatant, and wash once with PBS.
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.[8] For cell surface glycan analysis, this permeabilization step can be omitted.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a single sample (100 µL final volume):
-
PBS: 89 µL
-
Fluorescent Alkyne Probe (10 mM stock): 1 µL (final concentration 100 µM)
-
CuSO4 (50 mM stock): 2 µL (final concentration 1 mM)
-
Sodium Ascorbate (100 mM stock, freshly prepared): 8 µL (final concentration 8 mM)
-
Note: Premix the CuSO4 and reducing agent in a small volume of PBS before adding to the main cocktail to avoid precipitation.
-
-
Pellet the permeabilized cells and resuspend in 100 µL of the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.[6]
-
-
Washing and Staining:
-
After incubation, add 1 mL of Permeabilization Buffer to each tube and pellet the cells.
-
Repeat the wash step twice with PBS + 1% BSA.
-
(Optional) If co-staining for other markers (e.g., DNA content with DAPI or Propidium Iodide), proceed with the appropriate staining protocol at this stage.
-
-
Flow Cytometry Acquisition:
-
Resuspend the final cell pellet in 500 µL of FACS buffer (PBS + 1% BSA + 2 mM EDTA).
-
Acquire data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.[13]
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
-
Data Analysis:
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) plots.
-
Analyze the fluorescence intensity of the gated population.[8] Compare the mean fluorescence intensity (MFI) of this compound-treated cells to the vehicle control to quantify the level of metabolic labeling.[12][14]
-
Quantitative Data Summary
The efficiency of this compound incorporation can vary significantly between cell types and experimental conditions. The following table summarizes representative data from published studies to provide a baseline for expected results.
| Cell Line | Ac4this compound Conc. (µM) | Incubation Time (h) | Detection Method | Observed Result | Reference |
| CHO | 50 | 48-72 | Flow Cytometry (phosphine-FLAG, anti-FLAG-FITC) | Lower cell surface azide levels compared to Ac4GalNAz | [12][14] |
| Jurkat | 50 | 72 | Flow Cytometry (phosphine-FLAG, anti-FLAG-FITC) | Significant increase in MFI over control | [12] |
| K-562 | 10 - 200 | Not specified | Flow Cytometry (Click Chemistry) | Dose-dependent increase in cell surface labeling | [15] |
| MCF7 | 100 | 48 | Flow Cytometry (SPAAC) | Optimal concentration for labeling without toxicity | [16] |
| HCT116 | 50 | 48 | Flow Cytometry (SPAAC) | Optimal concentration for labeling without toxicity | [16] |
MFI: Mean Fluorescence Intensity; SPAAC: Strain-Promoted Alkyne-Azide Cycloaddition (a copper-free click chemistry variant).
Troubleshooting and Considerations
-
High Background: Ensure adequate washing steps after the click reaction. Consider using a copper-free click reaction (e.g., with a DBCO-fluorophore) which can sometimes reduce background.
-
Low Signal: Increase the concentration of Ac4this compound or the incubation time. Ensure the click chemistry reagents, especially the sodium ascorbate, are fresh. Verify the viability of the cells, as metabolic activity is required for labeling.
-
Cell Type Variability: The expression levels of enzymes in the hexosamine salvage pathway can differ between cell types, affecting labeling efficiency.[10][11] Optimization of labeling conditions is crucial for each new cell line.
-
Intracellular vs. Surface Labeling: The protocol provided includes a permeabilization step for detecting total (surface and intracellular) glycan labeling. To specifically analyze cell surface glycans, omit the permeabilization step and perform the click reaction on live, non-fixed cells on ice before fixation.[17]
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. selectscience.net [selectscience.net]
- 8. Quantification of O-GlcNAc protein modification in neutrophils by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of O-GlcNAc protein modification in neutrophils by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thno.org [thno.org]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low GlcNaz Labeling Efficiency
Welcome to the technical support center for metabolic glycoengineering. This guide is designed for researchers, scientists, and drug development professionals encountering low labeling efficiency with N-azidoacetylglucosamine (GlcNaz) in specific cell lines. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and resolve common issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and how does it work?
A1: this compound labeling is a metabolic chemical reporter strategy used to study protein glycosylation, particularly O-GlcNAcylation.[1] The process involves introducing a cell-permeable, acetylated version of this compound (Ac4this compound) to cultured cells.[2] Inside the cell, enzymes remove the acetyl groups, and the liberated this compound enters the hexosamine salvage pathway (HSP). It is then converted into the nucleotide sugar UDP-GlcNaz.[1] This azido-sugar donor is used by O-GlcNAc Transferase (OGT) to modify nuclear and cytoplasmic proteins. The incorporated azide (B81097) group acts as a bioorthogonal chemical handle, which can be detected by "clicking" on a reporter molecule, such as a fluorophore or biotin (B1667282) tag, via an azide-alkyne cycloaddition reaction.[3][4]
Q2: Why is my this compound labeling efficiency highly variable between different cell lines?
A2: The primary reason for cell-line-specific variability is a metabolic bottleneck in the GlcNAc salvage pathway.[5] Specifically, the conversion of this compound-1-phosphate to UDP-GlcNaz by the enzyme UDP-GlcNAc pyrophosphorylase (AGX1/2) is often inefficient and rate-limiting.[5] The expression levels and enzymatic activity of AGX1/2 can differ significantly among cell types, leading to robust labeling in some cell lines and very poor labeling in others.[5]
Q3: I see a very weak signal. Is the problem always with metabolic incorporation?
A3: Not necessarily. While inefficient metabolic incorporation is a common cause, a weak signal can also result from problems in the downstream detection step, namely the click chemistry reaction.[6] Issues such as degraded reagents (e.g., oxidized copper catalyst, inactive fluorescent probe), suboptimal reagent concentrations, or interfering substances in your cell lysate can all lead to low reaction efficiency and a poor signal.[7] It is crucial to troubleshoot both the biological (metabolic) and chemical (detection) parts of the experiment.
Section 2: Troubleshooting Guide
This guide addresses the most common problem—weak or no signal—by breaking it down into two main hypotheses: inefficient metabolic incorporation and failed click chemistry detection.
Problem: Weak or No Signal After Labeling and Detection
Hypothesis A: Inefficient Metabolic Incorporation of this compound
The cell line you are using may have a low capacity to process Ac4this compound into UDP-GlcNaz.
Solution 1.1: Optimize Ac4this compound Concentration and Incubation Time
The optimal concentration and duration of labeling can vary significantly between cell lines.[8] A dose-response and time-course experiment is essential to determine the best conditions for your specific system.
-
Recommendation: Start with a concentration range of 25-75 µM and time points between 24 and 72 hours.[8] Monitor for cytotoxicity, as high concentrations or prolonged exposure can be harmful to some cells.[9]
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 | Condition 5 | Condition 6 |
| Ac4this compound Conc. (µM) | 25 | 50 | 75 | 50 | 50 | 50 |
| Incubation Time (h) | 48 | 48 | 48 | 24 | 48 | 72 |
| Relative Signal | (Record Data) | (Record Data) | (Record Data) | (Record Data) | (Record Data) | (Record Data) |
| Cell Viability (%) | (Record Data) | (Record Data) | (Record Data) | (Record Data) | (Record Data) | (Record Data) |
Solution 1.2: Switch to an Alternative Azido-Sugar (Ac4GalNAz)
This is often the most effective solution. Labeling with peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) can bypass the metabolic bottleneck associated with Ac4this compound.[5]
-
Mechanism: Ac4GalNAz enters the GalNAc salvage pathway and is converted to UDP-GalNAz. The enzyme UDP-galactose 4′-epimerase (GALE) then efficiently converts UDP-GalNAz to UDP-GlcNaz, circumventing the inefficient AGX1/2 step in the GlcNAc pathway. This results in more robust production of UDP-GlcNaz and, consequently, higher labeling of O-GlcNAcylated proteins.[5]
Solution 1.3: Modify Cell Culture Medium
High concentrations of glucose in standard culture media can increase the endogenous pool of UDP-GlcNAc, which competes with UDP-GlcNaz for incorporation by OGT.
-
Recommendation: Culture cells in a low-glucose medium (e.g., 1 g/L) during the labeling period.[10][11] Be aware that altering glucose availability can affect cell metabolism and growth, so it is important to validate that this change does not adversely impact the biological process you are studying.[12]
Hypothesis B: Inefficient Click Chemistry Detection
Even with successful metabolic incorporation, the final signal will be weak if the click chemistry reaction fails. This reaction is most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Solution 2.1: Verify Reagent Quality and Concentration
-
Copper Catalyst: The active catalyst is Copper(I), which is generated in situ from a Cu(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). Sodium ascorbate (B8700270) solutions are prone to oxidation and should be prepared fresh for every experiment.[6]
-
Ligand: A copper-chelating ligand (e.g., THPTA, TBTA) is used to stabilize the Cu(I) state and improve reaction efficiency. Ensure the correct ligand-to-copper ratio is used (a 5:1 ratio is often recommended).[6]
-
Alkyne Probe: Ensure your fluorescent or biotinylated alkyne probe has not degraded. Use a 2- to 10-fold molar excess of the probe relative to the estimated amount of labeled protein.[6]
Solution 2.2: Optimize Reaction Buffer and Conditions
-
Avoid Interfering Buffers: Do not use Tris-based buffers, as the amine groups can chelate copper and inhibit the reaction.[6] Buffers like PBS or HEPES are recommended.
-
Remove Other Reducing Agents: If your lysate contains DTT or β-mercaptoethanol, these must be removed (e.g., via buffer exchange or precipitation) before the click reaction, as they interfere with the catalyst.
-
Degas Solutions: To prevent oxidation of the Cu(I) catalyst, degas your buffers and solutions before starting the reaction.[6]
Section 3: Key Experimental Protocols
Protocol 1: General Metabolic Labeling with Ac4GalNAz
This protocol is adapted for a 6-well plate format and should be optimized for your specific cell line.
-
Cell Seeding: Plate your cells in a 6-well plate at a density that will result in ~70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Media Preparation: The next day, prepare fresh culture medium. For enhanced labeling, consider using a low-glucose formulation.[11]
-
Labeling: Prepare a stock solution of Ac4GalNAz (e.g., 50 mM in sterile DMSO). Dilute the stock solution directly into the fresh culture medium to a final concentration of 25-50 µM.
-
Incubation: Remove the old medium from your cells, wash once with PBS, and add the Ac4GalNAz-containing medium. Include a vehicle control (DMSO only). Incubate for 48-72 hours under standard culture conditions.
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantification: Determine the protein concentration of your lysate using a standard method (e.g., BCA assay). The lysate is now ready for downstream click chemistry.
Protocol 2: In-Gel Fluorescence Detection via CuAAC Click Chemistry
This protocol is for labeling 50 µg of protein lysate.
-
Reagent Preparation:
-
Protein Lysate: Aliquot 50 µg of your protein lysate and adjust the volume to 42 µL with PBS.
-
Alkyne Probe: Prepare a 10X stock (e.g., 500 µM TAMRA-alkyne in DMSO).
-
Copper (II) Sulfate: Prepare a 50X stock (e.g., 50 mM CuSO₄ in water).
-
Ligand: Prepare a 50X stock (e.g., 250 mM THPTA in water).
-
Sodium Ascorbate: Prepare a 50X stock (e.g., 500 mM in water). This must be made fresh immediately before use.
-
-
Reaction Assembly: In a microcentrifuge tube, add the components in the following order:
-
42 µL of protein lysate
-
5 µL of 10X Alkyne Probe
-
1 µL of 50X CuSO₄
-
1 µL of 50X Ligand
-
1 µL of 50X Sodium Ascorbate
-
-
Incubation: Vortex briefly to mix. Incubate at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE: Add 17 µL of 4X Laemmli sample buffer to the 50 µL reaction mixture. Heat at 95°C for 5-10 minutes.
-
Gel Electrophoresis & Imaging: Run the samples on an SDS-PAGE gel. After electrophoresis, visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation/emission wavelengths for your chosen fluorophore (e.g., TAMRA).
-
Analysis: After scanning, you can stain the same gel with a total protein stain (e.g., Coomassie) to confirm equal protein loading.
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Oxygen and Glucose Levels in Cell Culture Media Determine Resveratrol’s Effects on Growth, Hydrogen Peroxide Production, and Mitochondrial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low Glucose but Not Galactose Enhances Oxidative Mitochondrial Metabolism in C2C12 Myoblasts and Myotubes | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Ac4GlcNAz Concentration for Metabolic Labeling
Welcome to the Technical Support Center for optimizing tetraacetylated N-azidoacetylglucosamine (Ac4GlcNAz) concentration in your cell labeling experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful and reproducible metabolic labeling while maintaining cell health.
Frequently Asked Questions (FAQs)
Q1: What is Ac4this compound and how does it work?
A1: Ac4this compound is a chemically modified, cell-permeable version of N-acetylglucosamine (GlcNAc), a fundamental sugar building block in many cellular glycosylation pathways. The "Ac4" refers to four acetyl groups that increase its ability to cross cell membranes. Once inside the cell, cellular enzymes called esterases remove these acetyl groups, releasing N-azidoacetylglucosamine (this compound). This compound is then processed through the hexosamine biosynthesis pathway and incorporated into various glycoconjugates, including O-GlcNAcylated proteins. The azide (B81097) group (-N3) serves as a bioorthogonal chemical handle, allowing for the specific attachment of probes for visualization, enrichment, and identification of these tagged molecules.
Q2: What is a typical starting concentration for Ac4this compound in cell culture experiments?
A2: A general starting concentration range for Ac4this compound is between 25-75 µM.[1] However, the optimal concentration is highly dependent on the specific cell line and experimental goals. For sensitive cell lines or for in vivo studies, it is advisable to start with a lower concentration, such as 10 µM, to find a balance between efficient labeling and minimal physiological disruption.[1] It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.[1]
Q3: How long should I incubate my cells with Ac4this compound?
A3: The incubation time for optimal labeling can vary. Typically, labeling efficiency increases within the first 24 hours.[2] However, longer incubation times may lead to increased cytotoxicity.[3] A common starting point is a 16 to 24-hour incubation.[2][4] It is recommended to optimize both the concentration and incubation time for your specific cell type and experimental needs.[2]
Troubleshooting Guide
Q1: I am observing significant cell death or a decrease in cell proliferation after treatment with Ac4this compound. What should I do?
A1: High concentrations of azido (B1232118) sugars can be cytotoxic.[3] This can manifest as reduced cell proliferation, changes in cell morphology, or increased apoptosis.[3]
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: The most critical step is to determine the highest non-toxic concentration for your specific cell line. This can be achieved by performing a cell viability assay (e.g., MTT, CCK-8) with a range of Ac4this compound concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).[3]
-
Reduce Incubation Time: If toxicity is observed even at lower concentrations, try reducing the incubation period. Test different time points, such as 12, 24, and 48 hours, to find the shortest duration that provides a sufficient labeling signal.[3]
-
Check Solvent Concentration: Ensure that the final concentration of the solvent used to dissolve Ac4this compound (commonly DMSO) is not exceeding a non-toxic level (typically ≤0.1%).[3]
-
Q2: My labeling efficiency is low, resulting in a weak signal. How can I improve it?
A2: Low labeling efficiency can be due to several factors, including suboptimal Ac4this compound concentration or issues with the subsequent detection steps.
-
Troubleshooting Steps:
-
Optimize Ac4this compound Concentration: A concentration that is too low will result in a weak signal. Carefully perform a titration experiment to find the optimal concentration that provides a strong signal without inducing cytotoxicity.
-
Increase Incubation Time: If cell health permits, a longer incubation time (e.g., up to 48 or 72 hours) can increase the incorporation of the sugar and enhance the signal.[3]
-
Consider Alternative Azido Sugars: For O-GlcNAc labeling, tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) has been reported to result in more robust labeling than Ac4this compound in some cases.[4][5] This is because Ac4this compound metabolism can be limited by the UDP-GlcNAc pyrophosphorylase step in the GlcNAc salvage pathway.[4][5]
-
Ensure Efficient Detection: Verify that your click chemistry reagents (e.g., fluorescent alkynes) and protocol are optimized for your experimental system.
-
Q3: I am observing high background fluorescence or non-specific labeling. What are the possible causes and solutions?
A3: High background can interfere with the specific detection of your labeled molecules.
-
Troubleshooting Steps:
-
Thorough Washing: Ensure that cells are washed thoroughly after incubation with Ac4this compound and after the click chemistry reaction to remove any unbound reagents.[1]
-
Quench the Reaction: For copper-catalyzed click chemistry (CuAAC), quenching the reaction with a reagent like EDTA can help reduce background.[2]
-
Consider Copper-Free Click Chemistry: Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative that can reduce background and is more suitable for live-cell imaging.
-
Potential for S-Glycosylation: Per-O-acetylated sugars like Ac4this compound have been reported to potentially cause non-enzymatic modification of cysteine residues, leading to artificial S-glycosylation.[5] If this is a concern, consider using alternative, un-acetylated sugar analogs.[5]
-
Data Presentation
Table 1: Representative Data on Cell Viability at Different Ac4this compound Concentrations. This table provides example data from a typical dose-response experiment using an MTT assay after 48 hours of incubation. The optimal concentration will vary between cell lines.
| Ac4this compound Concentration (µM) | Cell Line A (% Viability) | Cell Line B (% Viability) | Cell Line C (% Viability) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 10 | 98% | 99% | 97% |
| 25 | 95% | 96% | 94% |
| 50 | 85% | 92% | 88% |
| 75 | 70% | 85% | 75% |
| 100 | 55% | 75% | 60% |
Experimental Protocols
Protocol 1: Determining the Optimal Ac4this compound Concentration using an MTT Assay
This protocol outlines the steps to perform a dose-response experiment to identify the optimal, non-toxic concentration of Ac4this compound for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Ac4this compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Preparation of Ac4this compound Dilutions:
-
Prepare a series of dilutions of the Ac4this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 75, 100 µM).
-
Include a vehicle-only control (medium with the same final concentration of DMSO as the highest Ac4this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared Ac4this compound dilutions to the respective wells. It is recommended to test each concentration in triplicate.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-only control wells (which represent 100% viability).
-
Plot the cell viability against the Ac4this compound concentration to generate a dose-response curve and determine the highest concentration that does not significantly reduce cell viability.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Metabolic Labeling with Azido Sugars
Welcome to the technical support center for metabolic glycoengineering. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals minimize GlcNaz-induced changes in cell morphology and achieve robust, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the metabolic labeling of cells with azido (B1232118) sugars like Ac4this compound (tetraacetylated N-azidoacetylglucosamine).
Q1: I am observing altered cell morphology (e.g., rounding, detachment, cytoskeletal changes) after treating my cells with Ac4this compound. What is the cause?
A2: Altered cell morphology is a potential side effect of metabolic labeling with azido sugars, which can stem from several factors:
-
High Concentrations: Excessive concentrations of Ac4this compound can induce cellular stress, leading to changes in cell shape and adhesion.[1]
-
Cytotoxicity of the Azide (B81097) Group: The azide group itself can contribute to reduced cell growth rate and viability at high concentrations.[2]
-
Metabolic Burden: The introduction of a non-natural sugar analog can perturb normal cellular metabolic pathways, including those that influence the cytoskeleton.[2] O-GlcNAcylation, the process being studied, is known to regulate cytoskeletal proteins.[3]
-
Byproducts of Peracetylated Sugars: The deacetylation of Ac4this compound within the cell releases acetic acid, which can lower intracellular pH and induce cytotoxicity, potentially affecting cell morphology.[2]
Q2: What is the recommended starting concentration for Ac4this compound?
A2: The optimal concentration of Ac4this compound is highly cell-type dependent.[1]
-
A general starting range for many cell lines is 25-75 µM .[1]
-
For sensitive cell lines or experiments where minimizing physiological disruption is critical, a lower concentration of 10 µM may be optimal.[1] Studies with the related compound Ac4ManNAz have shown that 10 µM is often sufficient for labeling while having minimal impact on cellular physiology.[2]
-
It is strongly recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line and experimental goals.[1]
Q3: My labeling efficiency is low, but increasing the Ac4this compound concentration is causing morphological changes. What should I do?
A3: This is a common challenge. Here are several strategies to improve labeling efficiency without compromising cell health:
-
Increase Incubation Time: If not already optimized, extending the incubation period (e.g., from 24 to 48 or 72 hours) can increase the incorporation of the azido sugar.[1] However, be aware that prolonged incubation can also increase toxicity, so this must be balanced.
-
Switch to Ac4GalNAz: In many mammalian cell types, tetraacetylated N-azidoacetylgalactosamine (Ac4GalNAz) is a more robust precursor for labeling O-GlcNAcylated proteins.[4] This is because Ac4this compound metabolism can be limited by the UDP-GlcNAc pyrophosphorylase enzyme.[5] Ac4GalNAz enters a different salvage pathway and is efficiently converted to UDP-GlcNAz, bypassing this bottleneck.[5]
-
Optimize Downstream Detection: Ensure that your click chemistry reaction (e.g., CuAAC or SPAAC) is optimized. This includes using fresh reagents and appropriate concentrations of catalysts and detection probes.
Q4: Are there less cytotoxic alternatives to peracetylated azido sugars?
A4: Yes, research has focused on developing sugar analogs with improved biocompatibility. While Ac4this compound is widely used, alternatives include:
-
Butanoylated Analogs: Studies with other sugar analogs like ManNAc have shown that butanoylated forms can be more efficiently metabolized and less cytotoxic than their peracetylated counterparts.[6]
-
Non-acetylated Sugars: Using the free, non-acetylated sugar (this compound) can avoid the cytotoxic effects of acetic acid byproduct. However, this often requires higher concentrations as cell permeability is reduced.
Quantitative Data Summary
The following tables provide a summary of recommended concentrations and comparative data for commonly used azido sugars.
Table 1: Recommended Starting Concentrations for Peracetylated Azido Sugars
| Azido Sugar | General Concentration Range (µM) | Concentration for Sensitive Cells (µM) | Target Glycan Classes | Reference(s) |
| Ac4this compound | 25 - 75 | 10 | O-GlcNAc, N-glycans, O-glycans | [1][7] |
| Ac4GalNAz | 25 - 75 | 10 | Mucin-type O-glycans, O-GlcNAc | [1][4] |
| Ac4ManNAz | 25 - 75 | 10 | Sialic acids | [1][2] |
Table 2: Comparative Labeling Efficiency of Ac4this compound vs. Ac4GalNAz
| Cell Line | Labeling Efficiency (Relative Mean Fluorescence Intensity) | Observation | Reference(s) |
| CHO | Ac4GalNAz >> Ac4this compound | Ac4GalNAz shows significantly higher incorporation into cell surface glycans. | [8] |
| Jurkat | Ac4GalNAz > Ac4this compound | Ac4GalNAz provides more robust labeling. | [4] |
| 293T | Ac4GalNAz > Ac4this compound | Ac4GalNAz results in more robust labeling of O-GlcNAcylated proteins. | [5] |
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Metabolic pathways of Ac4this compound and Ac4GalNAz.
References
- 1. benchchem.com [benchchem.com]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Inefficient Metabolic Incorporation of GlcNAz
Welcome to the technical support center for metabolic glycan labeling using N-azidoacetylglucosamine (GlcNAz). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for efficient and specific incorporation of this compound and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no incorporation of this compound into my target glycoproteins?
A1: Inefficient incorporation of this compound is a common issue that can stem from several factors. A primary reason is a metabolic bottleneck within the endogenous GlcNAc salvage pathway. Specifically, the enzyme UDP-GlcNAc pyrophosphorylase (AGX1 or AGX2) can be inefficient at converting the modified this compound-1-phosphate into its activated form, UDP-GlcNAz.[1][2] This limits the available pool of the azido-sugar for glycosyltransferases. Additionally, high concentrations of glucose or other sugars in your culture medium can dilute the labeled precursor pool, and poor cell health can lead to reduced metabolic activity.[3]
Q2: How can I improve the efficiency of this compound metabolic labeling?
A2: Several strategies can be employed to enhance this compound incorporation:
-
Utilize the GalNAc Salvage Pathway: A highly effective method is to use peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) instead of Ac4this compound. Ac4GalNAz is readily metabolized to UDP-GalNAz, which is then efficiently converted to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE).[1][2][4][5] This bypasses the inefficient pyrophosphorylase step in the GlcNAc salvage pathway.
-
Optimize Concentration and Incubation Time: The optimal concentration and incubation time for the azido-sugar are cell-type and experiment-dependent. It is crucial to perform titration and time-course experiments to determine the ideal conditions for your specific system.[3][6][7]
-
Genetic Approaches: Overexpression of the rate-limiting enzyme, AGX2, has been shown to increase UDP-GlcNAz biosynthesis and subsequent glycoprotein (B1211001) labeling.[2][8] For bacterial systems, expressing an alternative enzyme like the Bifidobacterium longum hexosamine-1-kinase (NahK) can create a more efficient pathway for this compound incorporation.[9]
Q3: I'm observing off-target labeling and potential toxicity. What could be the cause and how can I mitigate it?
A3: Off-target effects and toxicity are significant concerns in metabolic labeling experiments. High concentrations of this compound can be cytotoxic and may disrupt normal cellular processes, such as peptidoglycan synthesis in bacteria, leading to abnormal cell morphology.[9] Furthermore, UDP-GlcNAz can sometimes be epimerized to UDP-GalNAz, leading to incorporation into a broader range of glycans than intended.[9] To address these issues:
-
Perform Dose-Response Experiments: Determine the lowest effective concentration of the azido-sugar that provides sufficient labeling without causing adverse effects on cell viability and growth.[3][10]
-
Use More Specific Probes: For targeting specific glycan types, consider using analogs designed to be more selective. For instance, N-(S)-azidopropionylgalactosamine (GalNAzMe) has been developed to be resistant to GALE-mediated epimerization, thus enabling more specific labeling of O-GalNAc glycans.[11]
-
Monitor Cell Health: Always monitor cell viability and morphology throughout the experiment. Signs of stress may indicate that the labeling conditions are too harsh.
Q4: Can I use this compound for labeling in bacterial systems like E. coli?
A4: Direct feeding of this compound to E. coli is generally not possible because the native GlcNAc salvage pathway involves a de-N-acetylation step that would remove the azidoacetyl group.[9] To overcome this, you can engineer an alternative metabolic route by expressing a promiscuous kinase like NahK from Bifidobacterium longum. NahK can directly phosphorylate this compound, allowing it to enter the metabolic pathway and be incorporated into bacterial glycoconjugates like peptidoglycan.[9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or no signal from labeled proteins | Inefficient metabolic conversion of this compound. | Switch to using Ac4GalNAz to leverage the more efficient GalNAc salvage pathway.[1][2][4] |
| Suboptimal concentration of the azido-sugar. | Perform a dose-response experiment to find the optimal concentration for your cell line (e.g., 10 µM to 200 µM).[3] | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal labeling duration.[3][7] | |
| Poor cell health. | Ensure cells are in the exponential growth phase and have high viability before starting the labeling experiment. | |
| High background or non-specific labeling | Metabolic conversion of UDP-GlcNAz to other sugar nucleotides. | Consider using a more specific probe like GalNAzMe if you are targeting O-GalNAc glycans.[11] |
| Off-target binding of detection reagents. | Ensure your click chemistry or Staudinger ligation conditions are optimized and include appropriate negative controls. | |
| Cell death or altered morphology | Cytotoxicity from high concentrations of the azido-sugar. | Lower the concentration of the azido-sugar. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine a non-toxic concentration range.[9][10] |
| Disruption of essential cellular pathways. | Reduce the incubation time. Ensure the labeling conditions are as mild as possible. |
Experimental Protocols
Protocol 1: Optimization of Azido-Sugar Concentration
This protocol outlines a method to determine the optimal concentration of an azido-sugar (e.g., Ac4this compound or Ac4GalNAz) for metabolic labeling.
Materials:
-
Adherent or suspension cells
-
Complete cell culture medium
-
Ac4this compound or Ac4GalNAz stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Reagents for downstream analysis (e.g., click chemistry reagents, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that allows them to reach 70-80% confluency after 24 hours.
-
Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of the azido-sugar (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM).
-
Labeling: Remove the standard culture medium and replace it with the prepared labeling media.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 or 48 hours) under standard culture conditions.[3]
-
Cell Harvest and Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Analysis: Analyze an equal amount of protein from each sample by Western blot or another appropriate method to detect the incorporation of the azido-sugar.
Protocol 2: Metabolic Labeling using Ac4GalNAz
This protocol describes a general procedure for metabolic labeling of O-GlcNAcylated proteins using Ac4GalNAz.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium
-
Ac4GalNAz (200 µM in fresh media)
-
DMSO (vehicle control)
-
Trypsin-EDTA
-
Cell lysis buffer
Procedure:
-
Cell Culture: Grow HeLa cells to approximately 80% confluency.
-
Labeling: Replace the medium with fresh medium containing 200 µM of Ac4GalNAz or a DMSO vehicle control.[6]
-
Incubation: Incubate the cells at 37°C for 16 hours.[6] Note: The optimal time may vary depending on the cell line and experimental goals.
-
Harvesting: Detach adherent cells using trypsin-EDTA, pellet the cells by centrifugation, and wash with PBS.
-
Lysis: Lyse the cell pellet in an appropriate buffer for downstream applications such as click chemistry and proteomic analysis.
Visualizing Metabolic Pathways and Workflows
References
- 1. pnas.org [pnas.org]
- 2. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metabolic cross-talk allows labeling of O-linked beta-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: Minimizing Off-Target Labeling of GlcNAz in Glycoproteomics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target labeling of N-azidoacetylglucosamine (GlcNAz) in glycoproteomics experiments.
Troubleshooting Guide
This guide addresses common problems encountered during this compound metabolic labeling experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing high background or non-specific labeling in my negative control samples?
Answer: High background in negative controls, where no this compound was added, can arise from several sources. A primary cause is the non-specific binding of detection reagents, such as antibodies or streptavidin, to proteins or the solid support. Additionally, some "click" chemistry reagents, particularly those containing alkynes, can react with cysteine residues on proteins, leading to off-target labeling.[1]
Solutions:
-
Optimize Blocking and Washing Steps: Ensure that blocking steps are sufficient to prevent non-specific binding. Increase the duration or concentration of the blocking agent (e.g., BSA, non-fat milk). Similarly, increase the number and stringency of wash steps after incubation with detection reagents.
-
Use High-Quality Reagents: Ensure all reagents, including buffers and solvents, are fresh and of high purity to avoid contaminants that might contribute to background.
-
Consider Alternative Click Chemistry: If using copper-catalyzed azide-alkyne cycloaddition (CuAAC), consider switching to strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst and may exhibit lower background.
-
Perform a No-Azide Control: Always include a control where cells are not treated with this compound but are subjected to the entire labeling and detection workflow. This will help identify background inherent to the detection steps.
Question 2: My mass spectrometry data shows this compound labeling on known N-linked or mucin-type O-linked glycoproteins. How can I increase selectivity for O-GlcNAcylated proteins?
Answer: A significant challenge with this compound is its lack of complete selectivity for O-GlcNAcylation.[2][3] this compound can be incorporated into cell-surface N-linked and mucin-type O-linked glycans because GlcNAc is a common building block for these structures.[2][4] The metabolic machinery of the cell can interconvert different sugar analogs, further contributing to this lack of specificity.[2][3]
Solutions:
-
Use Alternative Metabolic Chemical Reporters (MCRs):
-
GalNAz: N-azidoacetylgalactosamine (GalNAz) is often a better choice for labeling O-GlcNAcylated proteins.[4][5][6] Cellular epimerases can convert UDP-GalNAz to UDP-GlcNAz, which is then used by O-GlcNAc transferase (OGT).[4][5][6]
-
Alkyne-containing MCRs: These reporters can sometimes offer a better signal-to-noise ratio compared to their azide-containing counterparts.[1][4]
-
More Selective Reporters: Researchers have developed reporters like Ac36AzGlcNAc that show more selective incorporation into O-GlcNAcylated proteins.[4]
-
-
Optimize Labeling Conditions: Reducing the concentration of this compound and the incubation time can help minimize its incorporation into other glycan types.[4]
-
Enzymatic Removal of N-linked Glycans: Treat your protein samples with PNGase F to remove N-linked glycans before analysis.[4] A minimal decrease in signal after PNGase F treatment suggests that the majority of the labeling is on O-linked glycans.[4]
Question 3: I am detecting this compound on cysteine residues (S-GlcNAcylation). How can this be avoided?
Answer: Off-target labeling of cysteine residues, known as S-GlcNAcylation, is a known issue with some metabolic labeling tools.[7] This non-enzymatic reaction can lead to false-positive identifications of O-GlcNAcylated proteins.
Solutions:
-
Use Next-Generation MCRs: Newer generations of metabolic labeling tools have been designed to avoid the chemical groups that lead to S-GlcNAcylation.[7]
-
Optimize Labeling Conditions: Lowering the concentration and treatment times of per-acetylated sugars can reduce cysteine labeling.[4]
-
Sample Preparation: Reduction and alkylation of protein samples before reacting with dibenzocyclooctyne (DBCO) reagents can significantly reduce the non-specific reactivity of DBCO with thiol groups on cysteines.[8]
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration and incubation time for this compound labeling?
A1: The optimal concentration and incubation time for this compound labeling are cell-type dependent and should be empirically determined. However, a common starting point is a concentration range of 25-100 µM for 24-72 hours. It's important to note that higher concentrations and longer incubation times can increase off-target labeling.[4]
Q2: How can I confirm that the protein I've identified is genuinely O-GlcNAcylated?
A2: Due to the potential for off-target labeling, it is crucial to validate findings from this compound labeling experiments using complementary techniques.[1] These can include:
-
Western Blotting with O-GlcNAc-specific antibodies.
-
Chemoenzymatic labeling methods. [1]
-
Mass spectrometry-based proteomics with enrichment strategies specific for O-GlcNAc peptides.
Q3: Are there alternatives to metabolic labeling for studying O-GlcNAcylation?
A3: Yes, chemoenzymatic labeling is a powerful alternative. This method uses a mutant form of β-1,4-galactosyltransferase (Gal-T1 Y289L) to transfer an azide-modified galactose analog (GalNAz) from UDP-GalNAz directly onto O-GlcNAc residues on proteins in cell lysates.[3] This approach offers high specificity for O-GlcNAc. The Click-IT O-GlcNAc Enzymatic Labeling System from Thermo Fisher Scientific is a commercially available kit that utilizes this principle.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound labeling to aid in experimental design and data interpretation.
| Parameter | Value | Context | Reference |
| Off-Target Labeling | Up to 25% | The extent of off-target labeling can vary by cell type and reporter, but has been observed to account for up to a quarter of total glycosylation events. | [4] |
| This compound Concentration | 25-100 µM | Recommended starting concentration range for metabolic labeling experiments. | [4] |
| Incubation Time | 24-72 hours | Typical duration for metabolic labeling with this compound. | |
| UDP-GlcNAz:UDP-GalNAz Ratio | ~3:1 | Ratio observed in human cells treated with Ac4GalNAz, indicating efficient epimerization. | [6] |
Experimental Protocols
Detailed Methodology for Metabolic Labeling with this compound
-
Cell Culture: Plate cells of interest at an appropriate density in their recommended growth medium. Allow cells to adhere and reach the desired confluency (typically 50-70%).
-
Preparation of this compound Stock Solution: Prepare a stock solution of tetra-O-acetylated N-azidoacetylglucosamine (Ac4this compound) in sterile dimethyl sulfoxide (B87167) (DMSO). A typical stock concentration is 50 mM.
-
Metabolic Labeling: Add the Ac4this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 50 µM). Include a vehicle control (DMSO only) for comparison.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry: The azide-labeled proteins in the cell lysate are now ready for bioorthogonal conjugation to a reporter molecule (e.g., biotin-alkyne or a fluorescent alkyne) via CuAAC or SPAAC click chemistry.
-
Downstream Analysis: Following the click reaction, the labeled proteins can be analyzed by various methods, including SDS-PAGE and in-gel fluorescence, Western blotting, or mass spectrometry-based proteomics after enrichment.
Visualizations
Caption: A generalized experimental workflow for metabolic labeling of glycoproteins with this compound.
Caption: Metabolic incorporation of this compound leading to both on-target and off-target labeling.
Caption: Troubleshooting logic for minimizing off-target this compound labeling.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Tools, Tactics, and Objectives to Interrogate Cellular Roles of O-GlcNAc in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Impact of high glucose conditions on GlcNaz labeling specificity
Welcome to the technical support center for metabolic labeling experiments using N-azidoacetylglucosamine (GlcNAz). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results, offer detailed experimental protocols, and answer frequently asked questions related to the impact of high glucose conditions on this compound labeling specificity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound metabolic labeling?
A1: this compound, a synthetic analog of N-acetylglucosamine (GlcNAc), is introduced to cells in culture. The cells' metabolic machinery, specifically the hexosamine biosynthetic pathway (HBP), processes the peracetylated form (Ac4this compound) and incorporates it into various glycoconjugates, including O-GlcNAcylated proteins and N-glycans.[1][2][3][4] The azide (B81097) group on this compound serves as a bioorthogonal chemical handle. This handle allows for the specific attachment of probes, such as fluorophores or biotin, via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[5][6][7][8] This enables the visualization and identification of newly synthesized or modified glycoproteins.
Q2: How do high glucose conditions affect this compound labeling?
A2: High glucose concentrations in cell culture media can significantly impact the efficiency and specificity of this compound labeling. Glucose is the primary substrate for the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc, the natural sugar donor for glycosylation.[9] When glucose levels are high, the endogenous pool of UDP-GlcNAc increases, leading to direct competition with the metabolically generated UDP-GlcNAz for incorporation into glycoproteins by glycosyltransferases.[9] This competition can result in reduced incorporation of this compound and consequently, a weaker signal in downstream detection assays.
Q3: Can this compound be incorporated into glycans other than O-GlcNAc?
A3: Yes. While this compound is a valuable tool for studying O-GlcNAcylation, it is not exclusively incorporated into O-GlcNAc modifications. Due to metabolic crosstalk, this compound can also be incorporated into N-glycans and O-glycans.[1][2] The enzyme UDP-glucose 4-epimerase (GALE) can interconvert UDP-GlcNAz and UDP-GalNAz, leading to the labeling of mucin-type O-glycans.[1][10][11] Therefore, it is crucial to consider this lack of absolute specificity when interpreting results and to use appropriate controls.
Q4: What is the difference between Ac4this compound and this compound?
A4: Ac4this compound is the peracetylated form of this compound. The four acetyl groups increase the molecule's hydrophobicity, allowing it to passively diffuse across the cell membrane.[3] Once inside the cell, non-specific esterases remove the acetyl groups, releasing this compound to be processed by the metabolic pathways.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments, particularly in the context of high glucose conditions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Signal | Competition from High Glucose: High glucose levels in the culture medium increase the endogenous pool of UDP-GlcNAc, which outcompetes UDP-GlcNAz for incorporation.[9] | - Culture cells in low-glucose medium (e.g., 1 g/L) during the labeling period.- If high glucose is necessary for the experimental model, increase the concentration of Ac4this compound and/or the incubation time. Perform a dose-response and time-course optimization. |
| Insufficient Ac4this compound Concentration or Incubation Time: The optimal conditions can vary between cell types and metabolic states. | Perform a titration of Ac4this compound concentration (e.g., 25-200 µM) and a time-course experiment (e.g., 12-48 hours) to determine the optimal labeling conditions for your specific cell line. | |
| Poor Cell Health: Metabolically stressed or unhealthy cells will have altered glycosylation patterns and reduced uptake of the sugar analog. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Inefficient Click Reaction: The copper-catalyzed click reaction is sensitive to various factors. | - Use freshly prepared reagents, especially the copper(I) catalyst and reducing agent (e.g., sodium ascorbate).- Ensure the absence of interfering substances like EDTA or DTT in the lysis buffer. If present, perform a buffer exchange or protein precipitation/resuspension step before the click reaction.- Optimize the concentrations of the alkyne probe, copper catalyst, and ligand. | |
| High Background Signal | Non-specific Binding of the Alkyne Probe: The detection probe may bind non-specifically to proteins or other cellular components. | - Include a control sample that has not been treated with Ac4this compound but is subjected to the click reaction to assess non-specific probe binding.- Perform a protein precipitation step (e.g., methanol/chloroform) after the click reaction to remove excess probe before analysis.- Reduce the concentration of the alkyne probe. |
| Copper-Mediated Protein Aggregation: High concentrations of copper can lead to protein precipitation and aggregation. | - Use a copper-chelating ligand (e.g., THPTA, BTTAA) to stabilize the Cu(I) ion and reduce its toxicity.- Do not exceed the recommended copper concentration. | |
| Altered Cellular Phenotype or Toxicity | Off-target Effects of Ac4this compound: High concentrations or prolonged exposure to the unnatural sugar may have cytotoxic effects. | - Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the optimal non-toxic concentration of Ac4this compound for your cell line.- Reduce the concentration and/or incubation time to the minimum required for detectable labeling. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound
-
Cell Culture: Plate cells at a suitable density to ensure they are in the logarithmic growth phase during the labeling period. For experiments investigating the effect of glucose, use both high-glucose and low-glucose media as required by the experimental design.
-
Preparation of Ac4this compound Stock Solution: Prepare a 50 mM stock solution of Ac4this compound in sterile DMSO. Store at -20°C.
-
Metabolic Labeling:
-
For adherent cells, remove the existing medium and replace it with fresh medium containing the desired final concentration of Ac4this compound (typically 50-100 µM).
-
For suspension cells, add the Ac4this compound stock solution directly to the culture to achieve the final concentration.
-
Include a vehicle control (DMSO) for each condition.
-
-
Incubation: Incubate the cells for 24-48 hours under standard cell culture conditions (37°C, 5% CO2). The optimal incubation time should be determined empirically.
-
Cell Harvesting:
-
Adherent cells: Wash the cells twice with ice-cold PBS, then detach them by scraping or using a non-enzymatic cell dissociation solution.
-
Suspension cells: Pellet the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS. The cell pellet can be stored at -80°C or used immediately for lysis.
-
Protocol 2: Click Chemistry Reaction (CuAAC) for In-Gel Fluorescence Analysis
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer compatible with click chemistry (e.g., RIPA buffer without EDTA). Determine the protein concentration using a standard assay (e.g., BCA).
-
Preparation of Click Chemistry Reagents:
-
Alkyne-fluorophore probe: Prepare a 10 mM stock solution in DMSO.
-
Copper(II) sulfate (B86663) (CuSO4): Prepare a 50 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand: Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in water immediately before use.
-
-
Click Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (50-100 µg)
-
Alkyne-fluorophore probe (to a final concentration of 100 µM)
-
Premix of CuSO4 and THPTA (to final concentrations of 1 mM and 5 mM, respectively)
-
-
Initiation of Reaction: Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. A common method is methanol/chloroform precipitation.
-
Sample Preparation for SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.
-
In-Gel Fluorescence Scanning: After electrophoresis, visualize the labeled proteins using a fluorescent gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Visualizations
Caption: Hexosamine Biosynthetic Pathway and this compound Incorporation.
Caption: General Experimental Workflow for this compound Labeling.
Caption: Troubleshooting Decision Tree for Low Signal.
References
- 1. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 代謝標識と化学選択的ライゲーション | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Achieving cell-type selectivity in metabolic oligosaccharide engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
How to increase signal intensity for GlcNaz-labeled proteins
Welcome to the technical support center for experiments involving N-azidoacetylglucosamine (GlcNAz)-labeled proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and achieve high-quality results.
Troubleshooting Guide: Low Signal Intensity
Experiencing weak or no signal from your this compound-labeled proteins can be frustrating. This guide walks through potential causes and solutions, from metabolic labeling to final detection.
Diagram: Troubleshooting Workflow for Low Signal
Caption: A logical workflow for troubleshooting low signal issues.
Question 1: My Western blot shows no signal. Is the metabolic labeling not working?
Possible Causes & Solutions:
-
Inefficient Metabolic Reporter: While this compound is widely used, its metabolic incorporation can be inefficient in some cell lines due to a bottleneck at the UDP-GlcNAc pyrophosphorylase step of the salvage pathway.[1][2][3]
-
Suboptimal Reporter Concentration: The concentration of the azido (B1232118) sugar needs to be optimized. Too low a concentration will result in poor labeling, while excessively high concentrations can be toxic.
-
Insufficient Incubation Time: Labeling increases over time as proteins are synthesized and modified. Labeling typically intensifies within the first 24 hours.[4]
-
Solution: Extend the incubation period. A time course experiment (e.g., 12, 24, 48 hours) can help determine the optimal labeling window.
-
-
Cell Health: Unhealthy or overly confluent cells may have altered metabolic activity, leading to reduced incorporation of the this compound reporter.
-
Solution: Ensure cells are healthy, sub-confluent, and growing optimally during the labeling period.
-
Question 2: I've confirmed metabolic labeling, but the signal after the click reaction is still weak. What could be wrong?
Possible Causes & Solutions:
-
Degraded Click Chemistry Reagents: The copper (I) catalyst, which is crucial for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, is prone to oxidation. TCEP or other reducing agents are also susceptible to degradation.
-
Solution: Always prepare fresh solutions of copper (II) sulfate (B86663) and the reducing agent (e.g., TCEP, BTTAA) immediately before use.[4]
-
-
Incompatible Lysis Buffer: Components of your lysis buffer can interfere with the click reaction. For instance, chelating agents like EDTA will sequester the copper catalyst.
-
Solution: Use a lysis buffer compatible with click chemistry. SDS-based buffers containing triethanolamine (B1662121) (TEA) for azide (B81097) reporters or HEPES for alkyne reporters have been shown to provide a high signal-to-noise ratio.[4][8]
-
-
Insufficient Probe Concentration: The concentration of the alkyne-biotin or alkyne-fluorophore probe may be too low for an efficient reaction.
-
Solution: Titrate the alkyne probe to find the optimal concentration that maximizes signal without increasing background. A typical range is 10-100 µM.[9]
-
Question 3: My in-gel fluorescence signal is weak, or my Western blot signal is faint even after troubleshooting the labeling and click reaction. How can I amplify the signal?
Possible Causes & Solutions:
-
Low Abundance of Target Protein: The protein of interest may be expressed at low levels or have a low stoichiometry of O-GlcNAcylation.
-
Solution 1 (Enrichment): Use an alkyne-biotin probe in your click reaction, followed by enrichment of the biotinylated proteins using streptavidin-coated beads.[4][10] The enriched proteins can then be eluted and analyzed by Western blot.
-
Solution 2 (Secondary Detection Amplification): For Western blots, use a high-sensitivity streptavidin-HRP conjugate. The enzymatic nature of HRP provides inherent signal amplification.[11] Ensure you are using an enhanced chemiluminescence (ECL) substrate for detection.[12]
-
-
Inefficient Protein Transfer: Poor transfer of high molecular weight proteins during Western blotting can lead to weak signals.
-
Photobleaching (for Fluorescence): Fluorescent probes can lose signal upon exposure to light.[4]
-
Solution: Protect samples from light as much as possible after the addition of the fluorescent probe and during imaging.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between using this compound and GalNAz for labeling O-GlcNAc proteins?
A1: Both this compound and GalNAz can be used to label O-GlcNAcylated proteins. GalNAz is converted by cellular enzymes to UDP-GalNAz and then epimerized to UDP-GlcNAz, which is the donor substrate for O-GlcNAc Transferase (OGT).[5] In many cell types, this pathway is more efficient than the direct conversion of this compound, leading to more robust labeling of O-GlcNAc sites.[2][5] However, this compound can also be incorporated into other glycan types, such as N-linked glycans, whereas alkyne-modified GlcNAlk has been reported to be a more specific reporter for O-GlcNAc modification.[6][14]
Q2: Can I use an alkyne-modified sugar (e.g., GlcNAlk) instead of an azide-modified one?
A2: Yes. Using an alkyne-modified reporter like GlcNAlk with an azide-functionalized detection probe is a common alternative. This "reverse" orientation can sometimes result in a better signal-to-noise ratio because of reduced background reactions between alkyne tags and cysteine residues in proteins.[4][14]
Q3: How can I be sure my signal is specific to O-GlcNAcylation?
A3: To confirm specificity, you can perform several control experiments. One method is to overexpress OGA, the enzyme that removes O-GlcNAc. A decrease in signal upon OGA overexpression would indicate that the labeling is specific to this modification.[2] Another control is to compete with natural GlcNAc; adding an excess of GlcNAc to the culture medium should reduce the incorporation of the this compound reporter and thus decrease the signal.[15]
Q4: What are the best practices for performing the CuAAC (click chemistry) reaction on cell lysates?
A4: For optimal results:
-
Use a compatible lysis buffer: An SDS-based buffer is effective for denaturing proteins and is compatible with the reaction.[4]
-
Prepare fresh reagents: Always use freshly prepared solutions of CuSO4 and a reducing agent (like TCEP).[4]
-
Add reagents sequentially: A common protocol involves adding the alkyne probe first, followed by the reducing agent, and finally the copper sulfate.
-
Protect from light: If you are using a fluorescent alkyne probe, keep the reaction mixture in the dark to prevent photobleaching.[4]
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Observation | Reference(s) |
| Metabolic Reporter | Ac4this compound | Ac4GalNAz | Ac4GalNAz treatment results in the production of both UDP-GlcNAz and UDP-GalNAz, often leading to more robust labeling of O-GlcNAcylated proteins compared to Ac4this compound. | [2][5] |
| Click Chemistry Orientation | Azide-Reporter + Alkyne-Probe | Alkyne-Reporter + Azide-Probe | Alkyne-bearing reporters (e.g., GlcNAlk) can display a better signal-to-noise ratio due to less background reaction with cysteine residues. | [4][14] |
| Lysis Buffer for CuAAC | HEPES-based SDS buffer | TEA-based SDS buffer | HEPES buffer is recommended for alkyne-MCRs and azide-tags, while TEA buffer is often a better choice for azide-MCRs to reduce background. | [4][8] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Ac4this compound
-
Plate cells and grow to desired confluency (typically 70-80%).
-
Prepare fresh culture medium containing the desired final concentration of Ac4this compound (e.g., 50 µM). Ensure the sugar is fully dissolved.
-
Remove the old medium from the cells and replace it with the Ac4this compound-containing medium.
-
Incubate the cells for 16-24 hours under standard culture conditions.
-
After incubation, wash the cells twice with cold PBS to remove excess reporter.
-
Harvest the cells by scraping or trypsinization and proceed to cell lysis.
Protocol 2: Cell Lysis and Protein Precipitation
-
Resuspend the washed cell pellet in a click-compatible lysis buffer (e.g., 4% SDS, 150 mM NaCl, 50 mM TEA, pH 7.4).[8]
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Determine the protein concentration using a compatible assay (e.g., BCA assay).
-
(Optional but recommended) Precipitate the proteins using a methanol/chloroform protocol to remove interfering substances.[4]
Protocol 3: CuAAC "Click" Reaction for Biotin Tagging
-
Resuspend a protein pellet (e.g., 1 mg) in 1% SDS buffer.
-
Add the following reagents in order:
-
Alkyne-Biotin probe (to a final concentration of 25-100 µM).
-
Freshly prepared TCEP (to 1 mM).
-
Freshly prepared CuSO4 (to 1 mM).
-
-
Vortex to mix and incubate at room temperature for 1 hour, protected from light.
-
Precipitate the protein again to remove excess click reagents. The labeled proteins are now ready for enrichment or direct analysis by Western blot.
Diagram: General Experimental Workflow
Caption: A step-by-step experimental workflow.
Diagram: O-GlcNAc Metabolic Labeling Pathway
Caption: Simplified metabolic pathway for this compound incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Introduction to Signal Amplification—Section 6.1 | Thermo Fisher Scientific - AT [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Technical Support Center: Enhancing Cell Permeability and Labeling Efficiency of GlcNAz Reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of N-azidoacetylglucosamine (GlcNAz) reagents in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing weak or no labeling with my Ac4this compound reagent?
A1: Weak labeling with peracetylated this compound (Ac4this compound) is a common issue and can stem from several factors. One of the primary reasons is a metabolic bottleneck within the cell.[1][2] The enzyme UDP-N-acetylglucosamine (UDP-GlcNAc) pyrophosphorylase, which is a key component of the GlcNAc salvage pathway, can inefficiently process the azido-modified substrate.[1] This limits the biosynthesis of UDP-GlcNAz, the sugar donor required for O-GlcNAc transferase (OGT) to label target proteins.[1][3] Additionally, labeling efficiency can be highly dependent on the cell type, concentration of the reagent, and incubation time.[4][5]
Q2: Are there alternative reagents I can use to improve labeling efficiency?
A2: Yes, several alternative strategies can yield more robust labeling. A widely successful alternative is to use peracetylated N-azidoacetylgalactosamine (Ac4GalNAz).[1] Ac4GalNAz is metabolized through the N-acetylgalactosamine (GalNAc) salvage pathway to UDP-GalNAz. This is then efficiently converted to UDP-GlcNAz by the enzyme UDP-galactose-4'-epimerase (GALE), effectively bypassing the rate-limiting step in the GlcNAc salvage pathway.[1][2][6] Other modified sugars, such as those with alkyne handles or modifications at different positions (e.g., 6AzGlcNAc), have also been developed to improve labeling specificity and efficiency.[4][7]
Q3: How does acetylation of this compound improve its performance, and are there any downsides?
A3: Acetylating the hydroxyl groups of this compound to create Ac4this compound increases its lipophilicity, which generally improves its ability to cross the cell membrane.[3][6][8] Once inside the cell, endogenous esterases remove the acetyl groups, allowing the this compound to enter the metabolic pathway.[3][6] However, the number and position of these acetyl groups can influence both the reagent's effectiveness and its potential for cytotoxicity.[8] Incomplete deacetylation within the cell can also negatively impact its utility.[8]
Q4: Can I enhance this compound uptake without chemical modification of the sugar?
A4: Yes, physical delivery methods can be employed. One promising approach is the use of nanoparticles.[9][10][11] Conjugating GlcNAc to nanoparticles has been demonstrated to significantly enhance its uptake into cells, including those that are typically difficult to label, such as myocytes.[9] This method leverages endocytic pathways for cellular entry. Glucan particles are another option for targeted delivery to phagocytic cells.[12][13]
Q5: What is "metabolic engineering" and how can it help with my labeling experiments?
A5: Metabolic engineering involves genetically modifying cells to enhance a particular metabolic pathway. In the context of this compound labeling, this can involve overexpressing key enzymes to overcome metabolic bottlenecks. For instance, overexpressing the enzyme UDP-GlcNAc pyrophosphorylase (AGX1 or AGX2) can increase the production of UDP-GlcNAz from this compound, leading to improved labeling.[2][14] Even more advanced approaches use engineered versions of these enzymes that are specifically designed to better accommodate modified sugar substrates.[2]
Troubleshooting Guides
Problem: Low or No Signal After Metabolic Labeling
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal Reagent Concentration | Perform a dose-response experiment with a range of Ac4this compound concentrations (e.g., 10 µM to 200 µM).[4][15] | High concentrations can be cytotoxic, while low concentrations may not be sufficient for detectable labeling. The optimal concentration is cell-type dependent.[15][16] |
| Inadequate Incubation Time | Optimize the incubation time (e.g., 6, 12, 24, 48 hours).[4] | Sufficient time is required for the reagent to be taken up, metabolized, and incorporated into proteins. Labeling typically increases over the first 24 hours.[4] |
| Metabolic Bottleneck | Switch to Ac4GalNAz as the metabolic label. | Ac4GalNAz bypasses the inefficient UDP-GlcNAc pyrophosphorylase step, often resulting in more robust labeling.[1][17] |
| Cell-Type Specificity | Test labeling in a different, well-characterized cell line (e.g., HeLa, Jurkat) to confirm reagent viability. | Some cell lines may have lower expression of necessary metabolic enzymes or different uptake efficiencies.[4][17] |
| Reagent Degradation | Use a fresh stock of the this compound reagent and store it properly according to the manufacturer's instructions. | Improper storage can lead to degradation of the compound, reducing its effectiveness. |
Problem: High Background or Non-Specific Labeling
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Reactions | If using an alkyne-containing reporter, be aware of potential background reactions with cysteine residues.[4] | Some bioorthogonal handles can react non-specifically with cellular components. |
| Metabolic Cross-Talk | Be aware that this compound can be incorporated into N-glycans and GalNAz can be converted to this compound, leading to labeling of multiple glycan types.[6][18] | The metabolic pathways for different sugars are interconnected. |
| Impure Reagent | Ensure the purity of your metabolic reporter. | Impurities in the chemical synthesis of the reporter could lead to non-specific signals. |
| Excessive Reagent Concentration | Reduce the concentration of the metabolic reporter. | High concentrations can sometimes lead to non-enzymatic, non-specific incorporation or cellular stress.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from published studies to aid in experimental design.
Table 1: Comparison of Labeling Efficiency between Ac4this compound and Ac4GalNAz
| Cell Line | Reagent | Concentration | Incubation Time | Outcome | Reference |
| CHO Cells | Ac4this compound | 50 µM | Not specified | Faint glycoprotein (B1211001) labeling | [17] |
| CHO Cells | Ac4GalNAz | 50 µM | Not specified | Robust glycoprotein labeling | [17] |
| Human Cells | Ac4this compound | Not specified | Not specified | Weak metabolic labeling | [1] |
| Human Cells | Ac4GalNAz | Not specified | Not specified | More robust labeling of O-GlcNAcylated proteins | [1] |
| MDA-MB-231 | Ac4this compound | 50 µM | 3 days | Lower fluorescence intensity compared to Ac4GalNAz | [19] |
| MDA-MB-231 | Ac4GalNAz | 50 µM | 3 days | Higher fluorescence intensity compared to Ac4this compound | [19] |
Table 2: Optimization of Ac4ManNAz Concentration for Cell Labeling
Note: While this data is for Ac4ManNAz, the principle of optimizing concentration to balance labeling efficiency and cell health is directly applicable to this compound reagents.
| Cell Line | Concentration | Observation | Reference |
| A549 | 10 µM | Sufficient labeling efficiency with minimal impact on cellular systems. | [15] |
| A549 | 50 µM | Reduction in major cellular functions observed. | [15] |
| MCF7 | 100 µM | Optimal concentration for metabolic glycoengineering. | [16] |
| HCT116 | 50 µM | Optimal concentration for metabolic glycoengineering. | [16] |
Key Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with Ac4this compound/Ac4GalNAz
-
Cell Seeding: Plate adherent cells (e.g., HeLa) on a suitable culture dish and grow to approximately 80% confluency.
-
Reagent Preparation: Prepare a stock solution of Ac4this compound or Ac4GalNAz in DMSO.
-
Metabolic Labeling: Change the media to fresh growth media containing the desired final concentration of the azido-sugar (e.g., 200 µM for Ac4this compound in HeLa cells).[4] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a predetermined optimal time (e.g., 16-24 hours) at 37°C.[4]
-
Cell Harvest: Wash the cells with PBS. Detach adherent cells using trypsin-EDTA.
-
Cell Lysis: Lyse the cell pellet in an appropriate lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay). The lysate is now ready for downstream applications like click chemistry and western blotting.[4]
Protocol 2: Quantification of UDP-GlcNAc Levels
For detailed, step-by-step instructions on quantifying the intracellular pool of UDP-GlcNAc, a crucial indicator of the efficiency of the metabolic pathway, please refer to the enzymatic microplate assay protocol detailed by Sunden et al. (2023) and Kallijärvi & Purhonen (2024).[20][21] This protocol involves the extraction of polar metabolites and an enzymatic assay based on OGT and immunodetection.[20][21]
Visualizations
Signaling and Metabolic Pathways
Caption: The GlcNAc salvage pathway for Ac4this compound.
Caption: The more efficient Ac4GalNAz metabolic pathway.
Experimental Workflow
Caption: General workflow for metabolic labeling experiments.
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic labeling enables selective photocrosslinking of O-GlcNAc-modified proteins to their binding partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification | Semantic Scholar [semanticscholar.org]
- 8. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetylglucosamine conjugated to nanoparticles enhances myocyte uptake and improves delivery of a small molecule p38 inhibitor for post-infarct healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Glycosylated Nanoparticles for Cancer-Targeted Drug Delivery [frontiersin.org]
- 11. Glycan-based scaffolds and nanoparticles as drug delivery system in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucan particles for macrophage targeted delivery of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
- 16. researchgate.net [researchgate.net]
- 17. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for quantification of UDP-GlcNAc using an enzymatic microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unmasking the O-GlcNAc Code: A Head-to-Head Comparison of GlcNaz Labeling and Antibody-Based Detection
For researchers, scientists, and drug development professionals navigating the complex world of post-translational modifications, the detection of O-linked β-N-acetylglucosamine (O-GlcNAc) is paramount. This dynamic modification regulates thousands of intracellular proteins, influencing everything from signal transduction to gene expression.[1][2] Two prominent techniques dominate the landscape for studying O-GlcNAcylation: metabolic labeling with azido-sugars like GlcNaz, and direct detection using specific antibodies. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their experimental goals.
At a Glance: Key Differences and Performance Metrics
The choice between this compound labeling and antibody-based detection hinges on the specific experimental question, available resources, and desired outcomes. This compound labeling, a metabolic chemical reporter-based approach, offers the advantage of tagging newly synthesized O-GlcNAcylated proteins, providing a dynamic snapshot of this modification.[3] In contrast, antibody-based methods detect the total pool of O-GlcNAcylated proteins, offering a more steady-state view.
| Feature | This compound Labeling | Antibody-Based O-GlcNAc Detection |
| Principle | Metabolic incorporation of an azido-sugar (this compound) into O-GlcNAcylated proteins, followed by bioorthogonal "click" chemistry for detection.[3] | Direct recognition of the O-GlcNAc moiety on proteins by specific monoclonal or polyclonal antibodies. |
| Detection | Indirect, requires a secondary detection reagent (e.g., fluorescent probe, biotin) conjugated to a click chemistry partner.[3] | Direct or indirect, using primary antibodies and labeled secondary antibodies or direct conjugates.[4][5] |
| Sensitivity | High, with the ability for significant signal amplification through click chemistry. Can detect low-abundance proteins.[6] | Variable, dependent on antibody affinity and specificity. Newer monoclonal antibodies show high sensitivity.[7][8] |
| Specificity | Can be subject to metabolic cross-talk, where this compound is converted to other sugars and incorporated into different glycans.[9][10] Some analogs show higher specificity.[10] | Generally high for newer monoclonal antibodies, but some older antibodies (e.g., CTD110.6) show cross-reactivity with other glycans, particularly under stress conditions.[1][2][6] |
| Dynamic vs. Static | Primarily labels newly synthesized O-GlcNAcylated proteins, offering a view of dynamic changes.[11] | Detects the total pool of O-GlcNAcylated proteins, providing a more static picture at a given time point. |
| Applications | Proteomic profiling, imaging of O-GlcNAcylation dynamics, in-gel fluorescence, Western blotting, mass spectrometry.[3] | Western blotting, immunoprecipitation, immunofluorescence, mass spectrometry.[4][7][12] |
| In vivo Feasibility | Can be used in living cells and organisms to track O-GlcNAcylation dynamics.[11] | Primarily for fixed cells or lysates, though applicable to in vivo derived samples.[7] |
Visualizing the Workflow: A Tale of Two Techniques
To better understand the practical application of each method, the following diagrams illustrate the experimental workflows for this compound labeling and antibody-based O-GlcNAc detection.
References
- 1. Characterization of the Specificity of O-GlcNAc Reactive Antibodies Under Conditions of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the specificity of O-GlcNAc reactive antibodies under conditions of starvation and stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies and activity measurements for the detection of O-GlcNAc transferase and assay of its substrate, UDP-GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies and Activity Measurements for the Detection of O-GlcNAc Transferase and Assay of its Substrate, UDP-GlcNAc | Springer Nature Experiments [experiments.springernature.com]
- 6. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Molecular Interrogation to Crack the Case of O-GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating GlcNaz Labeling Specificity: A Comparative Guide for Mass Spectrometry-Based Proteomics
For researchers, scientists, and drug development professionals, metabolic labeling with N-azidoacetylglucosamine (GlcNaz) is a powerful tool for studying O-GlcNAcylation, a critical post-translational modification. However, ensuring the specificity of this compound labeling is paramount for accurate data interpretation. This guide provides an objective comparison of methods to validate this compound labeling specificity using mass spectrometry, supported by experimental data and detailed protocols.
The central challenge in using this compound is its potential for non-specific labeling. Cellular metabolic pathways can interconvert sugar analogs, leading to the incorporation of the azide (B81097) label into other types of glycans besides O-GlcNAc, such as N-linked and mucin-type O-linked glycans.[1][2][3] This guide explores alternative metabolic labels and chemoenzymatic strategies to help researchers design rigorous experiments and confidently interpret their mass spectrometry data.
Comparative Analysis of Metabolic Labeling Reporters
A primary strategy to validate this compound labeling is to compare its results with those from other metabolic chemical reporters (MCRs). The choice of MCR can significantly impact the specificity of glycan labeling.
This compound vs. GlcNAlk: Assessing Off-Target Metabolic Conversion
A key concern with this compound is its potential metabolic conversion to N-azidoacetylgalactosamine (GalNAz), which can then be incorporated into mucin-type O-glycans.[2] An alternative, N-alkynylacetylglucosamine (GlcNAlk), has been developed to address this. Studies have shown that GlcNAlk is not metabolically converted to GalNAlk, offering a more specific reporter for O-GlcNAc modifications.[2][4]
While both this compound and GlcNAlk can be incorporated into N-linked glycans, GlcNAlk generally exhibits a better signal-to-noise ratio in mass spectrometry experiments due to lower background signal.[1][5]
Table 1: Comparison of this compound and GlcNAlk Labeling
| Feature | This compound | GlcNAlk |
| Bioorthogonal Handle | Azide | Alkyne |
| Metabolic Interconversion | Can be converted to GalNAz[2] | Not converted to GalNAlk[4] |
| Specificity for O-GlcNAc | Lower due to potential off-target labeling of mucin-type O-glycans and N-glycans[1][2] | Higher, with primary off-target being N-glycans[1][5] |
| Signal-to-Noise Ratio (MS) | Good | Better, due to lower background from the alkyne handle[1][5] |
| Commercial Availability | Widely available[6] | Commercially available |
This compound vs. GalNAz: Deconvoluting Metabolic Crosstalk
Comparing labeling patterns between this compound and N-azidoacetylgalactosamine (GalNAz) can help elucidate the extent of metabolic crosstalk. GalNAz is a precursor for mucin-type O-glycans but can be epimerized to UDP-GlcNAz in the cell, leading to the labeling of O-GlcNAcylated proteins.[7] By comparing the proteomes labeled by each sugar, researchers can begin to distinguish between these different glycosylation events.
Table 2: Metabolic Fates of this compound and GalNAz
| Metabolic Reporter | Primary Incorporation | Metabolic Interconversion | Resulting Labeled Glycans |
| This compound | O-GlcNAc, N-glycans[1][2] | Can be converted to GalNAz[2] | O-GlcNAc, N-glycans, Mucin-type O-glycans |
| GalNAz | Mucin-type O-glycans | Epimerized to UDP-GlcNAz[7] | Mucin-type O-glycans, O-GlcNAc, N-glycans |
Chemoenzymatic Labeling: A Highly Specific Alternative
Chemoenzymatic labeling offers a highly specific alternative to metabolic labeling for identifying O-GlcNAcylated proteins. This in vitro technique utilizes a mutant form of β-1,4-galactosyltransferase (Y289L Gal-T1) to transfer an azide- or alkyne-modified galactose analog (e.g., GalNAz) specifically onto terminal GlcNAc residues.[8] Because the labeling is performed on cell lysates, it bypasses the complexities of cellular metabolism. To ensure specificity for O-GlcNAc, samples are often pre-treated with PNGase F to remove N-linked glycans.[2]
Table 3: Comparison of Metabolic and Chemoenzymatic Labeling
| Feature | Metabolic Labeling (this compound) | Chemoenzymatic Labeling |
| Methodology | In vivo labeling in cultured cells[9] | In vitro labeling of cell or tissue lysates[8] |
| Specificity | Dependent on metabolic pathways; potential for off-target labeling[2][3] | High, due to enzyme specificity for terminal GlcNAc[8] |
| Applicability | Living cells[10] | Cell lysates, tissues[10] |
| Dynamic Studies | Well-suited for studying glycan turnover and dynamics | Provides a snapshot of the O-GlcNAc proteome at the time of lysis |
Experimental Protocols
The following are generalized protocols for metabolic and chemoenzymatic labeling followed by mass spectrometry analysis. Optimization of concentrations and incubation times is recommended for specific cell lines and experimental conditions.
Protocol 1: Metabolic Labeling with Azido (B1232118) Sugars (this compound/GalNAz)
-
Cell Culture and Labeling:
-
Cell Lysis:
-
Wash cells twice with cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).[12]
-
-
Click Chemistry Reaction:
-
Enrichment of Glycoproteins:
-
Precipitate proteins (e.g., with methanol/chloroform) to remove excess reaction reagents.[11]
-
Resuspend the protein pellet in a buffer containing SDS.
-
Add streptavidin-coated agarose (B213101) beads and incubate for 2 hours to capture biotinylated glycoproteins.[11]
-
Wash the beads extensively with a series of stringent buffers (e.g., high salt, urea) to remove non-specifically bound proteins.[11]
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce proteins with DTT and alkylate with iodoacetamide.[11]
-
Add sequencing-grade trypsin and incubate overnight at 37°C.[11]
-
-
Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Desalt the peptides using a C18 StageTip.[11]
-
Analyze the peptides by LC-MS/MS.
-
Protocol 2: Chemoenzymatic Labeling of O-GlcNAcylated Proteins
-
Cell Lysis and N-glycan Removal:
-
Lyse cells as described in Protocol 1.
-
(Optional but recommended) Treat the lysate with PNGase F to remove N-linked glycans according to the manufacturer's protocol.[2]
-
-
Chemoenzymatic Labeling Reaction:
-
To the protein lysate, add the mutant galactosyltransferase (Y289L Gal-T1) and UDP-GalNAz.
-
Incubate to transfer the azido-galactose to terminal GlcNAc residues.
-
-
Click Chemistry, Enrichment, and Digestion:
-
Proceed with steps 3-6 from Protocol 1.
-
Quantitative Proteomics Strategies
To obtain quantitative data on labeling specificity, stable isotope labeling by amino acids in cell culture (SILAC) can be integrated with the metabolic labeling workflow.[13] By growing one cell population in "light" medium and another in "heavy" medium (containing stable isotope-labeled amino acids), then treating one population with this compound and the other with a control or alternative sugar, the relative abundance of labeled proteins can be accurately quantified by mass spectrometry.[14][15]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for validating this compound labeling specificity.
Conclusion
Validating the specificity of this compound labeling is crucial for the accurate identification and quantification of O-GlcNAcylated proteins. By employing a combination of comparative metabolic labeling with reporters like GlcNAlk and GalNAz, and utilizing the highly specific chemoenzymatic labeling approach, researchers can build a comprehensive and robust dataset. Integrating these methods with quantitative proteomics techniques such as SILAC will further enhance the confidence in identifying bona fide O-GlcNAcylated proteins and understanding their dynamic regulation. Careful experimental design, including appropriate controls, is essential for dissecting the complexities of glycoprotein (B1211001) analysis by mass spectrometry.
References
- 1. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 6. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 10. ovid.com [ovid.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 14. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
A Researcher's Guide to the Metabolic Cross-Reactivity of GlcNaz in GalNAc Pathways
Metabolic glycan labeling with bioorthogonal chemical reporters has become an indispensable tool for studying glycosylation. N-azidoacetylglucosamine (GlcNaz) is a widely used chemical reporter for tracking the biosynthesis and modification of proteins with N-acetylglucosamine (GlcNAc), a fundamental component of various glycan structures, including intracellular O-GlcNAcylation. However, the fidelity of any metabolic label depends on its specific incorporation into its intended biochemical pathway. This guide provides a comprehensive comparison of the potential for this compound to be metabolized into and incorporated via pathways intended for its C4 epimer, N-acetylgalactosamine (GalNAc).
The Biochemical Basis of Cross-Reactivity: The GALE Epimerase
The primary mechanism for potential cross-reactivity between GlcNAc and GalNAc metabolic pathways is the action of the UDP-galactose 4'-epimerase, commonly known as GALE.[1][2][3][4] This enzyme catalyzes the reversible interconversion of UDP-GlcNAc and UDP-GalNAc.[1][4][5] When cells are supplied with a cell-permeable, peracetylated form of this compound (Ac4this compound), it enters the hexosamine salvage pathway and is converted into the nucleotide sugar donor UDP-GlcNaz.[1][6] GALE can then recognize UDP-GlcNaz as a substrate and convert it to UDP-GalNAz.[1][3] This newly formed UDP-GalNAz can then be utilized by polypeptide GalNAc transferases (GalNAc-Ts) to initiate mucin-type O-glycosylation, a pathway fundamentally dependent on GalNAc.[4]
Comparative Analysis: this compound vs. GalNAz
While this compound can theoretically enter GalNAc pathways, experimental evidence suggests this conversion is generally inefficient.[7][8] Studies comparing Ac4this compound with its counterpart, Ac4GalNAz, reveal a more complex metabolic interplay.
Paradoxically, Ac4GalNAz is often a more robust metabolic label for O-GlcNAcylated proteins than Ac4this compound.[1][2][3] This is attributed to a rate-limiting step in the GlcNAc salvage pathway, specifically at the UDP-GlcNAc pyrophosphorylase, which hinders the efficient conversion of this compound to UDP-GlcNaz.[1][3] In contrast, GalNAz is readily converted to UDP-GalNAz, which is then efficiently epimerized by GALE to UDP-GlcNaz. In some human cell lines, the equilibrium of this epimerization strongly favors UDP-GlcNAz over UDP-GalNAz at an approximate 3:1 ratio.[1][3] This makes Ac4GalNAz a more effective precursor for the UDP-GlcNaz needed for O-GlcNAcylation.
The low efficiency of the forward conversion (this compound to GalNAz metabolites) means that Ac4this compound results in only faint labeling of mucin-type glycoproteins, making it relatively specific for GlcNAc-containing structures.[7][8]
| Metabolic Reporter | Primary Target Pathway | Cross-Reactivity Pathway | Observed Labeling Efficiency | Mechanism of Cross-Talk |
| Ac4this compound | O-GlcNAcylation, N-glycans | Mucin-type O-glycosylation | Weak labeling of O-GlcNAc; very faint labeling of mucins.[1][7] | GALE epimerizes UDP-GlcNaz to UDP-GalNAz. Process is limited by inefficient UDP-GlcNaz biosynthesis.[1][3] |
| Ac4GalNAz | Mucin-type O-glycosylation | O-GlcNAcylation, N-glycans | Robust labeling of both mucins and O-GlcNAc proteins.[1][2][7] | GALE epimerizes UDP-GalNAz to UDP-GlcNaz. This route is highly efficient.[1][3] |
Experimental Protocols for Assessing Cross-Reactivity
To empirically determine the extent of cross-reactivity in a specific biological system, a metabolic labeling experiment followed by bioorthogonal ligation and analysis is required.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Plate cells of interest and grow to desired confluency.
-
Prepare stock solutions of Ac4this compound and Ac4GalNAz (e.g., 50 mM in DMSO).
-
Aspirate media and replace with fresh media containing the metabolic label (final concentration typically 25-50 µM) or a vehicle control (DMSO).
-
Incubate for 24-72 hours under standard cell culture conditions.[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with cold PBS, then harvest by scraping or trypsinization.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer with protease inhibitors).
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).
-
-
Bioorthogonal Ligation (CuAAC Click Chemistry): [10][11]
-
Normalize protein concentration for all samples (e.g., to 1 mg/mL).
-
Prepare a click chemistry cocktail. For a 100 µL reaction, this may include:
-
Protein lysate (e.g., 50 µg in 50 µL)
-
Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore, 100 µM final)
-
Tris(2-carboxyethyl)phosphine (TCEP, 1 mM final)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM final)
-
Copper(II) sulfate (B86663) (CuSO4, 1 mM final)
-
-
Incubate at room temperature for 1-2 hours.
-
-
Analysis:
-
For In-Gel Fluorescence: If a fluorescent alkyne probe was used, add SDS-PAGE loading buffer to the reaction, resolve proteins by SDS-PAGE, and visualize the gel using an appropriate fluorescence scanner.
-
For Western Blotting: If a biotin-alkyne probe was used, precipitate the protein, resuspend in SDS-PAGE buffer, and run on a gel. Transfer proteins to a membrane and probe with a streptavidin-HRP conjugate to detect biotinylated (i.e., azide-labeled) glycoproteins.[7][11]
-
Strategies to Ensure Specificity
For researchers requiring unambiguous results, several strategies can be employed to eliminate or account for cross-reactivity:
-
GALE-Deficient Cell Lines: Using cell lines that lack GALE activity, such as the ldlD CHO mutant or CRISPR-Cas9 engineered GALE-knockout cells, provides a definitive control.[1][7][12] In these cells, the interconversion between UDP-GlcNaz and UDP-GalNAz is abolished, allowing for specific labeling of the respective pathways.
-
Epimerase-Resistant Analogs: Novel sugar analogs have been engineered to resist epimerization. For instance, N-(S)-azidopropionylgalactosamine (GalNAzMe) features a branched N-acyl chain that prevents it from being a substrate for GALE, thereby ensuring its specific incorporation into O-GalNAc glycans.[12][13]
References
- 1. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic cross-talk allows labeling of O-linked beta-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]
- 5. UDP-Galactose 4′-Epimerase Activities toward UDP-Gal and UDP-GalNAc Play Different Roles in the Development of Drosophila melanogaster | PLOS Genetics [journals.plos.org]
- 6. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Metabolic precision labeling enables selective probing of O-linked N-acetylgalactosamine glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GlcNaz Chemical Reporters Versus Lectin Staining for Glycosylation Analysis
A detailed guide for researchers on the advantages of metabolic labeling with GlcNaz chemical reporters for the study of protein glycosylation.
The study of protein glycosylation, a critical post-translational modification involved in a vast array of biological processes, demands robust and specific analytical tools. For decades, lectin staining has been a cornerstone for visualizing glycans. However, the emergence of metabolic chemical reporters, such as N-azidoacetylglucosamine (this compound), coupled with bioorthogonal chemistry, offers a powerful alternative with distinct advantages in specificity, versatility, and the ability to probe glycan dynamics in living systems. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal approach for their scientific questions.
Principles of the Techniques
Lectin Staining: Probing with Nature's Carbohydrate Binders
Lectins are proteins that exhibit high specificity for particular carbohydrate structures. In lectin staining, these molecules, conjugated to fluorescent dyes or enzymes, are used to detect the presence and localization of specific glycans on fixed cells or tissues. The binding of a lectin to its target glycan provides a snapshot of the glycan landscape at a given moment.
This compound Chemical Reporters: A Two-Step Metabolic Labeling Approach
This technique involves two key steps. First, cells are cultured with a chemically modified monosaccharide analog, such as peracetylated this compound (Ac4this compound). This analog is taken up by the cells and integrated into the natural glycan biosynthesis pathways, resulting in the incorporation of the azide-bearing sugar into glycoproteins.[1][2] The second step is a bioorthogonal "click chemistry" reaction. The azide (B81097) group, which is biologically inert, is selectively reacted with a probe molecule containing a complementary functional group, such as an alkyne.[1][3] This probe can be a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and subsequent proteomic analysis.[4][5]
Key Advantages of this compound Chemical Reporters
This compound chemical reporters offer several significant advantages over traditional lectin staining, particularly for dynamic and in-depth studies of glycosylation.
-
Temporal Resolution and Dynamic Labeling : Metabolic labeling with this compound allows for the specific tracking of newly synthesized glycans over time.[6] This "pulse-chase" capability is invaluable for studying glycan turnover and the response of glycosylation to various stimuli, a feat not achievable with the static snapshot provided by lectin staining.
-
Live-Cell and In Vivo Imaging : The bioorthogonal nature of the click chemistry reaction enables the visualization of glycans in living cells and even whole organisms like zebrafish and mice without significant perturbation.[3][7] In contrast, lectin staining typically requires cell fixation, which precludes the study of dynamic processes in real-time.
-
Specificity and Reduced Off-Target Binding : While lectins are specific, they can exhibit promiscuous binding to similar glycan epitopes, leading to potential cross-reactivity and background signal.[8] Chemical reporters, via the highly specific and covalent nature of the click chemistry reaction, offer a more precise labeling of the metabolically incorporated sugar, resulting in a higher signal-to-noise ratio.[9] Some studies have shown that alkyne-substituted reporters (GlcNAlk) may offer even lower background signals compared to their azide counterparts (this compound).[10]
-
Versatility in Downstream Applications : The azide handle introduced by this compound serves as a versatile platform for a wide range of analytical techniques. Beyond fluorescence microscopy, it allows for the enrichment of labeled glycoproteins for mass spectrometry-based proteomics, enabling the identification of specific glycosylated proteins.[4][11]
-
Overcoming Limitations of Lectin Availability and Affinity : The availability of high-affinity, highly specific lectins for all glycan structures of interest is limited.[12][13] Chemical reporters circumvent this by directly labeling specific monosaccharide building blocks as they are incorporated into a wide array of glycans.
Quantitative Comparison
| Feature | This compound Chemical Reporters | Lectin Staining |
| Target | Metabolically incorporated monosaccharide analogs (e.g., GlcNAc) | Specific terminal or internal glycan epitopes |
| Specificity | High, based on covalent bioorthogonal reaction.[1][9] Some reporters show higher specificity for certain pathways.[6][11] | Variable, prone to cross-reactivity with similar glycan structures.[8][13] |
| Live-Cell Imaging | Yes, enables dynamic studies in living systems.[3][7][14] | Generally no, typically requires cell fixation.[3] |
| Temporal Labeling | Yes, allows for pulse-chase experiments to track glycan dynamics.[6] | No, provides a static snapshot of glycan presence. |
| Multiplexing | Possible with orthogonal bioorthogonal reactions and spectrally distinct fluorophores.[15] | Possible with multiple lectins conjugated to different fluorophores.[8] |
| Sensitivity | Can be very high, with some methods detecting attomole levels of O-GlcNAcylated proteins.[15] | Often limited by the binding affinity of the lectin, which can be weak.[12][13] Signal amplification techniques can improve sensitivity.[16] |
| Downstream Applications | Imaging, proteomics, glycoproteomics, activity-based profiling.[4][5] | Imaging (microscopy, western blot, ELISA), affinity chromatography.[17][18] |
| Potential for Perturbation | Substoichiometric incorporation to minimize perturbation.[1] High concentrations of analogs could potentially affect cell metabolism. | Can cross-link receptors on live cells, potentially inducing signaling. |
Visualizing the Workflows
Caption: Workflow for this compound metabolic labeling and detection.
Caption: General workflow for direct and indirect lectin staining.
Caption: Logical comparison of key features.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound and Fluorescent Detection
Materials:
-
Per-O-acetylated N-azidoacetylglucosamine (Ac4this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper chelator like TBTA)
-
Alkyne-fluorophore conjugate
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Culture cells to the desired confluency. Replace the culture medium with fresh medium containing a final concentration of Ac4this compound (typically 25-50 µM). Incubate for 24-72 hours under standard cell culture conditions.[19]
-
Cell Fixation and Permeabilization: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS.
-
Click Chemistry Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. Add the alkyne-fluorophore to the cocktail. Incubate the cells with the reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
Protocol 2: Direct Fluorescent Lectin Staining of Fixed Cells
Materials:
-
Fluorescently conjugated lectin of interest (e.g., WGA-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., Carbo-Free™ Blocking Solution or 1% BSA in PBS).[20]
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation: Culture cells on coverslips. Wash twice with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[17][21] This is crucial as some common blocking agents like serum contain glycoproteins that can interfere with lectin binding.[20][22]
-
Lectin Incubation: Dilute the fluorescently conjugated lectin to its optimal working concentration (typically 5-20 µg/mL) in a suitable buffer.[17] Incubate the cells with the lectin solution for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound lectin.
-
Mounting and Imaging: Mount the coverslips on microscope slides with mounting medium containing DAPI and visualize using a fluorescence microscope.
Conclusion
This compound chemical reporters represent a significant advancement in the field of glycobiology, offering capabilities that extend far beyond those of traditional lectin staining. Their chief advantages lie in the ability to study glycan dynamics in living systems, their high specificity, and their versatility for a range of downstream applications, including proteomics. While lectin staining remains a valuable and accessible tool for obtaining a static overview of glycan distribution, researchers aiming to unravel the complex and dynamic roles of glycosylation in health and disease will find the temporal and molecular precision of this compound reporters to be indispensable. The choice of technique will ultimately depend on the specific biological question, but for in-depth, dynamic, and multi-faceted analyses of glycosylation, this compound chemical reporters hold a clear advantage.
References
- 1. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Labeling and Imaging of N-Linked Glycans in Arabidopsis Thaliana. | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Multiplexed Lectin-PAINT super-resolution microscopy enables cell glycotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. Using lectins in biomarker research: addressing the limitations of sensitivity and availability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. maokangbio.com [maokangbio.com]
- 18. diva-portal.org [diva-portal.org]
- 19. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histochemical analysis of cell surface glycans by lectin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. vectorlabs.com [vectorlabs.com]
- 22. vectorlabs.com [vectorlabs.com]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for GlcNAz Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes. N-azidoacetylglucosamine (GlcNAz) has emerged as a powerful metabolic reporter, enabling the visualization and identification of O-GlcNAcylated proteins, which are crucial in cellular signaling, nutrient sensing, and disease pathogenesis.[1] The azide (B81097) group of this compound serves as a bioorthogonal handle, allowing for its selective ligation to a probe molecule via "click chemistry."
The two most prominent forms of click chemistry for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The choice between these two powerful techniques hinges on a trade-off between reaction kinetics, biocompatibility, and experimental context. This guide provides an objective comparison of their performance for this compound labeling, supported by experimental data, to aid in the selection of the most appropriate method for your research.
At a Glance: CuAAC vs. SPAAC for this compound Labeling
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Principle | Copper(I)-catalyzed reaction between a terminal alkyne and an azide.[2][3] | Catalyst-free reaction between a strained cyclooctyne (B158145) and an azide.[2][3] |
| Reaction Rate | Generally faster (minutes to an hour).[4] | Slower than CuAAC, but highly dependent on the cyclooctyne used.[3] |
| Biocompatibility | Limited in living systems due to the cytotoxicity of the copper catalyst.[2][5][6] | Excellent for in vivo and live-cell applications as it is metal-free.[2][3] |
| Reagents | Requires a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., THPTA).[7][8] | Requires a strained cyclooctyne (e.g., DBCO, BCN).[2][7] |
| Side Reactions | Potential for side reactions and protein degradation due to reactive oxygen species (ROS) generated by the copper catalyst.[9] | Strained alkynes can have off-target reactivity, particularly with thiols.[2] |
| Specificity | Can offer higher specificity and less background in in vitro applications like proteomics.[1][2] | Generally very clean with minimal side products in biological systems.[10] |
Delving Deeper: A Quantitative Performance Comparison
A key application of this compound labeling is the identification of O-GlcNAcylated proteins. A comparative proteomics study using this compound-labeled A549 cell lysates provides valuable quantitative insight into the efficiency of each method.
| Metric | CuAAC (with Biotin-Diazo-Alkyne) | SPAAC (with Biotin-DIBO-Alkyne) | Reference |
| Identified Putative O-GlcNAc Modified Proteins | 229 | 188 | [1] |
| Overlapping Proteins Identified by Both Methods | 114 | 114 | [1] |
These results suggest that for in vitro proteomics applications, CuAAC may lead to the identification of a larger number of proteins.[1][2] However, the authors note that SPAAC is still a highly effective ligation tool.[2] The choice for live-cell imaging, however, strongly favors SPAAC due to the inherent toxicity of copper.[2][5][6] While ligands can be used to chelate copper and reduce its toxicity, allowing for some live-cell applications, SPAAC remains the more prudent choice for sensitive biological systems and long-term studies.[3][4][5][8][11]
Visualizing the Chemistry and Workflow
To better understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate the chemical reactions and a typical experimental workflow for labeling this compound-modified proteins.
Detailed Experimental Protocols
The following are generalized protocols for the metabolic labeling of cells with an azide-modified sugar and subsequent ligation via CuAAC or SPAAC. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with Ac₄this compound
This protocol describes the general procedure for incorporating an azido-sugar analog into cellular proteins.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylglucosamine (Ac₄this compound)
-
Anhydrous DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 10 cm dish) and grow to 70-80% confluency.[12]
-
Prepare Labeling Medium: Prepare a 100 mM stock solution of Ac₄this compound in anhydrous DMSO. Dilute the stock solution directly into pre-warmed complete culture medium to a final concentration of 25-50 µM.[12] For HeLa cells, incubation with 200 µM Ac₄this compound for 16 hours has been shown to be efficient.[13]
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 16-48 hours at 37°C in a CO₂ incubator.[13]
-
Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.[12]
-
Cell Lysis (for in vitro ligation): Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a standard assay (e.g., BCA). The lysate is now ready for CuAAC or SPAAC ligation.
Protocol 2A: CuAAC Ligation of this compound-labeled Proteins (in vitro)
This protocol is adapted for labeling proteins in cell lysate with an alkyne-functionalized probe.
Materials:
-
This compound-labeled protein lysate from Protocol 1
-
Alkyne-probe (e.g., Alkyne-Biotin or Alkyne-Fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 50 mM in water, freshly prepared)
-
PBS
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following (final concentrations are a guideline):
-
50 µg of labeled protein lysate
-
Alkyne-probe (100 µM final concentration)
-
TCEP (1 mM final concentration)
-
TBTA/THPTA ligand (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
Adjust the final volume with PBS.
-
-
Initiate Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent probe.[12]
-
Quench Reaction (Optional): The reaction can be stopped by adding EDTA to a final concentration of 10 mM.[13]
-
Downstream Analysis: The labeled proteins are now ready for downstream analysis such as enrichment on streptavidin beads (if using a biotin (B1667282) probe) followed by mass spectrometry, or direct visualization by in-gel fluorescence.[12][13]
Protocol 2B: SPAAC Ligation of this compound-labeled Proteins (Live-Cell Imaging)
This protocol describes the catalyst-free labeling of this compound-modified proteins on the surface of living cells.
Materials:
-
Cells metabolically labeled with Ac₄this compound (from Protocol 1, step 3)
-
Strained cyclooctyne probe (e.g., DBCO-fluorophore)
-
Complete cell culture medium
-
PBS
Procedure:
-
Prepare Probe Solution: Dilute the cyclooctyne probe stock solution in pre-warmed complete culture medium to the desired final concentration (typically 25-50 µM).
-
Cell Washing: Gently wash the Ac₄this compound-labeled cells twice with pre-warmed PBS to remove any residual labeling medium.
-
Ligation: Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.[14][15] Longer incubation times may lead to non-specific background.[14]
-
Wash and Image: Wash the cells three times with PBS to remove any unbound probe.
-
Analysis: The cells are now ready for analysis by fluorescence microscopy.
Conclusion and Recommendations
Both CuAAC and SPAAC are powerful and versatile bioorthogonal ligation methods for the study of this compound-modified proteins. The optimal choice is highly dependent on the experimental context.
-
For in vitro applications , such as proteomic analysis of cell lysates where high labeling efficiency and specificity are critical, CuAAC often represents a more powerful method , potentially leading to the identification of a greater number of modified proteins.[1][2]
-
For live-cell imaging and in vivo studies , the superior biocompatibility of SPAAC makes it the unequivocal choice .[2][3] The absence of a toxic copper catalyst ensures minimal perturbation to the biological system under investigation.
Ultimately, researchers must weigh the need for rapid kinetics and potentially higher in vitro efficiency (CuAAC) against the paramount requirement for biocompatibility in living systems (SPAAC). Careful consideration of these factors will ensure the selection of the most appropriate tool for elucidating the complex roles of O-GlcNAcylation in health and disease.
References
- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]
- 5. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic Glycoengineering with Azide‐ and Alkene‐Modified Hexosamines: Quantification of Sialic Acid Levels - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fate of GlcNaz and its Conversion to UDP-GalNAz
For researchers in glycoscience and drug development, understanding the metabolic journey of chemical reporters is paramount for accurate interpretation of experimental results. This guide provides a detailed comparison of the metabolic fate of N-azidoacetylglucosamine (GlcNaz), a widely used chemical reporter for metabolic glycan labeling, and its subsequent conversion to UDP-N-azidoacetylgalactosamine (UDP-GalNAz). We will delve into the enzymatic pathways, compare its efficiency with a common alternative, N-azidoacetylgalactosamine (GalNAz), and provide standardized experimental protocols for its application.
Metabolic Pathway of this compound
N-azidoacetylglucosamine, typically administered to cells in its peracetylated, cell-permeable form (Ac4this compound), undergoes a series of enzymatic transformations to become an active donor for glycosylation.[1][2][3] Once inside the cell, cytosolic esterases remove the acetyl groups, liberating this compound.[2] this compound then enters the hexosamine salvage pathway, a crucial route for recycling and interconverting amino sugars.
The key steps in the metabolic conversion are:
-
Phosphorylation: this compound is first phosphorylated at the anomeric carbon by a kinase to form this compound-1-phosphate. In mammalian cells, this step is catalyzed by N-acetylglucosamine kinase (NAGK).[4] For some organisms like E. coli that lack the necessary salvage pathway, a recombinant N-acetylglucosamine 1-kinase (NahK) can be introduced to facilitate this step.[5]
-
UDP-Sugar Formation: this compound-1-phosphate is then converted to UDP-GlcNAz by a UDP-N-acetylglucosamine pyrophosphorylase. In mammalian cells, this enzyme is known as AGX1 or AGX2, while in bacteria like E. coli, the equivalent enzyme is GlmU.[4][5]
-
Epimerization: A critical and often overlooked step is the epimerization of UDP-GlcNAz to UDP-GalNAz. This reversible reaction is catalyzed by the UDP-GlcNAc 4-epimerase (GALE) in mammalian cells.[4][6][7] This "metabolic cross-talk" means that feeding cells with a glucosamine (B1671600) analog can lead to the labeling of glycans that typically incorporate galactosamine, and vice-versa.
The resulting UDP-GlcNAz and UDP-GalNAz are then utilized by various glycosyltransferases to incorporate the azido-sugar into a range of glycoconjugates, including O-GlcNAc modified proteins and complex cell-surface glycans.[8][9][10]
Performance Comparison: this compound vs. GalNAz
While this compound is a valuable tool, studies have shown that in mammalian cells, N-azidoacetylgalactosamine (in its peracetylated form, Ac4GalNAz) can be a more efficient precursor for the metabolic labeling of glycans that ultimately incorporate GlcNAc.[4][6] This is due to a kinetic bottleneck in the conversion of this compound-1-phosphate to UDP-GlcNAz by the pyrophosphorylase AGX1/2.[4][6] In contrast, GalNAz is efficiently converted through the GalNAc salvage pathway to UDP-GalNAz, which is then readily epimerized by GALE to UDP-GlcNAz.[4][6][11]
| Feature | This compound (Ac4this compound) | GalNAz (Ac4GalNAz) |
| Primary Salvage Pathway | Hexosamine (GlcNAc) Salvage Pathway | Galactosamine (GalNAc) Salvage Pathway |
| Initial Product | UDP-GlcNAz | UDP-GalNAz |
| Conversion to UDP-GlcNAz | Direct, but can be rate-limited by pyrophosphorylase in mammals.[4][6] | Indirect, via epimerization of UDP-GalNAz by GALE.[4][6] |
| Labeling Efficiency (Mammalian O-GlcNAc) | Generally lower than Ac4GalNAz.[4][6] | Generally higher due to efficient conversion to UDP-GlcNAz.[4][6][12] |
| Metabolic Cross-Talk | UDP-GlcNAz is epimerized to UDP-GalNAz.[4][7] | UDP-GalNAz is epimerized to UDP-GlcNAz.[4][6] |
| Primary Applications | Labeling GlcNAc-containing glycans in various systems.[5][9][10] | Efficient labeling of O-GlcNAc and other GlcNAc-containing glycans in mammals.[4][12] |
Experimental Protocols
The following are generalized protocols for metabolic labeling using Ac4this compound. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental system.
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4this compound.
Materials:
-
Ac4this compound (N-azidoacetylglucosamine, tetraacylated)[1]
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Prepare Ac4this compound Stock Solution: Dissolve Ac4this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store at -20°C.
-
Cell Seeding: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Metabolic Labeling: The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac4this compound. A typical starting concentration range is 25-75 µM.[1] Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azido-sugar.
-
Cell Harvest: After incubation, wash the cells twice with cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates. The lysates are now ready for downstream analysis via click chemistry.[8]
Detection of Azide-Labeled Proteins via Click Chemistry
This protocol outlines the detection of azide-labeled proteins in cell lysates using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a fluorescent alkyne probe.
Materials:
-
Azide-labeled cell lysate
-
Alkyne-fluorophore probe (e.g., Alkyne-TAMRA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare Click Chemistry Master Mix: Prepare a master mix of the click chemistry reagents. For a single reaction, you might combine the alkyne probe, TCEP, TBTA, and CuSO4 in a specific buffer.[8]
-
Click Reaction: Add the master mix to the cell lysate. Incubate the reaction at room temperature for 1 hour in the dark.[8]
-
Protein Precipitation: Precipitate the proteins from the reaction mixture, for example, using a methanol/chloroform precipitation method.[8]
-
SDS-PAGE and In-Gel Fluorescence: Resuspend the protein pellet in SDS-PAGE loading buffer, run the samples on a polyacrylamide gel, and visualize the labeled proteins using a fluorescence gel scanner.[8]
Conclusion
The metabolic fate of this compound is a multi-step process that results in the formation of both UDP-GlcNAz and UDP-GalNAz, highlighting the interconnectedness of hexosamine metabolic pathways. While this compound is a potent tool for metabolic glycan engineering, researchers, particularly those working with mammalian systems, should consider the comparative advantages of using GalNAz for more efficient labeling of O-GlcNAc modifications. The choice of chemical reporter should be guided by the specific biological question and the cellular system under investigation. Careful optimization of labeling conditions and an awareness of potential metabolic cross-talk are essential for robust and accurate results.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. N-azidoacetylglucosamine-tetraacylated (Ac4this compound), 98924-81-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Designing Negative Control Experiments for GlcNAz Labeling
A researcher's guide to validating protein glycosylation with metabolic labeling and mass spectrometry versus other methods is available.[1] Glycosylation, especially O-GlcNAcylation, has a dynamic regulatory function in cellular signaling similar to phosphorylation.[1]
Metabolic labeling with N-azidoacetylglucosamine (GlcNAz) is a powerful technique for studying protein glycosylation. This method introduces a bioorthogonal azide (B81097) group into glycans, allowing for their visualization and enrichment. However, to ensure the specificity and validity of experimental results, a comprehensive set of negative controls is crucial. This guide compares various negative control strategies, provides supporting experimental data, and offers detailed protocols for their implementation.
Comparison of Negative Control Strategies
A variety of negative controls should be employed to address different potential sources of artifacts in a this compound labeling experiment. The following table summarizes the most important controls, their purpose, and their advantages and disadvantages.
| Control | Purpose | Advantages | Disadvantages |
| No-Labeling Control | To establish the baseline background signal from autofluorescence or non-specific antibody/probe binding. | Simple to implement; essential for all fluorescence-based experiments. | Does not control for effects of the vehicle or the labeling reagent itself. |
| Vehicle Control | To account for any effects of the solvent (e.g., DMSO) used to dissolve the Ac4this compound. | Controls for solvent-induced changes in cell physiology or signaling. | Does not control for off-target effects of the labeling reagent. |
| Competition Control | To demonstrate that the incorporation of this compound is specific to the hexosamine salvage pathway. | Directly competes with the natural substrate, providing strong evidence for pathway-specific incorporation. | May require high concentrations of the natural sugar to effectively compete. |
| Metabolic Inhibitor Control | To confirm that the observed labeling is dependent on active glycosylation pathways. | Can provide insight into the specific glycosylation pathways involved. | Inhibitors can have off-target effects and may be toxic to cells. |
| Enzymatic Removal Control | To verify that the azide label is incorporated into specific types of glycans (e.g., N-linked glycans). | Provides direct evidence of the location of the label within the glycan structure. | Requires specific enzymes (e.g., PNGase F) and may not be applicable to all types of glycosylation. |
| Click Chemistry Control | To ensure that the observed signal is a result of the specific bioorthogonal reaction between the azide and the alkyne probe. | Essential for all click chemistry-based detection methods. | Does not control for non-specific metabolic incorporation of the azide sugar. |
| Metabolic Cross-Talk Control | To determine if this compound is being metabolically converted to other azido (B1232118) sugars, such as GalNAz. | Crucial for interpreting the specificity of the labeling for GlcNAc-containing glycans. | May require specialized tools, such as GALE knockout cell lines. |
| Non-Metabolizable Azide Control | To control for non-specific, non-metabolic binding or uptake of azide-containing molecules. | Helps to differentiate between true metabolic incorporation and non-specific association. | A suitable non-metabolizable control compound may not be readily available. |
Quantitative Data Summary
The following tables provide a summary of expected quantitative data from key negative control experiments. The data is presented as a general guide and will vary depending on the cell type, experimental conditions, and detection method.
Table 1: Expected Reduction in Signal Intensity for Negative Controls
| Control | Expected Reduction in Signal (%) | Notes |
| No-Labeling Control | >95% | Compared to the Ac4this compound-labeled sample. |
| Vehicle Control | >95% | Compared to the Ac4this compound-labeled sample. |
| Competition Control (GlcNAc) | 50-90% | The degree of reduction depends on the concentration of GlcNAc used. |
| Metabolic Inhibitor (Tunicamycin) | 70-95% | Tunicamycin inhibits N-linked glycosylation. |
| Enzymatic Removal (PNGase F) | 60-90% | The reduction will depend on the proportion of N-linked glycans that are labeled. |
| Click Chemistry Control (No Alkyne Probe) | >99% | Any remaining signal is considered background. |
Table 2: Comparison of Labeling with Ac4this compound and Ac4GalNAz
| Cell Line | Analyte | Ac4this compound (50 µM) | Ac4GalNAz (50 µM) | Outcome |
| CHO Cells | Cell Surface Azides | Significant Labeling | High Labeling | Ac4GalNAz is more efficiently incorporated into cell surface glycans in some cell types. |
| CHO Cells | Nucleocytoplasmic Proteins | Weak Labeling | Robust Labeling | Ac4GalNAz can be a more effective precursor for labeling intracellular O-GlcNAcylated proteins due to efficient conversion to UDP-GlcNAz.[2] |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4this compound and Controls
This protocol describes the general procedure for labeling glycoproteins in cultured mammalian cells with Ac4this compound and the inclusion of key negative controls.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Ac4this compound (N-azidoacetylglucosamine-tetraacylated)
-
N-acetyl-D-glucosamine (GlcNAc)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency.
-
Prepare Labeling Media:
-
Ac4this compound Labeling: Prepare fresh medium containing 25-50 µM Ac4this compound (from a 10-50 mM stock in DMSO).
-
Vehicle Control: Prepare fresh medium containing the same final concentration of DMSO as the Ac4this compound-containing medium.
-
Competition Control: Prepare fresh medium containing 25-50 µM Ac4this compound and a 10- to 50-fold molar excess of GlcNAc (e.g., 1-5 mM).
-
No-Labeling Control: Use fresh complete medium without any additions.
-
-
Metabolic Labeling:
-
Aspirate the old medium from the cells.
-
Add the prepared labeling or control media to the respective wells.
-
Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Collect the lysate and quantify the protein concentration.
-
-
Downstream Analysis: The cell lysates are now ready for downstream analysis, such as click chemistry with a fluorescent alkyne probe followed by in-gel fluorescence scanning or western blotting.
Protocol 2: Enzymatic Removal of N-linked Glycans with PNGase F
This protocol describes the deglycosylation of labeled proteins with PNGase F to confirm the presence of this compound in N-linked glycans.
Materials:
-
Labeled cell lysate from Protocol 1
-
PNGase F (Peptide-N-Glycosidase F)
-
Denaturing buffer (e.g., containing SDS and DTT)
-
Reaction buffer compatible with PNGase F
Procedure:
-
Denaturation:
-
To 20-50 µg of protein lysate, add denaturing buffer.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
-
Deglycosylation Reaction:
-
Cool the sample and add the PNGase F reaction buffer and a non-ionic detergent (e.g., NP-40) to counteract the SDS.
-
Add 1-2 µl of PNGase F to the reaction mixture.
-
Incubate at 37°C for 1-4 hours.
-
-
Analysis:
-
The deglycosylated proteins can be analyzed by SDS-PAGE and western blotting. A shift in the molecular weight of a glycoprotein (B1211001) after PNGase F treatment indicates the removal of N-linked glycans. For labeled proteins, a decrease in the signal from the clicked-on fluorescent probe would be expected.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for the incorporation of Ac4this compound into glycoproteins.
References
Specificity of N-azidoacetylglucosamine (GlcNAz) Incorporation: A Comparative Guide for Bacterial Species
For researchers, scientists, and drug development professionals, understanding the specificity of metabolic labeling agents is paramount for accurate experimental design and interpretation. This guide provides an objective comparison of N-azidoacetylglucosamine (GlcNAz) incorporation in different bacterial species, supported by experimental data and detailed protocols.
N-azidoacetylglucosamine (this compound) is a powerful chemical reporter for studying bacterial glycans. As an analog of N-acetylglucosamine (GlcNAc), a ubiquitous component of bacterial cell walls and other glycoconjugates, this compound can be metabolically incorporated into various glycan structures. The azide (B81097) group then serves as a handle for bioorthogonal chemistry, allowing for the visualization and identification of these molecules. However, the efficiency and specificity of this compound incorporation can vary significantly between different bacterial species due to differences in their metabolic pathways.
Comparative Analysis of this compound Incorporation
The following table summarizes the key findings on this compound incorporation in several bacterial species based on published literature.
| Bacterial Species | Method of this compound Administration | Primary Labeled Glycans | Observed Specificity & Off-Target Effects | References |
| Escherichia coli | Direct feeding is ineffective. Requires expression of heterologous enzymes like NahK or OleD. | Peptidoglycan (PGN) | High specificity for PGN. Lower levels of incorporation into poly-β-1,6-N-acetylglucosamine (PNAG). No observable incorporation into lipopolysaccharide (LPS) or enterobacterial common antigen (ECA). High concentrations of this compound (>1 mM) can lead to unusual cell morphology, suggesting disruption of peptidoglycan biosynthesis. | [1][2][3][4][5][6][7] |
| Helicobacter pylori | Feeding with peracetylated this compound (Ac4this compound). | Glycoproteins (specifically flagellin) | The azidosugar is incorporated into glycoproteins but not into LPS. Prolonged use of peracetylated monosaccharides at high concentrations may lead to non-enzymatic S-glycosylation at cysteine residues. | [1][3][8] |
| Staphylococcus aureus | Direct feeding of this compound. | Cell surface glycoconjugates | This compound feeding leads to detectable azides on the cell surface. | [1][3] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic fate of this compound and the general experimental procedure for its use, the following diagrams are provided.
Caption: Metabolic pathway of this compound incorporation in bacteria.
Caption: General experimental workflow for this compound labeling.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound incorporation, compiled from the methodologies described in the cited literature.
Metabolic Labeling of E. coli with this compound using NahK Expression
This protocol is adapted for E. coli strains engineered to express the Bifidobacterium longum N-acetylhexosamine-1-kinase (NahK).
Materials:
-
E. coli strain carrying an inducible NahK expression vector (e.g., pBAD-NahK)
-
Luria-Bertani (LB) medium
-
Arabinose (for induction)
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Grow a starter culture of the E. coli strain overnight in LB medium with appropriate antibiotics at 37°C with shaking.
-
Inoculate fresh LB medium with the overnight culture to an initial OD600 of ~0.05.
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
-
Induce the expression of NahK by adding arabinose to a final concentration of 0.2% (w/v).
-
Simultaneously, add this compound to the desired final concentration (e.g., 1 mM).
-
Continue to incubate the culture for a defined period (e.g., 4 hours) at 37°C with shaking.[3]
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS to remove unincorporated this compound.
-
The labeled cells are now ready for downstream analysis.
Metabolic Labeling of H. pylori with Peracetylated this compound (Ac4this compound)
Materials:
-
H. pylori strain
-
Appropriate liquid culture medium for H. pylori (e.g., Brucella broth with 10% fetal bovine serum)
-
Peracetylated N-azidoacetylglucosamine (Ac4this compound)
-
PBS
Procedure:
-
Grow H. pylori in liquid culture under microaerophilic conditions to the desired cell density.
-
Add Ac4this compound to the culture to a final concentration of 1 mM.[8]
-
Incubate the culture for an extended period, typically 4 days, under standard growth conditions.[8]
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS.
-
Proceed with cell lysis and subsequent analysis.
Detection of this compound Incorporation via Click Chemistry and Fluorescence Microscopy
This protocol describes the detection of azide-labeled glycans on the cell surface.
Materials:
-
This compound-labeled bacterial cells
-
PBS
-
Azide-reactive fluorescent probe (e.g., DBCO-Cy5)
-
Microscope slides and coverslips
Procedure:
-
Resuspend the washed, this compound-labeled cells in PBS.
-
Add the azide-reactive fluorescent probe (e.g., DBCO-Cy5 at 10 µM).[1]
-
Incubate the cell suspension for 1 hour at room temperature in the dark.[1]
-
Wash the cells twice with PBS to remove the unreacted probe.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the fluorescently labeled cells using a confocal or epifluorescence microscope with the appropriate filter sets.
Analysis of Labeled Proteins by SDS-PAGE and In-Gel Fluorescence
This protocol is suitable for analyzing labeled proteins from cell lysates.
Materials:
-
This compound-labeled bacterial cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-reactive fluorescent probe (e.g., a phosphine-FLAG probe for subsequent Western blotting or a fluorescent alkyne probe)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Lyse the this compound-labeled cells using the appropriate lysis buffer and method (e.g., sonication).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Perform a click chemistry reaction on the cell lysate by adding the azide-reactive fluorescent probe and incubating according to the manufacturer's instructions.
-
Quench the reaction if necessary.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence gel scanner.
-
For phosphine-FLAG probes, proceed with Western blotting and detection using an anti-FLAG antibody.[8]
Conclusion
The specificity of this compound incorporation is highly dependent on the bacterial species and its inherent metabolic pathways. In E. coli, heterologous enzyme expression is necessary to achieve significant labeling, which is primarily directed towards peptidoglycan. In contrast, other bacteria like H. pylori and S. aureus can incorporate this compound or its derivatives using their endogenous machinery, labeling different glycoconjugates such as glycoproteins. These differences are critical considerations for researchers using this compound as a tool to study bacterial glycobiology and for those in drug development targeting these pathways. The provided protocols offer a starting point for designing and implementing experiments to investigate the bacterial glycome.
References
- 1. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Usage and Glycan Destinations of this compound in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Metabolic Usage and Glycan Destinations of this compound in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic glycan labeling-based screen to identify bacterial glycosylation genes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of GalNAz to UDP-GlcNAz Epimerization for Metabolic Glycoengineering
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the metabolic conversion of N-azidoacetylgalactosamine (GalNAz) to UDP-N-azidoacetylglucosamine (UDP-GlcNAz), a critical pathway exploited in metabolic glycoengineering for the study of O-GlcNAcylation. We present a comparative analysis of this pathway against alternative methods, supported by experimental data and detailed protocols to aid in the design and execution of your research.
Introduction
The ability to metabolically label glycans with bioorthogonal reporters has revolutionized the study of glycosylation. The pathway involving the epimerization of UDP-GalNAz, derived from exogenously supplied Ac4GalNAz (the peracetylated form of GalNAz), to UDP-GlcNAz by the enzyme UDP-galactose 4'-epimerase (GALE) is a cornerstone of this field. This conversion allows for the robust labeling of O-GlcNAc-modified proteins, which is often more efficient than the direct administration of GlcNAz analogs. This guide will delve into the efficiency of this epimerization, compare it with alternative labeling strategies, and provide the necessary experimental details for its implementation.
Metabolic Pathway Overview
The metabolic conversion of Ac4GalNAz to UDP-GlcNAz involves several enzymatic steps within the cell. This pathway's efficiency is central to its utility in metabolic labeling.
Caption: Metabolic pathway of Ac4GalNAz to UDP-GlcNAz.
Comparative Efficiency of Metabolic Labeling Strategies
The choice of azidosugar precursor significantly impacts the efficiency of O-GlcNAc labeling. The conversion of GalNAz to UDP-GlcNAz is generally more robust than the pathway starting from this compound.
| Precursor | Metabolic Pathway Efficiency | Key Enzyme(s) | Outcome | Reference(s) |
| Ac4GalNAz | High | GALK2, AGX1/2, GALE | Efficient conversion to UDP-GalNAz and subsequent epimerization to UDP-GlcNAz. The equilibrium strongly favors UDP-GlcNAz (approx. 3:1 to 8:3 ratio). | [1] |
| Ac4this compound | Low | NAGK, AGM, AGX1/2 | The pyrophosphorylase (AGX1/2) step is rate-limiting, leading to lower levels of UDP-GlcNAz and less efficient labeling of O-GlcNAcylated proteins. | [1] |
| Epimerization-Resistant Analogs (e.g., 4FGalNAz, GalNAzMe) | Specific for O-GalNAc | GALK2, AGX1/2 (mutant may be required) | These analogs are not substrates for GALE, thus preventing conversion to UDP-GlcNAz and enabling specific labeling of O-GalNAc glycans. |
Quantitative Analysis of UDP-Sugar Levels
The ratio of UDP-GlcNAz to UDP-GalNAz at equilibrium is a key indicator of the efficiency of the epimerization process.
| Cell Line | Precursor | UDP-GlcNAz : UDP-GalNAz Ratio | Analytical Method | Reference(s) |
| Human cell lines | Ac4GalNAz | ~3 : 1 | HPAEC | [1] |
| K-562 cells | Ac4GalNAz | ~8 : 3 | HPAEC-PAD |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells with Ac4GalNAz
This protocol outlines the general procedure for labeling glycoproteins in cultured mammalian cells using Ac4GalNAz.
Materials:
-
Ac4GalNAz
-
Complete cell culture medium
-
DMSO
-
Cultured mammalian cells
-
Sterile PBS
Procedure:
-
Prepare Ac4GalNAz Stock Solution: Dissolve Ac4GalNAz in DMSO to a stock concentration of 50 mM. Store at -20°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Metabolic Labeling:
-
Thaw the Ac4GalNAz stock solution.
-
Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically 25-50 µM).
-
Remove the existing medium from the cells and replace it with the Ac4GalNAz-containing medium.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and harvest them by scraping or trypsinization.
Protocol 2: Extraction of UDP-Sugars from Labeled Cells
This protocol describes the extraction of UDP-sugars for subsequent analysis.
Materials:
-
Metabolically labeled cells
-
Ice-cold 75% ethanol (B145695)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Lysis: Resuspend the harvested cell pellet in 1 mL of ice-cold 75% ethanol per 107 cells.
-
Incubation: Incubate the cell suspension on ice for 1 hour with occasional vortexing to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble UDP-sugars.
-
Drying: Dry the supernatant using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried UDP-sugar extract at -80°C until analysis.
Protocol 3: Analysis of UDP-Sugars by HPAEC-PAD
This protocol provides a general guideline for the analysis of UDP-GalNAz and UDP-GlcNAz by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
Materials:
-
Dried UDP-sugar extract
-
Ultrapure water
-
HPAEC-PAD system equipped with a suitable anion-exchange column (e.g., CarboPac PA1)
-
Eluents (e.g., sodium hydroxide (B78521) and sodium acetate (B1210297) gradients)
-
UDP-GalNAz and UDP-GlcNAz standards
Procedure:
-
Sample Reconstitution: Reconstitute the dried UDP-sugar extract in a small volume of ultrapure water (e.g., 100 µL).
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the HPAEC column.
-
Separate the UDP-sugars using an appropriate gradient of sodium hydroxide and sodium acetate. The exact gradient conditions should be optimized for your system and column.
-
-
Detection: Detect the eluted UDP-sugars using a pulsed amperometric detector with a gold electrode.
-
Quantification: Identify and quantify UDP-GalNAz and UDP-GlcNAz by comparing their retention times and peak areas to those of the known standards.
Protocol 4: Western Blot Analysis of Labeled Glycoproteins
This protocol describes the detection of azide-labeled glycoproteins via click chemistry and western blotting.
Workflow Visualization
References
- 1. Functional analysis of disease-causing mutations in human UDP-galactose 4-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Metabolic Chemical Reporters: GlcNaz in Focus
A detailed comparison of GlcNaz and other metabolic chemical reporters for the study of glycosylation, providing researchers with the data and protocols needed to make informed decisions for their experimental designs.
In the intricate world of cellular biology, post-translational modifications of proteins are critical regulators of function. Among these, glycosylation, the attachment of sugar moieties (glycans) to proteins, stands out for its complexity and its involvement in a vast array of physiological and pathological processes. To unravel the roles of specific glycans, researchers have turned to metabolic chemical reporters, powerful tools that allow for the visualization and identification of glycosylated proteins.
This guide provides a comprehensive comparison of N-azidoacetylglucosamine (this compound) with other commonly used metabolic chemical reporters. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biochemical pathways, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate reporter for their studies.
Principles of Metabolic Glycan Labeling
Metabolic chemical reporters are analogs of natural monosaccharides that have been chemically modified to include a bioorthogonal handle, such as an azide (B81097) or an alkyne.[1] These reporters are fed to cells and are processed by the cell's own metabolic machinery, leading to their incorporation into newly synthesized glycans.[2] The bioorthogonal handle then allows for the selective chemical ligation to a probe for visualization or enrichment, most commonly through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][3] This two-step approach provides a powerful method to study dynamic glycosylation events in living systems.[4]
Comparative Analysis of Metabolic Chemical Reporters
Several metabolic chemical reporters are available for studying different types of glycosylation. The choice of reporter is critical and depends on the specific biological question being addressed. Here, we compare this compound to other widely used reporters: N-azidoacetylgalactosamine (GalNAz), N-azidoacetylmannosamine (ManNAz), and their alkyne-containing counterparts.
| Reporter | Bioorthogonal Handle | Primary Target Glycans | Key Considerations |
| This compound | Azide | O-GlcNAc, N-linked glycans | Can be metabolically converted to other azido (B1232118) sugars.[5][6] Labeling of O-GlcNAc can be less efficient than with GalNAz.[7][8] |
| GalNAz | Azide | Mucin-type O-linked glycans, O-GlcNAc | Often shows more robust labeling of O-GlcNAcylated proteins than this compound due to efficient conversion to UDP-GlcNAz.[7][8] Can be incorporated into both cell surface and intracellular glycoproteins.[9] |
| ManNAz | Azide | Sialic acid-containing glycans | Primarily used to label sialoglycans on the cell surface.[4] |
| GlcNAlk | Alkyne | O-GlcNAc, N-linked glycans | May offer improved signal-to-noise ratios compared to this compound in some applications.[6][10] Does not appear to be interconverted to GalNAlk, potentially offering more specificity for O-GlcNAc than this compound.[11] |
| GalNAlk | Alkyne | Mucin-type O-linked glycans, O-GlcNAc | Alkyne analog of GalNAz. |
| 6AzGlcNAc | Azide | O-GlcNAc | Reported to be a highly selective reporter for O-GlcNAcylated proteins, with minimal incorporation into other glycan types.[9] |
Signaling Pathways and Metabolic Interconversion
The metabolic fate of these reporters within the cell is a crucial factor influencing their labeling patterns. This compound and GalNAz, for instance, are C4 epimers and can be interconverted by the enzyme UDP-galactose 4-epimerase (GALE).[6] This metabolic cross-talk is the reason GalNAz can efficiently label O-GlcNAcylated proteins, which are composed of GlcNAc.[7] The diagram below illustrates the salvage pathways and interconversion of this compound and GalNAz.
Studies have shown that the pyrophosphorylase step in the GlcNAc salvage pathway is a bottleneck for the conversion of this compound-1-phosphate to UDP-GlcNAz, leading to less efficient labeling of O-GlcNAcylated proteins by Ac4this compound compared to Ac4GalNAz.[7][8] In contrast, the GalNAc salvage pathway and subsequent epimerization of UDP-GalNAz to UDP-GlcNAz by GALE is more efficient, making Ac4GalNAz a more robust reporter for O-GlcNAc.[7]
Experimental Workflow
A typical metabolic labeling experiment follows a straightforward workflow, from cell culture to data analysis. The diagram below outlines the key steps involved.
Key Experimental Protocols
Basic Protocol 1: Metabolic Labeling of Cultured Cells and CuAAC Reaction
This protocol describes a general procedure for labeling glycoproteins in cultured mammalian cells with an azido-sugar reporter and subsequent detection via a CuAAC reaction.[12]
Materials:
-
Cultured mammalian cells
-
Cell culture medium
-
Peracetylated azido-sugar (e.g., Ac4this compound, Ac4GalNAz) stock solution (e.g., 50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Alkyne-probe (e.g., alkyne-biotin, alkyne-fluorophore)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 50 mM in water)
Procedure:
-
Metabolic Labeling:
-
Plate cells and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Add the peracetylated azido-sugar to the culture medium to a final concentration of 25-50 µM.[13] A vehicle control (DMSO) should be run in parallel.
-
Incubate the cells for 24-72 hours under standard culture conditions.[4]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a microcentrifuge tube, add up to 100 µg of protein lysate. Adjust the volume with lysis buffer or PBS.
-
Prepare a master mix of the click chemistry reagents. For a single reaction, add in the following order, vortexing between each addition: 20 µL of alkyne probe, 20 µL of TCEP, 10 µL of TBTA, and 20 µL of CuSO4.[12]
-
Add the master mix to the protein lysate.
-
Incubate the reaction at room temperature for 1 hour in the dark.[12]
-
The labeled proteins are now ready for downstream analysis.
-
Basic Protocol 2: Visualization by In-Gel Fluorescence
This protocol is for visualizing the total population of labeled glycoproteins.[12]
Materials:
-
Protein sample from Basic Protocol 1 (labeled with a fluorescent alkyne probe)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Gel imaging system
Procedure:
-
Add SDS-PAGE loading buffer to the protein sample from the CuAAC reaction.
-
Heat the sample at 95°C for 5 minutes.
-
Load the sample onto an SDS-PAGE gel and run the electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled proteins using an appropriate gel imaging system.
Basic Protocol 3: Enrichment of Labeled Proteins using Biotin
This protocol describes the enrichment of biotin-tagged glycoproteins for subsequent analysis by Western blot or mass spectrometry.[12]
Materials:
-
Protein sample from Basic Protocol 1 (labeled with alkyne-biotin)
-
Streptavidin-conjugated beads (e.g., streptavidin-agarose)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Incubate the biotin-labeled protein lysate with streptavidin beads for 1-2 hours at room temperature with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by resuspending the beads in elution buffer and heating at 95°C for 5-10 minutes.
-
The enriched proteins can then be analyzed by Western blot or prepared for mass spectrometry.
Conclusion and Future Perspectives
The field of metabolic chemical reporting is continually evolving, with the development of new reporters and bioorthogonal reactions. While this compound remains a valuable tool, particularly for studying N-linked glycosylation, researchers should be aware of its metabolic interconversion and the potential for less efficient labeling of O-GlcNAc compared to GalNAz. For studies specifically focused on O-GlcNAcylation, GalNAz or more selective reporters like 6AzGlcNAc may be more suitable.[9] The choice of reporter should be guided by the specific biological system and the type of glycosylation under investigation. By carefully considering the properties of each reporter and employing the appropriate experimental protocols, researchers can continue to shed light on the complex and vital roles of glycosylation in health and disease.
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Metabolic labeling and click chemistry detection of glycoprotein markers of mesenchymal stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic chemical reporters of glycans exhibit cell-type selective metabolism and glycoprotein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00010A [pubs.rsc.org]
- 7. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Changes in Metabolic Chemical Reporter Structure Yield a Selective Probe of O-GlcNAc Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of GlcNaz
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical information for the proper handling and disposal of N-azidoacetylglucosamine (GlcNaz), a chemical reagent widely used in glycobiology and metabolic labeling studies. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following step-by-step guidance is designed to be a primary resource for researchers, scientists, and drug development professionals.
Understanding the Hazards of this compound
This compound is an organic azide (B81097). Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, posing a potential explosion hazard.[1] While this compound is a relatively stable organic azide due to its structure, it is crucial to handle it with appropriate care. Key hazards include:
-
Potential for Explosive Decomposition: Organic azides can decompose violently when exposed to external energy sources such as light, heat, friction, or pressure.[1]
-
Formation of Hazardous Compounds:
-
Hydrazoic Acid: Mixing azides with acids can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[1]
-
Heavy Metal Azides: Contact with heavy metals (e.g., lead, copper, silver, mercury, zinc) can form highly shock-sensitive and explosive metal azides. For this reason, azide solutions should never be disposed of down the drain, as they can react with metal plumbing.
-
Explosive Organic Azides: Reactions with halogenated solvents (e.g., dichloromethane, chloroform) can form explosive di- and tri-azidomethane.[1]
-
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound in any form (solid or in solution), the following personal protective equipment and handling precautions are mandatory:
| PPE / Precaution | Specification |
| Eye Protection | Safety glasses or chemical splash goggles must be worn. |
| Hand Protection | Wear compatible chemical-resistant gloves, such as nitrile gloves.[2] It is recommended to double-glove.[2] |
| Protective Clothing | A standard laboratory coat must be worn. |
| Handling Equipment | Use plastic or ceramic spatulas for handling solid this compound. Never use metal spatulas. [2] |
| Work Area | All manipulations of this compound should be performed in a properly functioning chemical fume hood.[2] |
Handling Advice: Avoid contact with skin, eyes, and clothing.[1] Avoid inhalation of dust or aerosols.[1] Wash hands thoroughly after handling.
Proper Disposal Procedure: Chemical Inactivation of this compound
The recommended and safest method for the disposal of this compound is to first chemically convert it to a more stable derivative before it is collected as hazardous waste.[1] The Staudinger reduction is a mild and effective method to reduce the azide group in this compound to a non-hazardous amine.[3] This procedure should be performed in a chemical fume hood.
Experimental Protocol: Staudinger Reduction of this compound
This protocol is for the chemical inactivation of small quantities of this compound typically used in a laboratory setting.
Materials:
-
This compound waste (solid or dissolved in a compatible solvent like THF, methanol, or water)
-
Triphenylphosphine (B44618) (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas supply (optional, for creating an inert atmosphere)
-
Heating mantle (if necessary)
-
Thin-layer chromatography (TLC) supplies for reaction monitoring (optional)
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a round-bottom flask of appropriate size, dissolve the this compound waste in a minimal amount of THF. For aqueous solutions of this compound, THF can be added.
-
Addition of Triphenylphosphine: To the stirred solution, add triphenylphosphine (1.1 - 1.5 molar equivalents relative to the estimated amount of this compound). The addition of triphenylphosphine is often accompanied by the evolution of nitrogen gas, so the addition should be done slowly and cautiously.
-
Addition of Water: Add water (5-10 molar equivalents) to the reaction mixture. The water facilitates the hydrolysis of the intermediate phosphinimine to the final amine and triphenylphosphine oxide.
-
Reaction: Stir the reaction mixture at room temperature. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary. The reaction is typically complete within 6-24 hours.[1]
-
Monitoring the Reaction (Optional): The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting this compound spot.
-
Waste Collection: Once the reaction is complete (or after a minimum of 24 hours to ensure complete reduction), the resulting mixture, which now contains the much safer amino-derivative of this compound and triphenylphosphine oxide, should be transferred to a clearly labeled hazardous waste container. The container should be labeled as "Deactivated this compound waste" or similar, and the contents should be listed.
-
Final Disposal: The hazardous waste container should be disposed of through your institution's Environmental Health & Safety (EHS) office.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Summary of Incompatible Materials
To prevent hazardous reactions, this compound and azide-containing waste streams must be kept separate from the following:
| Incompatible Material | Hazard |
| Acids | Formation of highly toxic and explosive hydrazoic acid.[1] |
| Heavy Metals and their Salts | Formation of highly shock-sensitive and explosive heavy metal azides.[1] |
| Halogenated Solvents | Formation of explosive di- and tri-azidomethane.[1] |
| Bromine, Carbon Disulfide, Chromyl Chloride, Dimethyl Sulfate | Violent reactions.[2] |
By adhering to these detailed procedures, you will contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling GlcNaz
Essential safety protocols and logistical plans for the handling and disposal of N-azidoacetylglucosamine (GlcNaz) are critical for ensuring a safe laboratory environment. While the full toxicological properties of this compound and its common derivative, tetraacylated this compound (Ac4this compound), have not been extensively documented, it is imperative to treat them as potentially hazardous substances.[1][2] Adherence to strict safety measures minimizes risks of inhalation, skin contact, and ingestion.[1]
Personal Protective Equipment (PPE): A Task-Specific Approach
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shields or goggles- NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or FFP2) | To prevent inhalation of fine powder and skin contact. |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields or goggles | To protect against splashes and skin contact. |
| Cell Culture and In Vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses | Standard laboratory practice to prevent contamination and exposure. |
| Spill Cleanup | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety goggles- Appropriate respirator (for solids) | To ensure maximum protection during emergency response. |
This table is based on recommendations for handling potent bioactive small molecules and should be adapted to your specific laboratory and institutional safety protocols.[1]
Procedural Workflow for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential for maintaining a safe workflow.
Caption: A logical workflow for the safe handling of this compound.
Decision Framework for PPE Selection
Choosing the appropriate level of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Caption: Decision-making process for selecting appropriate PPE for this compound.
Operational and Disposal Plans
Handling Advice:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid ingestion and inhalation.[2]
-
Avoid prolonged or repeated exposure.[2]
-
Wash thoroughly after handling.[2]
-
Remove and wash contaminated clothing before reuse.[2]
Storage:
-
Store at -20°C.[3]
-
Keep the container tightly closed when not in use.[2]
-
Warm to room temperature before use.[2]
Spill Management:
-
Solid Spills: Do not sweep. Gently cover the spill with an absorbent material and wet it with a suitable solvent (e.g., ethanol) to prevent dust formation. Carefully wipe up the spill, working from the outside in. Place all contaminated materials in a sealed bag for chemical waste disposal.[1]
-
Liquid Spills: Absorb the spill with an inert absorbent material. Collect the absorbed material into a sealed container for chemical waste disposal. Decontaminate the area with a suitable solvent and then soap and water.[1]
Decontamination and Disposal:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as chemical waste.[1]
-
Non-disposable glassware and equipment should be decontaminated by soaking in a suitable solvent (e.g., ethanol) before standard washing procedures.[1]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[1] Do not allow the substance to enter drains or soil.[2]
First Aid Measures
-
After inhalation: Move the person to fresh air. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[2]
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After swallowing: Wash out the mouth with water provided the person is conscious. Call a physician.[2]
By implementing these safety measures and logistical plans, researchers can handle this compound with a high degree of safety, protecting themselves and their colleagues while advancing their scientific endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
